Fmoc-Glu-O-2-PhiPr
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFILNXPAXHSBT-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Use of Fmoc-Glu-O-2-PhiPr in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate field of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of synthetic success, particularly for complex peptide architectures. Fmoc-Glu-O-2-PhiPr, a glutamic acid derivative featuring the highly acid-labile 2-phenylisopropyl (O-2-PhiPr) ester on its side chain, has emerged as an indispensable tool. Its primary utility lies in its "quasi-orthogonal" nature relative to standard tert-butyl (tBu)-based protecting groups. This property allows for the selective deprotection of the glutamic acid side chain under exceptionally mild acidic conditions (e.g., 1% TFA in DCM) while the peptide remains anchored to the solid support.[1] This enables sophisticated synthetic strategies, most notably the on-resin, head-to-tail or side-chain-to-side-chain cyclization of peptides to form lactam bridges, a structural motif often crucial for enhancing the stability and bioactivity of peptide therapeutics.[2][3] This guide provides an in-depth exploration of the core properties, strategic applications, and detailed methodologies for leveraging this compound in advanced peptide synthesis.
The Challenge of Glutamic Acid in Fmoc-SPPS
The synthesis of peptides containing glutamic acid (Glu) presents two primary challenges that must be addressed through strategic side-chain protection:
-
Unwanted Acylation: The free γ-carboxyl group of an unprotected Glu residue is a reactive nucleophile. During the activation and coupling of the subsequent amino acid in the sequence, this side chain can be acylated, leading to the formation of branched or cross-linked peptide impurities.
-
Pyroglutamate Formation: An unprotected or inadequately protected N-terminal Glu residue is prone to an intramolecular cyclization reaction. The N-terminal α-amino group can attack the side-chain γ-carboxyl group, leading to the formation of a five-membered lactam ring known as pyroglutamic acid (pGlu) and the elimination of a water molecule.[4][5] This side reaction is often irreversible and results in a truncated peptide that is difficult to separate from the desired product, reducing the overall yield and purity.[4][6] The formation of pGlu neutralizes the N-terminal charge, increases hydrophobicity, and can significantly alter the peptide's biological activity.[4][7]
While the standard tert-butyl (OtBu) protecting group, Fmoc-Glu(OtBu)-OH, effectively prevents these side reactions in the synthesis of linear peptides, its removal requires strong acidic conditions (e.g., >90% TFA) that simultaneously cleave the peptide from most resins and remove all other tBu-based protecting groups.[2][3] This limits its utility in synthetic strategies requiring selective on-resin modifications.
This compound: Properties and Principle of Orthogonality
This compound was developed to overcome the limitations of standard protecting groups by offering a distinct deprotection profile.
-
Chemical Properties: The 2-phenylisopropyl (2-PhiPr) group is a tert-butyl ester analogue.[8] Its defining characteristic is its extreme acid lability, which is significantly greater than that of the tBu ester.
-
Quasi-Orthogonality: In the context of Fmoc-SPPS, protecting groups are considered orthogonal if they can be removed under distinct chemical conditions without affecting one another.[][10] The 2-PhiPr group is considered "quasi-orthogonal" to tBu-based groups. It can be selectively cleaved using very mild acidic conditions, such as 1-3% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), which are insufficient to remove tBu, Boc, or Trt groups.[11][12] This selective deprotection is the cornerstone of its strategic value.
Caption: Orthogonality of the 2-PhiPr protecting group.
Primary Application: On-Resin Peptide Cyclization
The synthesis of cyclic peptides is a major strategy in drug discovery to impart conformational rigidity, increase metabolic stability, and enhance receptor binding affinity.[3] this compound is the reagent of choice for constructing on-resin side-chain-to-side-chain lactam bridges.
The most common strategy involves incorporating Fmoc-Glu(O-2-PhiPr)-OH into the peptide sequence along with an amino acid carrying a complementary side-chain protecting group that is also labile to mild acid, such as Lysine protected with Mtt (4-methyltrityl). Both the 2-PhiPr and Mtt groups can be removed simultaneously on-resin, exposing a free carboxylic acid and a free amine, which can then be coupled to form the cyclic structure.
Caption: Workflow for on-resin side-chain cyclization.
Secondary Benefit: Mitigating Pyroglutamate Formation
While the primary driver for using this compound is its application in cyclization, the steric bulk of the 2-phenylisopropyl group offers a secondary benefit.[8] For peptides with an N-terminal glutamic acid, the bulky 2-PhiPr group can sterically hinder the approach of the N-terminal α-amino group to the side-chain ester, thereby reducing the rate of the unwanted intramolecular cyclization that leads to pyroglutamate formation.
Caption: Unwanted pyroglutamate formation from N-terminal Glu.
Comparative Analysis: Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH
The choice between these two derivatives is fundamentally driven by the synthetic goal.[2]
| Feature | Fmoc-Glu(O-2-PhiPr)-OH | Fmoc-Glu(OtBu)-OH |
| Protecting Group | 2-Phenylisopropyl (2-PhiPr) ester | tert-Butyl (tBu) ester |
| Deprotection Condition | Very Mild Acid (e.g., 1-3% TFA in DCM) | Strong Acid (e.g., >90% TFA)[3] |
| Orthogonality | Quasi-orthogonal to tBu-based groups | Not orthogonal to tBu-based groups |
| Primary Application | On-resin side-chain cyclization, synthesis of complex peptides.[2][3] | Routine synthesis of linear peptides.[2] |
| Pyroglutamate Mitigation | Steric bulk may reduce formation.[8] | Standard protection. |
| Relative Cost | Higher | Lower |
| Best For | Cyclic peptides, peptide libraries requiring selective modification. | Standard, cost-effective linear peptide synthesis.[2] |
Experimental Protocols
The following protocols provide a framework for the application of Fmoc-Glu(O-2-PhiPr)-OH. Researchers should optimize conditions based on their specific peptide sequence and solid support.
Protocol 1: Selective On-Resin Deprotection of 2-PhiPr and Mtt Groups
This protocol describes the simultaneous removal of the 2-PhiPr and Mtt side-chain protecting groups from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a solution of 1% TFA in DCM. For enhanced scavenging of the cleaved trityl cations from the Mtt group, 2-5% Triisopropylsilane (TIS) can be included.
-
Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail (approx. 10 mL per gram of resin) and gently agitate the suspension at room temperature.
-
Monitoring: Perform the deprotection in short cycles (e.g., 5-10 minutes). After each cycle, take a small sample of the resin, wash it thoroughly, cleave a small amount, and analyze by LC-MS to monitor the progress of the deprotection. Repeat the treatment with fresh deprotection solution until complete removal is confirmed. Typically, 4-6 cycles are sufficient.
-
Washing: Once deprotection is complete, thoroughly wash the resin to remove all traces of acid and scavengers. A typical wash cycle is: DCM (3x), DMF (3x), DCM (3x).
-
Neutralization: Perform a final neutralization wash with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2x, 5 min each) to ensure the newly exposed side-chain amine of Lysine is in its free base form, followed by a final series of DMF (3x) and DCM (3x) washes. The resin is now ready for cyclization.
Protocol 2: On-Resin Side-Chain Lactam Bridge Formation
This protocol follows immediately after the selective deprotection described above.
-
Resin Preparation: Ensure the deprotected and washed resin is swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Coupling Reagent Preparation: Prepare a solution of a standard peptide coupling reagent. A common choice is a 0.4 M solution of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF with 4 equivalents of DIPEA.
-
Cyclization Reaction: Add the coupling reagent solution to the resin. The reaction is typically performed at a high dilution to favor the desired intramolecular cyclization over intermolecular oligomerization. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the completion of the cyclization by taking a small resin sample for cleavage and LC-MS analysis. The mass of the cyclized peptide will be 18.02 Da less than its linear, deprotected precursor due to the loss of one molecule of water.[4]
-
Washing: Upon completion, thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Final Steps: The resin-bound cyclic peptide can now be dried or proceed directly to final cleavage from the resin and global side-chain deprotection using a standard strong acid cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).
Conclusion
This compound is a specialized but powerful amino acid derivative that enables the synthesis of complex peptide structures not readily accessible with standard protecting group strategies. Its hallmark feature—high acid lability—provides the quasi-orthogonality required for selective on-resin deprotection. This makes it the superior choice for the efficient synthesis of side-chain cyclized peptides, a critical architecture in the development of next-generation peptide therapeutics.[3] While its cost is higher than standard derivatives like Fmoc-Glu(OtBu)-OH, the synthetic advantages and streamlined workflow for complex peptides justify its use in advanced research and drug development applications.
References
- Benchchem. The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.
- Benchchem. A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.
- Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis.
- Benchchem. OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis.
- Benchchem. Pyroglutamic Acid Derivatives in Peptide Synthesis: A Comparative Guide.
- Benchchem. The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.
- Chem-Impex. This compound.
- Sigma-Aldrich. This compound Novabiochem 207305-97-3.
- Thieme. 6.7 Pyroglutamic Acid Peptides.
- National Institutes of Health (NIH). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.
- EurekAlert!. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases.
- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Chem-Impex. Fmoc-L-glutamic acid γ -2-phenylisopropyl ester.
- MedChemExpress. Fmoc-Glu(O-2-PhiPr)-OH | Amino Acid Derivative.
- ResearchGate. ChemInform Abstract: 2-Phenylisopropyl Esters as Carboxyl Terminus Protecting Groups in the Fast Synthesis of Peptide Fragments.
- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Guidechem. FMOC-GLU(O-2-PHIPR)-OH 200616-39-3 wiki.
- Advanced ChemTech. Fmoc-Glu(O-2-PhiPr)-OH.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Bachem. Fmoc-Glu(2-phenylisopropyl ester)-OH.
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Fmoc-Glu-O-2-PhiPr chemical properties and structure
An In-depth Technical Guide to Fmoc-Glu-O-2-PhiPr: Properties, Structure, and Application in Advanced Peptide Synthesis
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a critical determinant of synthetic success, particularly for complex peptides such as cyclic and modified structures.[1] This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (this compound), a glutamic acid derivative with a uniquely acid-labile side-chain protecting group.[2] We will delve into its chemical and physical properties, molecular structure, and pivotal applications in peptide chemistry. The core of this guide will focus on the mechanistic advantages of the 2-phenylisopropyl (O-2-PhiPr) protecting group, its quasi-orthogonality to standard tert-butyl-based protection schemes, and its instrumental role in the on-resin synthesis of side-chain cyclized peptides.[2][3] Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile reagent.
Introduction: The Need for Orthogonal Protection Strategies in Peptide Synthesis
The synthesis of peptides with intricate architectures, such as cyclic peptides, necessitates the use of orthogonal protecting groups.[4] This strategy allows for the selective deprotection of specific functional groups on the peptide chain while it remains anchored to the solid support, enabling on-resin modifications like cyclization.[4][5] The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy for the α-amino group is a cornerstone of modern SPPS, valued for its base-labile removal.[6] However, the differentiation of side-chain protecting groups is equally crucial. While tert-butyl (tBu) based protecting groups are common for the side chains of trifunctional amino acids, their removal requires strong acid, typically in the final cleavage step.[5][7] This precludes their use in on-resin modification strategies that require selective side-chain deprotection.
This compound has emerged as a valuable tool to overcome this limitation. The 2-phenylisopropyl ester protecting the γ-carboxyl group of glutamic acid exhibits high sensitivity to mild acidic conditions.[1] This allows for its selective removal in the presence of acid-stable protecting groups and even more acid-resistant ones like tBu, a concept often referred to as "quasi-orthogonality".[2][3] This unique characteristic is particularly advantageous for the synthesis of side-chain to side-chain lactam-bridged peptides, a common motif in bioactive cyclic peptides.[1]
Chemical Properties and Structure of this compound
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a Fmoc group and the γ-carboxyl group is protected by a 2-phenylisopropyl ester.[8] This compound is typically a white to pale yellow powder or glassy chunks.[8]
Molecular Structure
The structure of this compound is depicted below:
Synonyms: Fmoc-L-Glu(2-phenylisopropyloxy)-OH, N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, Fmoc-Glu(OPp)-OH[9][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 200616-39-3 | [8][9][11] |
| Molecular Formula | C₂₉H₂₉NO₆ | [8][9][12] |
| Molecular Weight | 487.54 g/mol | [9][12] |
| Appearance | White to pale yellow glassy chunks or powder | [8] |
| Purity | ≥98% (HPLC) | [8] |
| Storage Conditions | Store at ≤ -4°C or -20°C, sealed in a dry environment | [8][13][14] |
| Solubility | Soluble in DMF and DCM | [2] |
The 2-Phenylisopropyl (O-2-PhiPr) Protecting Group: A Mechanistic Insight
The utility of this compound is intrinsically linked to the properties of the O-2-PhiPr protecting group.[1] This group is a tert-butyl ester analogue, and its high acid lability is the cornerstone of its application.[1]
Mechanism of Deprotection
The selective removal of the O-2-PhiPr group is achieved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][5] This level of acidity is sufficient to cleave the highly sensitive 2-phenylisopropyl ester while leaving standard tBu-based side-chain protecting groups intact.[2][5] This orthogonality is crucial for complex synthetic strategies.
Advantages in Peptide Synthesis
The primary advantages of employing the O-2-PhiPr protecting group for glutamic acid include:
-
Orthogonality: It is orthogonal to tBu-based protecting groups, allowing for selective deprotection on-resin.[1]
-
On-Resin Cyclization: It is a key enabler for the on-resin synthesis of side-chain to side-chain cyclized peptides, particularly in combination with other selectively removable protecting groups like the 4-methyltrityl (Mtt) group for lysine.[1][2]
-
Prevention of Side Reactions: Appropriate side-chain protection of glutamic acid is critical to prevent the formation of pyroglutamate, a common side reaction that can occur during the acylation of the N-terminal residue.[2] The steric bulk of the O-2-PhiPr group may also contribute to minimizing this side reaction.[1]
Applications in Solid-Phase Peptide Synthesis (SPPS)
This compound is a specialized reagent primarily used in Fmoc-based SPPS for the synthesis of complex peptides.[15] Its applications extend to various areas of research and development:
-
Drug Development: The design and synthesis of peptide-based drugs with improved efficacy and fewer side effects.[8][15] Cyclic peptides, often synthesized using this reagent, exhibit enhanced stability and receptor affinity.[16]
-
Bioconjugation: Facilitating the attachment of peptides to other biomolecules for targeted therapies and diagnostics.[15]
-
Neuroscience Research: Synthesis of neuropeptides to study neurotransmission and explore potential treatments for neurological disorders.[15]
-
Protein Engineering: Modifying proteins to enhance their stability and function for biotechnological applications.[8]
Comparative Analysis: Fmoc-Glu(O-2-PhiPr)-OH vs. Fmoc-Glu(OtBu)-OH
The choice between Fmoc-Glu(O-2-PhiPr)-OH and the more standard Fmoc-Glu(OtBu)-OH is dictated by the synthetic goal.
Table 2: Comparison of Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Glu(OtBu)-OH
| Feature | Fmoc-Glu(O-2-PhiPr)-OH | Fmoc-Glu(OtBu)-OH |
| Primary Application | On-resin side-chain cyclization for cyclic peptides.[1][3] | Routine synthesis of linear peptides.[3] |
| Deprotection Condition | Mild acid (e.g., 1% TFA in DCM).[2][5] | Strong acid (e.g., high concentration TFA).[16] |
| Orthogonality | Quasi-orthogonal to tBu groups.[3] | Not orthogonal to other tBu groups. |
| Cost-Effectiveness | Generally more expensive. | More cost-effective for linear peptides.[3] |
| Crude Purity (Linear Peptides) | May be slightly lower due to higher acid sensitivity.[3] | Typically high.[3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in manual SPPS.
General SPPS Workflow
The iterative process of SPPS involves the sequential addition of amino acids to a growing peptide chain on a solid support.[4][17]
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol for On-Resin Side-Chain Cyclization using Fmoc-Glu(O-2-PhiPr)-OH
This protocol outlines the synthesis of a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.
Materials:
-
Rink Amide resin[2]
-
Fmoc-Glu(O-2-PhiPr)-OH[2]
-
Fmoc-Lys(Mtt)-OH
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)[2]
-
Dichloromethane (DCM)[2]
-
Piperidine
-
Trifluoroacetic acid (TFA)[2]
-
Coupling reagents (e.g., HBTU, DIPEA)[3]
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.[18]
-
Peptide Chain Assembly: Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Selective Side-Chain Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for short, repeated intervals (e.g., 5 x 2 minutes). This selectively removes the O-2-PhiPr and Mtt groups.
-
Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then wash again with DMF.
-
-
On-Resin Cyclization (Lactam Bridge Formation):
-
Dissolve a coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the resin and shake for 4-24 hours to facilitate the intramolecular reaction between the deprotected glutamic acid and lysine side chains.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.[3]
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[3]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
Caption: Workflow for synthesizing a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH.
Conclusion
This compound is a highly valuable reagent in the field of peptide synthesis, offering a strategic advantage for the creation of complex peptide structures. Its defining feature, the quasi-orthogonal O-2-PhiPr protecting group, enables selective on-resin deprotection under mild acidic conditions. This property is instrumental for the efficient synthesis of side-chain cyclized peptides, which are of significant interest in drug discovery and development. While its application is more specialized than that of standard protected glutamic acid derivatives, a thorough understanding of its chemical properties and reaction conditions, as detailed in this guide, empowers researchers to leverage its full potential in advancing peptide science.
References
- Benchchem. A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. This compound Novabiochem 207305-97-3.
- Benchchem. A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.
- Chem-Impex. This compound.
- Chem-Impex. Fmoc-L-glutamic acid γ -2-phenylisopropyl ester.
- Advanced ChemTech. Fmoc-Glu(O-2-PhiPr)-OH.
- Benchchem. The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.
- Aapptec Peptides. Fmoc-Glu(O-2-PhiPr)-OH.
- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem. OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis.
- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- National Institutes of Health (NIH). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Springer Link. Methods and protocols of modern solid phase peptide synthesis.
- Echemi. Buy FMOC-GLU(O-2-PHIPR)-OH from Chemsigma International Co., Ltd.
- Labsolu. Fmoc-Glu(O-2-PhiPr)-OH.
- ChemicalBook. fmoc-glu(o-2-phipr)-oh.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- MedChemExpress. Fmoc-Glu(O-2-PhiPr)-OH | Amino Acid Derivative.
- Guidechem. FMOC-GLU(O-2-PHIPR)-OH 200616-39-3 wiki.
- National Institutes of Health (NIH). Fmoc-Glu-OH.
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Harnessing Quasi-Orthogonality: The Strategic Application of Fmoc-Glu-O-2-PhiPr in the Discovery of Complex Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, one recognizes that the synthesis of a peptide is not merely a linear assembly of amino acids; it is an exercise in chemical strategy. The choice of each building block, particularly its protecting groups, dictates the feasibility of complex architectures that are often central to therapeutic efficacy. This guide delves into the nuanced applications of N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (Fmoc-Glu-O-2-PhiPr), a reagent whose unique properties unlock advanced synthetic pathways in drug discovery. We will explore the causality behind its use, provide field-proven protocols, and illuminate its role in crafting the next generation of peptide-based drugs.
The Principle of Orthogonality: A Cornerstone of Modern Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the bedrock.[1] It relies on a system of orthogonal protecting groups: the base-labile N-α-Fmoc group for temporary protection during chain elongation and acid-labile groups for permanent side-chain protection, which are removed only at the final cleavage step.[1] However, the synthesis of more sophisticated structures, such as cyclic or branched peptides, demands a higher level of control—a "quasi-orthogonality" that allows for selective deprotection of specific side chains while the peptide remains anchored to the solid support.
This is the precise domain of this compound. Its defining feature is the 2-phenylisopropyl (2-PhiPr) ester protecting the γ-carboxyl group of glutamic acid.[2] This group exhibits exquisite sensitivity to very mild acid, allowing its removal under conditions that leave standard tert-butyl (tBu) based protecting groups completely intact.[3][4]
Chemical Identity of this compound
Caption: Structural components of the Fmoc-Glu(O-2-PhiPr)-OH molecule.
This strategic lability is the key to its utility, transforming it from a simple building block into an enabling tool for complex molecular engineering.[2][5]
The Primary Application: On-Resin Side-Chain Cyclization
The development of peptide-based drugs often targets enhanced metabolic stability and receptor affinity. Cyclization is a premier strategy to achieve these goals by constraining the peptide into a bioactive conformation.[6] this compound is the reagent of choice for constructing on-resin side-chain to side-chain lactam bridges.[6][7]
The process leverages its quasi-orthogonality in tandem with another similarly labile protecting group, most commonly the 4-methyltrityl (Mtt) group used for protecting lysine residues (Fmoc-Lys(Mtt)-OH).[2][8] The 2-PhiPr and Mtt groups can be cleaved simultaneously on the resin using a very dilute acid solution, unmasking the side-chain carboxyl and amine groups, respectively. This allows for an intramolecular amide bond (lactam bridge) to be formed while the peptide's backbone and other side chains remain fully protected and anchored to the support.[3][8]
Comparative Workflow: On-Resin vs. Solution-Phase Cyclization
Caption: Workflow comparison for cyclic peptide synthesis.
The on-resin approach is significantly more efficient, avoiding the challenges of poor solubility and intermolecular polymerization often encountered during solution-phase cyclization of unprotected peptides.
Experimental Protocol: On-Resin Cyclization
This protocol outlines the selective deprotection and cyclization of a resin-bound peptide containing Glu(O-2-PhiPr) and Lys(Mtt).
-
Peptide Assembly: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols.[3]
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[5]
-
Selective Deprotection:
-
Drain the DCM.
-
Add the deprotection solution: 1% (v/v) Trifluoroacetic acid (TFA) in DCM (approx. 10 mL per gram of resin).[3][5]
-
Gently agitate the resin for 10-minute intervals at room temperature, monitoring the deprotection via a colorimetric test or LC-MS analysis of a cleaved sample. Repeat until deprotection is complete (typically 2-4 cycles).
-
Wash the resin thoroughly with DCM, followed by 10% N,N-diisopropylethylamine (DIPEA) in DCM to neutralize, and finally with N,N-Dimethylformamide (DMF).[5]
-
-
Intramolecular Cyclization:
-
Swell the washed resin in DMF or N-Methylpyrrolidone (NMP).[3]
-
Add a solution of a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a non-nucleophilic base like DIPEA in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor completion using the Kaiser test (ninhydrin test).
-
-
Final Cleavage: Once cyclization is complete, wash the resin and proceed with standard global deprotection and cleavage from the solid support using a strong acid cocktail (e.g., 95% TFA with scavengers).
Performance Metrics and Strategic Considerations
While this compound is invaluable for complex syntheses, its use for routine linear peptides is not recommended. The higher sensitivity of the 2-PhiPr group can lead to premature deprotection and slightly lower crude purities compared to the robust Fmoc-Glu(OtBu)-OH.[7] The choice is therefore fundamentally driven by the synthetic objective.[7]
Data Summary: Comparative Peptide Purity
| Peptide Type | Glutamic Acid Derivative | Typical Crude Purity (%) | Typical Final Purity (%) | Rationale & Insights |
| Linear Heptapeptide | Fmoc-Glu(OtBu)-OH | 85-95 | >98 | The OtBu group is highly stable to the piperidine used for Fmoc removal, resulting in high crude purity. This is the robust, economical choice for linear sequences.[5][7] |
| Linear Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH | 80-90 | >98 | Slightly lower crude purity can be observed due to the higher sensitivity of the 2-PhiPr group to any trace acidic conditions during the synthesis cycles.[7] |
| Cyclic Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH | 70-85 (after cyclization) | >97 | This reagent is essential for this application. The on-resin cyclization is efficient, but the additional steps can slightly lower the overall crude purity compared to a simple linear synthesis.[7] |
Furthermore, the steric bulk of the 2-PhiPr group may offer a secondary benefit by helping to minimize the formation of pyroglutamate, a common side reaction involving an N-terminal glutamic acid residue, although this effect is not extensively documented with quantitative data.[2]
Impact on Drug Discovery and Development
The ability to efficiently synthesize constrained cyclic peptides is a significant advantage in drug discovery.[9] These molecules often exhibit superior pharmacological properties compared to their linear analogs.
-
Enhanced Stability: Cyclization protects against degradation by exopeptidases, increasing the peptide's in vivo half-life.[6]
-
Increased Potency: A conformationally rigid structure can lead to higher binding affinity and selectivity for the biological target.[6][9]
-
Improved Bioavailability: The enhanced stability and, in some cases, increased lipophilicity can contribute to better absorption and distribution.[10]
This compound is therefore a critical enabler in the development of peptide-based therapeutics for a range of diseases, including cancer and autoimmune disorders.[9][11] Its utility also extends to bioconjugation, where a selectively deprotected glutamic acid side chain can serve as a handle for attaching peptides to other biomolecules, such as antibodies or imaging agents, for creating targeted diagnostics and therapies.[10][11][12]
Logical Pathway from Reagent to Therapeutic Benefit
Caption: The strategic role of this compound in drug discovery.
Conclusion
This compound is more than a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its utility is not in routine synthesis but in its capacity to enable the construction of complex, constrained peptide architectures that are central to modern drug design. By facilitating efficient on-resin cyclization, it streamlines the path to creating more stable, potent, and selective peptide therapeutics. Understanding the principles of its quasi-orthogonality and applying the validated protocols described herein allows researchers to push the boundaries of peptide chemistry and accelerate the discovery of novel medicines.
References
-
APPLICON. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: A Key Building Block in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3 [sigmaaldrich.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. jk-sci.com [jk-sci.com]
A Technical Guide to the Quasi-Orthogonality of the 2-Phenylpropan-2-yl (2-PhiPr) Protecting Group in Complex Peptide Synthesis
Abstract: The synthesis of complex peptides, particularly those featuring cyclic architectures or site-specific modifications, necessitates a sophisticated protecting group strategy. While true orthogonality, exemplified by the Fmoc/tBu strategy, is a cornerstone of solid-phase peptide synthesis (SPPS), the demand for greater synthetic flexibility has driven the adoption of quasi-orthogonal systems. This guide provides an in-depth examination of the 2-phenylpropan-2-yl (2-PhiPr) protecting group, a highly acid-labile moiety whose unique properties enable selective deprotection in the presence of other acid-sensitive groups like tert-butyl (tBu). We will explore the chemical principles behind its quasi-orthogonality, its primary application in on-resin cyclization, and provide detailed, field-proven protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced protecting group strategies to overcome challenges in modern peptide synthesis.
The Principle of Orthogonality in Synthetic Chemistry
In multistep synthesis, a protecting group is a molecular tool used to temporarily mask a reactive functional group, preventing it from engaging in unwanted side reactions.[1][2] The success of complex syntheses hinges on the ability to remove these protecting groups selectively without affecting other parts of the molecule. This selectivity is governed by the principle of orthogonality.
-
Truly Orthogonal Systems: An orthogonal set of protecting groups allows for the removal of any single group in any order, using specific reagents and conditions that do not affect the others.[3][4][5] The most prevalent example in SPPS is the Fmoc/tBu strategy , where the Nα-Fmoc group is removed by a base (e.g., piperidine), while side-chain tBu-based groups are removed by a strong acid (e.g., trifluoroacetic acid).[1][3] The conditions are fundamentally different, ensuring perfect selectivity.
-
Quasi-Orthogonal Systems: This strategy applies when two or more protecting groups are removed by the same class of reagent (e.g., acid), but their reactivity differs so significantly that one can be cleaved under mild conditions that leave the other(s) intact.[3] The 2-PhiPr group is a premier example of a quasi-orthogonal partner to the tBu group, as both are acid-labile but possess vastly different sensitivities.[3][6]
The 2-PhiPr Group: A Tool for Advanced Synthetic Strategies
The 2-phenylpropan-2-yl (2-PhiPr) group is a tert-butyl ester analogue used for the side-chain protection of carboxylic acids, primarily on glutamic acid (Glu) and aspartic acid (Asp).[3][7] Its defining feature is its extreme acid lability, which is the foundation of its quasi-orthogonality with standard tBu-based protecting groups.[7]
This heightened sensitivity is due to the electronic stabilization of the tertiary carbocation formed during acid-mediated cleavage. The adjacent phenyl ring participates in stabilizing the positive charge through resonance, making the departure of the carboxyl group significantly more favorable than for a standard tert-butyl carbocation.
Data Presentation: Comparison of Acid-Labile Protecting Groups
The table below summarizes the cleavage conditions for 2-PhiPr and other common acid-labile groups, illustrating the vast difference in sensitivity that enables selective deprotection.
| Protecting Group | Abbreviation | Typical Protected Residue(s) | Cleavage Conditions | Stability |
| 2-phenylpropan-2-yl | 2-PhiPr | Glu, Asp | 1-2% TFA in DCM [7][8][9] | Stable to piperidine, Pd(0)[10] |
| tert-Butyl | tBu / OtBu | Glu, Asp, Ser, Thr, Tyr | >90% TFA (Global Deprotection)[8] | Stable to piperidine, 1-2% TFA |
| tert-Butoxycarbonyl | Boc | Lys, Trp, His | >90% TFA (Global Deprotection)[11] | Stable to piperidine, 1-2% TFA |
| 4-Methyltrityl | Mtt | Lys, Orn, His | 1-2% TFA in DCM[10] | Stable to piperidine, Pd(0), hydrazine |
| Trityl | Trt | Cys, His, Asn, Gln | 1-90% TFA in DCM (Varies)[8] | Stable to piperidine, Pd(0), hydrazine |
Core Application: On-Resin Side-Chain Cyclization
The primary and most powerful application of the 2-PhiPr group is in the on-resin synthesis of side-chain to side-chain cyclized peptides.[6][7] This strategy is crucial for producing constrained peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.
The typical strategy involves incorporating Fmoc-Glu(O-2-PhiPr)-OH into a peptide sequence along with another amino acid bearing a side chain that can be deprotected under identical mild acidic conditions, such as Fmoc-Lys(Mtt)-OH .[7] The Mtt group shares a similar high acid lability with 2-PhiPr.[7][9] This allows for their simultaneous removal on the solid support, exposing a free carboxylic acid and a free amine, which can then be coupled to form a lactam bridge.
Detailed Experimental Protocols
The following protocols are self-validating systems designed for robustness. Adherence to these steps, particularly regarding washing and reagent preparation, is critical for success.
Protocol 1: Selective On-Resin Deprotection of 2-PhiPr and Mtt Groups
This protocol details the selective, simultaneous removal of 2-PhiPr and Mtt groups while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt) residues
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional but recommended scavenger)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide synthesis vessel with a fritted disc
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in the reaction vessel. Drain the solvent.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v). For a 100 mL solution, add 1 mL of TFA to 99 mL of DCM. If the sequence contains sensitive residues (e.g., Trp), add 2.5% TIS as a scavenger.[7]
-
Selective Deprotection:
-
Add the 1% TFA/DCM solution (~10 mL per gram of resin) to the swollen resin.
-
Gently agitate the suspension at room temperature.
-
Scientist's Note: Instead of a single long incubation, perform the deprotection in multiple short cycles (e.g., 10-20 cycles of 2 minutes each).[9] This minimizes contact time and reduces the risk of acid-catalyzed side reactions, such as premature cleavage from highly acid-labile linkers. Drain the solution after each cycle.
-
-
Washing: After the final deprotection cycle, drain the cocktail and wash the resin thoroughly to remove all residual acid. A recommended washing sequence is:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
Protocol 2: On-Resin Intramolecular Cyclization (Lactam Bridge Formation)
This protocol is performed immediately after the selective deprotection and washing steps.
Materials:
-
Deprotected peptide-resin from Protocol 1
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or equivalent
Procedure:
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (v/v) (2 x 10 mL) for 5 minutes each wash to neutralize the protonated side-chain amines.[7]
-
Final Wash: Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess DIPEA.
-
Cyclization Cocktail Preparation: In a separate vial, dissolve the coupling reagent (e.g., 3 equivalents of HATU relative to resin loading) and a base (e.g., 6 equivalents of DIPEA) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin. Allow the reaction to proceed with gentle agitation for 2-4 hours at room temperature.[7] The reaction progress can be monitored via a Kaiser test on a small sample of beads; a negative result (yellow beads) indicates complete reaction.
-
Final Washing: Drain the cyclization cocktail and wash the resin extensively with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.
Considerations and Best Practices
-
Aspartimide Formation: A notorious side reaction in peptide synthesis, particularly at Asp-Gly or Asp-Ser sequences, is the formation of a cyclic aspartimide. The steric bulk of the 2-PhiPr group offers significant protection against this side reaction compared to smaller ester groups, making Fmoc-Asp(O-2-PhiPr)-OH the derivative of choice for sequences prone to this issue.
-
Pyroglutamate Formation: The steric hindrance of the 2-PhiPr group may also help to minimize the formation of pyroglutamate, a common side reaction involving an N-terminal glutamine or glutamic acid residue.[7]
-
Purity of Linear Peptides: While invaluable for cyclic peptides, the use of the more sensitive 2-PhiPr group in the synthesis of a simple linear peptide may result in slightly lower crude purity compared to using the more robust tBu group.[6] This is due to potential minor loss of the protecting group during repeated Fmoc deprotection cycles if acidic impurities are present. Therefore, for linear peptides without a need for selective deprotection, Fmoc-Glu(OtBu)-OH remains the standard choice.[6]
Conclusion
The 2-PhiPr protecting group represents a critical tool in the arsenal of the modern peptide chemist. Its high acid lability, when strategically employed, provides a robust quasi-orthogonal system that is fully compatible with the standard Fmoc/tBu SPPS methodology. This unique property enables the selective deprotection of carboxyl side chains, facilitating the synthesis of complex architectures like side-chain cyclized peptides that are otherwise difficult to access. By understanding the principles of its reactivity and adhering to validated protocols, researchers and drug developers can confidently leverage the 2-PhiPr group to advance the frontiers of peptide-based therapeutics and research.
References
- The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide. Benchchem.
- A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)
- Amino Acid Deriv
- Protecting Groups in Peptide Synthesis. Biosynth.
- Application Notes and Protocols for Peptides Containing Glu(O-2-PhiPr)
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Selecting Orthogonal Building Blocks (Table). Sigma-Aldrich.
- Protecting group - Wikipedia. Wikipedia.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Protecting Groups. University of Oxford.
- Protecting Groups and Orthogonal Protection Str
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
The Strategic Application of Fmoc-Glu-O-2-PhiPr in Advanced Peptide Modification and Bioconjugation: A Technical Guide
Introduction: Unlocking New Avenues in Peptide Science
In the landscape of peptide-based therapeutics and research, the ability to introduce specific modifications and conjugations is paramount for enhancing stability, modulating bioactivity, and enabling targeted delivery. Fmoc-Glu-O-2-PhiPr, an N-α-Fmoc-protected L-glutamic acid derivative with a γ-carboxyl group shielded by a 2-phenylisopropyl (O-2-PhiPr) ester, has emerged as a powerful tool for chemists and drug developers.[1] The unique lability of the O-2-PhiPr protecting group under exceptionally mild acidic conditions provides a quasi-orthogonal handle for site-specific peptide modification and bioconjugation, setting it apart from standard protecting groups.[2][3][4]
This in-depth technical guide provides a comprehensive overview of the principles and applications of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in designing and executing robust synthetic and conjugation strategies.
Core Principles: The Power of Orthogonality
The strategic advantage of this compound lies in the concept of orthogonality in protecting group chemistry. In solid-phase peptide synthesis (SPPS), different protecting groups are used to mask reactive functional groups on the amino acid backbone and side chains, allowing for the controlled, stepwise assembly of the peptide chain.[5][6] Orthogonal protecting groups can be selectively removed under distinct chemical conditions without affecting other protecting groups present in the molecule.
The O-2-PhiPr group exemplifies this principle. It is highly susceptible to cleavage by very mild acid, typically a 1-2% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] This allows for the selective deprotection of the glutamic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as the commonly used tert-butyl (tBu) group, remain intact.[2][4] This unique feature opens the door to two critical applications: on-resin peptide cyclization and the generation of peptides primed for site-specific bioconjugation.
Data at a Glance: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₉NO₆ | [8] |
| Molecular Weight | 487.54 g/mol | [9] |
| Appearance | White to off-white powder | [10] |
| Storage Temperature | -20°C to -80°C | [10] |
| Purity (Typical) | ≥95% | [10] |
Application I: On-Resin Peptide Cyclization for Enhanced Stability and Activity
Linear peptides often suffer from poor metabolic stability and low bioavailability. Cyclization, the formation of a covalent bridge within the peptide sequence, can significantly improve these properties by constraining the peptide's conformation.[11] this compound is a cornerstone reagent for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides.[2]
The Causality Behind the Choice: Why On-Resin Cyclization?
Performing the cyclization reaction while the peptide is still attached to the solid support offers several advantages over solution-phase cyclization. The "pseudo-dilution" effect of the resin minimizes intermolecular side reactions, such as dimerization and oligomerization, which are common in solution.[11] This leads to higher yields and purity of the desired cyclic peptide.
Experimental Workflow: On-Resin Lactam Bridge Formation
The following protocol outlines a typical workflow for synthesizing a side-chain to side-chain lactam-bridged cyclic peptide using this compound in conjunction with an amino acid bearing a complementary side-chain protecting group, such as Fmoc-Lys(Mtt)-OH.
Caption: Workflow for on-resin peptide cyclization using this compound.
Detailed Protocol: On-Resin Cyclization
1. Linear Peptide Synthesis:
-
Assemble the linear peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.[12][13]
-
Incorporate Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions for cyclization.
2. Selective Side-Chain Deprotection:
-
After completion of the linear sequence, thoroughly wash the resin-bound peptide with DCM.
-
Prepare a fresh solution of 1-2% TFA in DCM.
-
Treat the resin with the deprotection solution for 10-20 minutes with gentle agitation. Repeat this step 2-3 times to ensure complete removal of the O-2-PhiPr and Mtt groups.[7]
-
The progress can be monitored by observing the yellow color of the trityl cation in the filtrate.[2]
-
Wash the resin extensively with DCM, followed by DMF.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin again with DMF to prepare for the cyclization step.
3. On-Resin Cyclization (Lactam Bridge Formation):
-
Swell the deprotected peptidyl-resin in DMF.
-
In a separate vessel, prepare the coupling reagent solution. A common choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4 eq.) and DIPEA (8 eq.) in DMF.[2]
-
Add the coupling reagent solution to the resin.
-
Agitate the resin suspension at room temperature for 2-24 hours, depending on the peptide sequence.
-
Monitor the completion of the cyclization by cleaving a small sample of the peptide from the resin and analyzing it by HPLC-MS.
4. Cleavage and Purification:
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.[14]
-
Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum.
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application II: Site-Specific Bioconjugation
The ability to selectively deprotect the γ-carboxyl group of glutamic acid on a fully protected, resin-bound peptide also provides a unique handle for site-specific bioconjugation. This allows for the precise attachment of the peptide to other biomolecules, such as proteins, to create well-defined conjugates with controlled stoichiometry and preserved biological activity.
The Rationale for Site-Specificity
Traditional bioconjugation methods, such as those targeting lysine residues, often result in heterogeneous mixtures of conjugates with varying numbers of peptides attached at different locations.[15] This heterogeneity can lead to batch-to-batch variability and a loss of biological activity. Site-specific conjugation using a deprotected glutamic acid side chain ensures a homogenous product with a defined peptide-to-protein ratio.
Experimental Workflow: Peptide-Protein Bioconjugation
The following workflow outlines the steps for conjugating a peptide containing a deprotected glutamic acid to a protein via amide bond formation.
Caption: Workflow for site-specific peptide-protein bioconjugation.
Detailed Protocol: Peptide-Protein Conjugation via EDC/sNHS Chemistry
1. Preparation of the Peptide with a Free γ-Carboxyl Group:
-
Synthesize the desired peptide sequence on a solid support using Fmoc-SPPS, incorporating Fmoc-Glu(O-2-PhiPr)-OH at the desired conjugation site.
-
Perform on-resin selective deprotection of the O-2-PhiPr group as described in the cyclization protocol.
-
Cleave the peptide from the resin using a standard TFA cocktail and purify by RP-HPLC. The resulting peptide will have a free γ-carboxyl group on the glutamic acid residue.
2. Activation of the Peptide's γ-Carboxyl Group:
-
Dissolve the purified peptide in a suitable buffer, typically MES or phosphate buffer at a pH of 5.5-6.5.
-
Add a 2- to 10-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysulfosuccinimide (sNHS) to the peptide solution.[16][17]
-
Incubate the reaction for 15-30 minutes at room temperature to form the sNHS-ester activated peptide.
3. Conjugation to the Protein:
-
Dissolve the target protein in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Add the activated peptide solution to the protein solution. The molar ratio of peptide to protein will depend on the desired degree of labeling and should be optimized.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.
4. Purification and Characterization of the Conjugate:
-
Purify the peptide-protein conjugate from unreacted peptide and reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the conjugate to confirm successful conjugation and determine the conjugation ratio.
-
SDS-PAGE: Compare the migration of the conjugate to the unconjugated protein. A successful conjugation will result in a shift to a higher molecular weight.[7]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the exact molecular weight of the conjugate to confirm the number of peptides attached to the protein.
-
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete On-Resin Cyclization | - Steric hindrance within the peptide sequence.- Unfavorable peptide conformation. | - Introduce turn-inducing residues like glycine or proline near the cyclization site.[18]- Change the solvent to one that may favor a more suitable conformation.- Use a more potent coupling reagent (e.g., HATU over HBTU). |
| Low Yield of Peptide-Protein Conjugate | - Inefficient activation of the peptide's carboxyl group.- Hydrolysis of the sNHS-ester.- Suboptimal pH for conjugation. | - Increase the molar excess of EDC and sNHS.- Perform the activation and conjugation steps sequentially without significant delay.- Optimize the pH of the conjugation buffer (typically 7.2-8.0 for reaction with lysine amines). |
| Precipitation of Protein During Conjugation | - Change in protein solubility due to the addition of the peptide or reagents. | - Perform the conjugation at a lower protein concentration.- Screen different buffer conditions (e.g., varying pH or adding stabilizing excipients). |
Conclusion: A Versatile Tool for Advanced Peptide Science
This compound stands out as a valuable and versatile building block in the peptide chemist's toolbox. Its unique, highly acid-labile side-chain protecting group enables a level of control and precision that is essential for the development of next-generation peptide therapeutics and research tools. By providing a quasi-orthogonal handle for on-resin cyclization and site-specific bioconjugation, this compound facilitates the creation of peptides with enhanced stability, improved biological activity, and targeted delivery capabilities. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently and effectively utilize this powerful reagent in their endeavors to push the boundaries of peptide science.
References
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. [Link]
-
A New Generation of Peptide Conjugation Products. Interchim. [Link]
-
NHS-mediated QDs-peptide/protein conjugation and its application for cell labeling. PubMed. [Link]
-
Peptides and Proteins. Michigan State University Department of Chemistry. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PubMed Central. [Link]
-
Peptide bonds: Formation and cleavage (video). Khan Academy. [Link]
-
1.21: Amino Acids and Peptides. Chemistry LibreTexts. [Link]
-
Peptide Bonds. Chemistry LibreTexts. [Link]
-
Video: Peptide Bonds. JoVE. [Link]
-
Synthesis of peptides and proteins with site-specific glutamate arginylation. PubMed Central. [Link]
-
Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. National Institutes of Health. [Link]
-
Peptide cyclization problems? Reddit. [Link]
-
Fmoc-Glu(O-2-PhiPr)-OH. Aapptec Peptides. [Link]
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]
-
Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. PubMed. [Link]
-
Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Taylor & Francis Online. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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- 1. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proteins [www2.chemistry.msu.edu]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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The Pivotal Role of Glutamate Photorelease in Neuroscience: A Technical Guide to Caged Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise control of neuronal activity is paramount to unraveling the complexities of the brain. "Caged" compounds, particularly caged glutamate, have emerged as indispensable tools, allowing researchers to command the release of this primary excitatory neurotransmitter with unparalleled spatiotemporal resolution. This guide delves into the core principles of glutamate uncaging, a technique that has revolutionized our understanding of synaptic function, dendritic integration, and neural circuitry. While the compound Fmoc-Glu-O-2-PhiPr is a valuable asset in the chemical synthesis of peptides, its direct role is in the preparatory stages of creating complex biomolecules rather than functioning as a photolabile neurotransmitter donor in functional neuroscience experiments. This document will first clarify the established application of this compound and then provide a comprehensive exploration of the design, application, and profound impact of caged glutamate compounds in modern neuroscience research.
Part 1: Deconstructing the Molecular Toolkit: this compound in Chemical Synthesis
This compound, or N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, is a specialized derivative of the amino acid L-glutamic acid. Its primary application lies in the domain of Solid-Phase Peptide Synthesis (SPPS) , a cornerstone technique for constructing custom peptides and proteins.[1] In this context, the molecule's two key features are the Fmoc (9-fluorenylmethoxycarbonyl) group and the O-2-PhiPr (2-phenylisopropyl ester) group.
-
The Fmoc Group: This is a base-labile protecting group attached to the alpha-amino group of the glutamic acid. In SPPS, it prevents unwanted reactions at the amino terminus while the next amino acid in the peptide sequence is being added.
-
The O-2-PhiPr Group: This group protects the gamma-carboxyl group in the glutamic acid side chain. Its defining characteristic is its high acid lability; it can be removed under very mild acidic conditions (e.g., 1% trifluoroacetic acid) while other, more robust protecting groups remain intact. This "quasi-orthogonality" is particularly advantageous for synthesizing complex peptides, such as those with cyclic structures (lactam bridges).
While neuropeptides synthesized using this building block are of significant interest in neuroscience for studying neurotransmission, it is crucial to understand that this compound itself is not a "caged" compound in the functional neuroscience sense.[1] It is a tool for chemical construction, not for light-induced activation of neurons.
Diagram: The Logic of Orthogonal Protection in Peptide Synthesis
Caption: Orthogonal protection scheme using Fmoc and O-2-PhiPr groups.
Part 2: The Core Technique: Glutamate Uncaging in Neuroscience
The true revolution in optically controlling neuronal activity stems from the development of caged neurotransmitters .[2][3] A caged compound is a biologically active molecule that has been rendered inert by attaching a photolabile protecting group, or "cage".[4] When light of a specific wavelength strikes the cage, it cleaves the bond, releasing the active molecule in its native form.[3]
Glutamate, as the brain's primary excitatory neurotransmitter, was a prime target for this technology.[5] Caged glutamate allows researchers to mimic synaptic transmission with incredible precision, delivering glutamate to specific receptors on a neuron's surface at a defined time.[6]
The Mechanism of Action: From Inert Precursor to Neuronal Activation
The process of glutamate uncaging is a powerful experimental paradigm. It allows for the precise mimicking of synaptic inputs, enabling detailed studies of neuronal information processing.
Caption: Experimental workflow for glutamate uncaging at a synapse.
Advantages of Two-Photon Uncaging
While initial uncaging experiments used single-photon (1P) UV light, the advent of two-photon (2P) microscopy provided a significant leap in precision.[4][7] In 2P excitation, a fluorophore or, in this case, a photolabile cage absorbs two near-infrared photons almost simultaneously.[7] This has profound advantages for neuroscience research:
-
Intrinsic 3D Resolution: 2P absorption only occurs at the focal point where photon density is highest. This eliminates out-of-focus uncaging above and below the target, providing true three-dimensional control.[4][8]
-
Reduced Phototoxicity: Near-infrared light is less energetic and scatters less in biological tissue compared to UV light, reducing damage to the surrounding cells.
-
Deeper Tissue Penetration: The longer wavelengths of near-infrared light allow researchers to probe deeper into brain tissue, enabling studies in more intact preparations and even in living animals.[6]
Key Caged Glutamate Compounds in Neuroscience
Several caged glutamate compounds have been developed, each with specific properties regarding photosensitivity, quantum yield, and biological inertness. Some of the most widely used include:
| Compound Name | Common Abbreviation | Key Features & Applications |
| 4-Methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-Glu | The first widely successful caged glutamate for 2P uncaging. Used extensively for mapping glutamate receptors and studying synaptic plasticity.[8] |
| 4-Carboxymethoxy-5,7-dinitroindolinyl-caged-L-glutamate | CDNI-Glu | Exhibits a very high quantum yield, making it highly efficient for photorelease.[2] |
| 7-diethylaminocoumarin-caged-glutamate | DEAC450-Glu | Features a different caging chromophore that allows for wavelength-selective uncaging, enabling two-color experiments with other caged compounds.[6] |
Part 3: Experimental Protocols and Applications
Protocol: Two-Photon Glutamate Uncaging on a Dendritic Spine
This protocol provides a generalized workflow for stimulating a single dendritic spine using 2P uncaging of MNI-glutamate, combined with electrophysiological recording.
1. Preparation:
- Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent.
- Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
- Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with aCSF.
2. Electrophysiology:
- Using infrared differential interference contrast (IR-DIC) optics, identify a target neuron (e.g., a pyramidal neuron).
- Establish a whole-cell patch-clamp recording. The internal solution should contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.
3. Caged Compound Application:
- Add MNI-glutamate to the perfusion aCSF to a final concentration of 2-10 mM.
- Allow the caged compound to equilibrate in the tissue for at least 15-20 minutes.
4. Two-Photon Imaging and Uncaging:
- Visualize the fluorescently filled neuron using the two-photon laser tuned to an appropriate wavelength for the dye (e.g., ~810 nm for Alexa 594).
- Identify a dendritic branch and individual dendritic spines.
- Tune the uncaging laser to the optimal wavelength for MNI-Glu (~720 nm).
- Position the laser spot over the head of the target dendritic spine.
5. Stimulation and Recording:
- Deliver a short laser pulse (0.5-2 ms) to uncage the glutamate.
- Simultaneously record the electrical response of the neuron in voltage-clamp or current-clamp mode. A successful uncaging event at an excitatory synapse will elicit an excitatory postsynaptic current (EPSC) or potential (EPSP).
- Correlate the location of stimulation with the recorded physiological response.
Core Applications in Neuroscience Research
-
Mapping Glutamate Receptor Distribution: By systematically uncaging glutamate at different points along a neuron's dendrites and soma, researchers can create detailed maps of functional glutamate receptor "hotspots."[9]
-
Studying Synaptic Plasticity: Uncaging allows for the controlled induction of synaptic plasticity phenomena like Long-Term Potentiation (LTP) and Long-Term Depression (LTD) at individual synapses.
-
Investigating Dendritic Integration: Researchers can uncage glutamate at multiple sites simultaneously or in rapid succession to understand how neurons integrate complex patterns of synaptic input.[10]
-
Probing Structure-Function Relationships: By combining uncaging with high-resolution imaging, it's possible to correlate the size and shape of a dendritic spine with its functional strength.[6]
Conclusion
The technique of glutamate uncaging, particularly with two-photon excitation, represents a paradigm shift in neuroscience methodology. It provides an unprecedented level of control for activating neurons and synapses, moving beyond passive observation to active interrogation of neural circuits. While compounds like this compound are essential for the chemical synthesis of biological molecules, the direct, light-mediated control of neuronal function relies on purpose-built caged compounds like MNI-Glu and CDNI-Glu. The continued development of novel photolabile protecting groups and caged neurotransmitters will undoubtedly open new frontiers in our quest to understand the intricate workings of the brain.
References
-
Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chem Commun (Camb).[Link]
-
Improved Synthesis of Caged Glutamate and Caging Each Functional Group. PMC - PubMed Central.[Link]
-
Two-Photon Uncaging of Caged Neurotransmitters. Frontiers.[Link]
-
Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. SpringerLink.[Link]
-
Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. PubMed.[Link]
-
N-Nmoc-L-glutamate, a new caged glutamate with high chemical stability and low pre-photolysis activity. PubMed.[Link]
-
Fmoc-Glu(O-2-PhiPr)-OH. Aapptec Peptides.[Link]
-
Synthesis and photoreactivity of caged blockers for glutamate transporters. ResearchGate.[Link]
-
Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience.[Link]
-
Two-Photon Uncaging of Glutamate. PubMed.[Link]
-
Two-Photon Uncaging of Glutamate. Frontiers.[Link]
-
Chemical two-photon uncaging: a novel approach to mapping glutamate receptors. PubMed.[Link]
-
In vivo two-photon uncaging of glutamate revealing the structure-function relationships of dendritic spines in the neocortex of adult mice. PubMed.[Link]
-
Glutamate (neurotransmitter). Wikipedia.[Link]
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Photoswitchable Inhibitor of a Glutamate Transporter. PubMed.[Link]
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A Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH: Physicochemical Properties and Applications in Peptide Synthesis
This guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, commonly referred to as Fmoc-Glu(O-2-PhiPr)-OH. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties and its strategic application in solid-phase peptide synthesis (SPPS), with a focus on the synthesis of complex and cyclic peptides.
Introduction: The Strategic Advantage of the 2-PhiPr Protecting Group
In the realm of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. The Fmoc (fluorenylmethyloxycarbonyl) group provides a stable, base-labile protection for the α-amine of amino acids, forming the cornerstone of modern SPPS. For trifunctional amino acids like glutamic acid, orthogonal side-chain protection is essential.
The γ-(2-phenylisopropyl) ester (O-2-PhiPr) is a specialized protecting group for the side-chain carboxyl of glutamic acid. Its primary advantage lies in its lability under mildly acidic conditions, which are significantly gentler than those required to cleave traditional t-butyl (tBu)-based protecting groups. This quasi-orthogonality makes Fmoc-Glu(O-2-PhiPr)-OH an invaluable tool for complex peptide synthesis. Specifically, the 2-PhiPr group can be selectively removed on-resin using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving tBu-based and other acid-labile protecting groups intact. This unique feature is particularly advantageous for the on-resin synthesis of head-to-tail or side-chain-to-side-chain lactam-bridged cyclic peptides.
Physicochemical Properties
The fundamental properties of Fmoc-Glu(O-2-PhiPr)-OH are critical for its effective use in synthesis protocols. These identifiers and characteristics are summarized below. It is important to distinguish between the γ-ester (CAS No. 200616-39-3), which is the focus of this guide, and its α-ester isomer, Fmoc-Glu-O-2-PhiPr (CAS No. 207305-97-3).[1] Both share the same molecular formula and weight but differ in the position of the ester group.
| Property | Value | Source(s) |
| Synonyms | N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, Fmoc-L-Glu(2-phenylisopropyloxy)-OH | [2][3] |
| CAS Number | 200616-39-3 | [2][4] |
| Molecular Formula | C₂₉H₂₉NO₆ | [2] |
| Molecular Weight | 487.54 g/mol | |
| Appearance | White to pale yellow powder or glassy chunks | [2] |
| Purity | Typically ≥95% (HPLC) | [2] |
| Primary Application | Fmoc solid-phase peptide synthesis |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary utility of Fmoc-Glu(O-2-PhiPr)-OH is as a building block for introducing a glutamic acid residue whose side chain can be selectively deprotected for subsequent modification, such as cyclization.[5]
Standard Coupling Protocol
The incorporation of Fmoc-Glu(O-2-PhiPr)-OH into a growing peptide chain on a solid support follows standard Fmoc-SPPS coupling procedures.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has undergone Fmoc deprotection to expose the free amine.
-
Activation: In a separate vessel, dissolve Fmoc-Glu(O-2-PhiPr)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HATU (3-5 eq.), and a base like DIPEA (6-10 eq.) in a suitable solvent (e.g., DMF or NMP). Allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in NMP).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the α-amine Fmoc group, preparing it for the next coupling cycle.
Causality Insight: The use of excess reagents drives the coupling reaction to completion, which is critical for the synthesis of high-purity peptides.[6] The choice of coupling reagent (e.g., HBTU, HATU) can influence efficiency, particularly with sterically hindered amino acids.
Selective On-Resin Deprotection of the 2-PhiPr Group
The key feature of this reagent is the selective removal of the 2-PhiPr ester.
Step-by-Step Methodology:
-
Resin Preparation: The peptide-resin must have the N-terminal Fmoc group intact to prevent side reactions during the acidic deprotection step.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Treatment: Suspend the peptide-resin in the deprotection cocktail and agitate at room temperature. The reaction is typically complete within 1-2 hours, often performed with multiple short treatments.
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash (e.g., 10% DIPEA in DMF), and finally with DMF and DCM to prepare for the next step (e.g., on-resin cyclization).
Trustworthiness: This protocol is self-validating because the N-terminal Fmoc group and other acid-labile side-chain protecting groups (like tBu, Trt, Pbf) remain stable under these mild acidic conditions, ensuring that only the γ-carboxyl of the target glutamic acid is exposed.
Workflow Visualizations
SPPS Cycle with Fmoc-Glu(O-2-PhiPr)-OH
The following diagram illustrates the standard cycle for incorporating Fmoc-Glu(O-2-PhiPr)-OH into a peptide chain.
Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.
On-Resin Cyclization Workflow
This diagram outlines the process of selective deprotection and subsequent on-resin cyclization.
Caption: Workflow for on-resin side-chain to side-chain cyclization.
Conclusion
Fmoc-Glu(O-2-PhiPr)-OH is a sophisticated and highly valuable reagent for advanced peptide synthesis. Its defining feature—the selective acid lability of the 2-PhiPr group—provides chemists with a powerful tool to construct complex architectures, such as lactam-bridged cyclic peptides, with greater control and efficiency. Understanding its physicochemical properties and the precise conditions for its use is essential for leveraging its full potential in the development of novel peptide-based therapeutics and research tools.
References
-
Chem-Impex International. (n.d.). Fmoc-L-glutamic acid γ -2-phenylisopropyl ester. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Glu(O-2-PhiPr)-OH. Retrieved from [Link]
- AnaSpec, Inc. (n.d.). Fmoc-Glu(O-2-PhiPr)-OH.
-
PubChem - National Institutes of Health. (n.d.). Fmoc-Glu-OH. Retrieved from [Link]
-
iChemical. (n.d.). Fmoc-Glu-2-phenylisopropyl ester. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Fmoc Standard Amino Acids. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Fmoc-L-glutamic acid γ-methyl ester. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of Fmoc-Glu-O-2-PhiPr
Introduction: The Strategic Role of Fmoc-Glu-O-2-PhiPr in Advanced Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high-purity, complex peptides. Fmoc-L-glutamic acid γ-2-phenylisopropyl ester, abbreviated as this compound, is a specialized amino acid derivative designed for strategic applications where quasi-orthogonal side-chain deprotection is required.[1][2] Its utility stems from the unique lability of the 2-phenylisopropyl (2-PhiPr) ester, which can be selectively cleaved under very mild acidic conditions that leave more robust acid-labile groups, such as the tert-butyl (tBu) ester, intact.[3] This property makes this compound an invaluable tool for the on-resin synthesis of side-chain cyclized (lactam-bridged) peptides and for constructing complex peptide libraries.
This guide provides a comprehensive analysis of the two most critical physicochemical parameters for any SPPS building block: solubility and stability. Understanding these properties is not merely academic; it is fundamental to optimizing coupling efficiencies, minimizing side reactions, and ensuring the successful synthesis of the target peptide. We will explore the theoretical underpinnings of its behavior in common synthesis environments and provide actionable, field-proven protocols for its empirical evaluation.
Section 1: Solubility Profile of this compound
The efficiency of the coupling reaction in SPPS is directly contingent on the complete dissolution of the Fmoc-amino acid in the reaction solvent.[4] Inadequate solubility leads to reduced reaction kinetics, incomplete acylation, and the generation of deletion sequences, which severely complicates purification and reduces overall yield.[4] this compound, with a molecular weight of 487.54 g/mol and a structure incorporating both the bulky, hydrophobic Fmoc group and a phenyl ring, presents a distinct solubility profile.[5]
Theoretical Solubility in Common SPPS Solvents
The solubility of Fmoc-protected amino acids is governed by the polarity and solvating power of the chosen solvent.[6][7] Polar aprotic solvents are the industry standard due to their ability to dissolve reagents and effectively swell the polystyrene-based resins commonly used in SPPS.[6][7]
While specific quantitative solubility data for every derivative is often proprietary, we can extrapolate behavior based on extensive empirical evidence with similar compounds. The table below summarizes the expected solubility of this compound in standard SPPS solvents.
| Solvent | Abbreviation | Polarity | Expected Solubility of this compound | Rationale & Commentary |
| N,N-Dimethylformamide | DMF | High | High | The most common and effective solvent for SPPS.[6] Its high polarity and hydrogen bond accepting capability efficiently solvate the Fmoc-amino acid. However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[6] |
| N-Methyl-2-pyrrolidone | NMP | High | High | An excellent alternative to DMF with superior solvating properties for many sequences.[6] Most reagents are highly soluble in NMP. Note that some reports suggest Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[6] |
| Dichloromethane | DCM | Low | Moderate to High | Often used in combination with DMF or for specific steps like resin washing or cleavage of highly labile groups.[6] While it swells polystyrene resins well, its lower polarity may result in lower absolute solubility compared to DMF or NMP. |
| Dimethyl sulfoxide | DMSO | High | High | A very strong solvent, often added to DMF as a co-solvent to disrupt peptide aggregation and improve solubility for difficult sequences.[8] |
| Acetonitrile | ACN | Moderate | Low to Moderate | Primarily used in the analytical and purification stages (RP-HPLC). It is generally a poor solvent for dissolving Fmoc-amino acids for coupling reactions. |
| Tetrahydrofuran | THF | Low | Low to Moderate | Has been reported as an effective solvent for coupling hindered amino acids, particularly with PEG-based resins, but is not a primary choice for general SPPS.[6] |
Experimental Workflow for Solubility Determination
To ensure success, particularly during process scale-up or when troubleshooting difficult couplings, it is crucial to experimentally verify the solubility of a new batch of this compound.
Diagram: Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the solubility of this compound.
Protocol: Quantitative Solubility Determination
This protocol provides a method for determining the saturation solubility of this compound in a given solvent.
-
Preparation:
-
Dispense a precise amount (e.g., 25.0 mg) of this compound into several 2 mL HPLC vials.
-
Prepare a set of calibrated micropipettes for the selected solvents (e.g., DMF, NMP).
-
-
Titration:
-
To the first vial, add a small, precise volume of solvent (e.g., 100 µL).
-
Seal the vial and vortex vigorously for 2 minutes at room temperature.
-
Visually inspect the solution against a dark background. If solid particles remain, proceed to the next step.
-
Continue adding solvent in precise increments (e.g., 10 µL), vortexing for 2 minutes after each addition, until the solid is completely dissolved.
-
-
Calculation:
-
Record the total volume of solvent required to achieve complete dissolution.
-
Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
-
For SPPS, a target concentration is typically between 0.2 M and 0.5 M. Convert the mg/mL value to Molarity to confirm it meets the requirements for your coupling protocol. (Molarity = (mg/mL) / (MW g/mol )).
-
-
Self-Validation:
-
To confirm saturation, add a tiny seed crystal of the solid compound to the clear solution. If the solution is saturated or supersaturated, precipitation will occur. If the crystal dissolves, the solution was not yet saturated. Repeat the titration with a fresh sample to a higher concentration.
-
Section 2: Stability Profile of this compound
The strategic advantage of this compound lies in the differential stability of its two protecting groups. An ideal protecting group scheme is "orthogonal," meaning each group can be removed under specific conditions without affecting the others.[9][10] The Fmoc/2-PhiPr combination is a powerful example of this principle.
Stability of the Nα-Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS.[8][11] Its stability profile is well-characterized:
-
Acid Stability: The Fmoc group is exceptionally stable under acidic conditions.[12] It remains fully intact during the cleavage of acid-labile side-chain protecting groups like Boc, tBu, and, importantly, the O-2-PhiPr ester itself.[12]
-
Base Lability: The Fmoc group is rapidly cleaved by mild bases.[11][13] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring.[13][14] The standard reagent for this is a solution of 20% piperidine in DMF, which removes the Fmoc group in minutes.[11][15]
-
Instability Factors:
-
Solvent Impurities: As mentioned, trace amounts of dimethylamine in aged DMF can cause slow, premature deprotection of the Fmoc group.[6]
-
Strong Bases: While resistant to tertiary amines like diisopropylethylamine (DIPEA) under coupling conditions, prolonged exposure or stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will also cleave the Fmoc group.[9][12]
-
Stability of the γ-O-2-PhiPr Ester
The 2-phenylisopropyl ester is classified as a highly acid-labile protecting group. Its cleavage mechanism proceeds via an SN1 pathway, where protonation of the ester oxygen is followed by the formation of a resonance-stabilized tertiary carbocation.[16] This inherent stability of the carbocation intermediate is why the 2-PhiPr group can be cleaved under much milder acidic conditions than other esters.
-
High Acid Lability: The key feature of the O-2-PhiPr group is its cleavage with very dilute acid. It can be selectively and quantitatively removed with 1% Trifluoroacetic Acid (TFA) in DCM.[3] This allows for on-resin deprotection without cleaving other groups like Glu(OtBu), which require much higher concentrations of TFA (>50%).
-
Base Stability: The O-2-PhiPr ester is stable under the basic conditions used for Fmoc deprotection.[17] The bulky nature of the 2-phenylisopropyl group provides steric hindrance against nucleophilic attack by piperidine, and the absence of an acidic alpha-proton prevents elimination pathways.[17]
-
Hydrogenolysis: The benzyl-type structure of the 2-PhiPr group suggests potential lability to catalytic hydrogenolysis (e.g., H₂/Pd-C). This provides an additional, alternative orthogonal deprotection strategy if needed, though this is less common in standard Fmoc-SPPS workflows.
Diagram: Orthogonal Deprotection Strategy
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]
- 9. peptide.com [peptide.com]
- 10. biosynth.com [biosynth.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
introduction to Fmoc-protected amino acids for SPPS
An In-depth Technical Guide to Fmoc-Protected Amino Acids for Solid-Phase Peptide Synthesis
Authored by a Senior Application Scientist
Foreword: The Paradigm Shift to Milder Peptide Synthesis
The advent of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield revolutionized the field of peptide chemistry, transforming a laborious, solution-phase process into a streamlined, automatable methodology.[1][2] Within the landscape of SPPS, the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han marked a pivotal moment, ushering in an era of milder, more versatile, and highly efficient peptide synthesis.[3][4][5] This guide provides an in-depth exploration of the chemistry, strategy, and practical application of Fmoc-protected amino acids, designed for researchers, scientists, and drug development professionals who seek to master this cornerstone technique. Unlike the preceding Boc/Benzyl strategy, which relies on graduated acid lability requiring harsh reagents like liquid hydrogen fluoride (HF) for final cleavage, the Fmoc/tBu strategy is founded on an orthogonal protection scheme.[2][3] This fundamental difference—the use of a mild base for iterative Nα-deprotection and a strong acid for final cleavage—is the source of its widespread adoption and the focus of this text.[4][6]
The Principle of Orthogonality: The Core of Fmoc Chemistry
The success of Fmoc-based SPPS hinges on the concept of orthogonality . This principle dictates that the temporary protecting group on the α-amino (Nα) group and the "permanent" protecting groups on the amino acid side chains can be removed under mutually exclusive conditions.[3][6][7]
-
Temporary Nα-Protection: The Fmoc group is base-labile, meaning it is selectively removed at the start of each coupling cycle using a mild base, typically piperidine.[5][6]
-
Permanent Side-Chain Protection: Side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile. They remain intact during the base-mediated Fmoc removal but are cleaved simultaneously with the peptide's release from the resin during the final step with a strong acid, such as trifluoroacetic acid (TFA).[4][6]
This elegant chemical distinction prevents damage to sensitive residues and the growing peptide backbone, which was a significant challenge with the repeated acid treatments required in Boc chemistry.[3][]
Caption: The orthogonal strategy in Fmoc-SPPS.
The Chemistry of the Fmoc Group
Mechanism of Deprotection: A Base-Induced β-Elimination
The lability of the Fmoc group to bases is its defining characteristic. The deprotection is not a simple hydrolysis but a β-elimination reaction.[][9]
-
Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.
-
β-Elimination: This abstraction initiates a cascade, leading to the elimination of the fluorenyl group as dibenzofulvene (DBF) and the decomposition of the resulting unstable carbamic acid intermediate into carbon dioxide and the free N-terminal amine of the peptide.[3][10]
-
Scavenging: The highly reactive DBF byproduct is immediately trapped by the excess piperidine used in the deprotection solution, forming a stable adduct.[3][9] This scavenging step is critical; it prevents DBF from irreversibly alkylating the newly liberated N-terminal amine, which would terminate chain elongation. This is why secondary amines like piperidine are vastly superior to tertiary amines (e.g., DIPEA) for this step.[3][11]
Caption: Piperidine-mediated Fmoc deprotection.
Real-Time Reaction Monitoring
A significant practical advantage of the Fmoc group is its strong UV absorbance (around 300 nm).[7] The release of the DBF-piperidine adduct into the solution during deprotection can be quantified by spectrophotometry. This feature is exploited in automated peptide synthesizers to monitor the reaction in real-time, ensuring deprotection is complete before proceeding to the next coupling step, thereby maximizing the yield of the desired peptide.[6][9]
The SPPS Cycle: A Step-by-Step Workflow
Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support resin.[4][12]
Caption: The iterative workflow of the Fmoc-SPPS cycle.
Experimental Protocol: Manual SPPS of a Single Coupling Cycle
This protocol outlines a general procedure for a manual coupling cycle on a 0.1 mmol scale using a standard resin like Rink Amide.
1. Resin Preparation (First Cycle Only):
-
Place the resin (0.1 mmol) into a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF, 5-10 mL) and agitate for 30-60 minutes to swell the resin, allowing reagent access to the polymer matrix.[12][13]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL aliquot of 20% piperidine in DMF and agitate for 15-20 minutes.[12] This two-stage process ensures complete removal of the Fmoc group.
-
Drain the solution.
3. Washing:
-
Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash sequence is 5 x 10 mL of DMF.[14]
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive test (blue beads) validates the completion of the deprotection step.
4. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents, e.g., 0.3-0.5 mmol) and a coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF. Add a non-nucleophilic base (e.g., DIPEA, 6 equivalents) to the solution. Allow this mixture to pre-activate for 1-2 minutes.[4][14]
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or "difficult" sequences, this time can be extended, or a second coupling can be performed.[4]
5. Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly (e.g., 3 x 10 mL DMF, followed by 3 x 10 mL DCM) to remove all excess reagents and soluble byproducts.
-
The peptide-resin is now ready for the next deprotection cycle. A negative Kaiser test confirms the successful consumption of the free amine, validating the coupling step.
Reagent Selection: The Key to a Successful Synthesis
Side-Chain Protecting Groups
The choice of side-chain protecting group is dictated by the need for it to be stable to the basic conditions of Fmoc removal yet labile to the final acid cleavage.[3]
| Amino Acid | Functional Group | Common Side-Chain Protecting Group | Lability |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) | Acid-labile |
| Cysteine (Cys) | Thiol | Trt (Trityl) | Acid-labile |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) | Acid-labile |
| Histidine (His) | Imidazole | Trt (Trityl) | Acid-labile |
| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | Acid-labile |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | Acid-labile |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | Acid-labile |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | Acid-labile |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | Acid-labile |
| References:[7][15][16] |
Coupling Reagents
The formation of the amide (peptide) bond requires the activation of the C-terminal carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent significantly impacts reaction speed, efficiency, and the risk of racemization.[17]
| Reagent | Type | Typical Coupling Time | Performance Characteristics |
| HATU / HCTU | Aminium/Uronium Salt | 15-45 minutes | Very high efficiency, fast kinetics, and low racemization. Considered the gold standard for difficult couplings, but are more expensive.[17][18] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | Highly efficient and widely used. Slightly higher risk of racemization compared to HATU/HCTU.[17] |
| PyBOP | Phosphonium Salt | 30-120 minutes | Highly efficient with a low propensity for racemization. Offers a good balance of reactivity and stability.[17] |
| DIC / HOBt | Carbodiimide / Additive | 60-180 minutes | A classic, cost-effective combination. Slower reaction times and the formation of an insoluble urea byproduct (DCU) can be problematic. The use of soluble DIC is preferred.[17][18] |
| References:[17][18] |
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.[1] This is typically achieved with a "cleavage cocktail" whose primary component is TFA.[13]
Protocol: TFA-Mediated Cleavage
-
Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[13]
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Water: A scavenger for carbocations liberated from tBu-based groups.
-
TIS: A scavenger that effectively quenches the highly reactive cations generated from Trt and Pbf groups, preventing re-attachment to sensitive residues like Tryptophan and Tyrosine.
-
-
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The Fmoc protection strategy represents a major advancement in peptide synthesis, offering a mild, versatile, and robust methodology.[1] Its orthogonal nature, combined with the ability to monitor reactions in real-time, has made it the dominant chemistry for both academic research and the industrial production of therapeutic peptides.[3][13] A thorough understanding of the underlying chemical principles—from the β-elimination mechanism of deprotection to the critical role of scavengers in the final cleavage—is paramount for troubleshooting syntheses and successfully producing high-purity peptides for any application.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved January 16, 2026, from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved January 16, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Wuhan Gotop Biotechnology Co., Ltd. Retrieved January 16, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). CSBio. Retrieved January 16, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2017). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Bioscience. Retrieved January 16, 2026, from [Link]
-
Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CS Bio. Retrieved January 16, 2026, from [Link]
Sources
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. csbio.com [csbio.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bachem.com [bachem.com]
Methodological & Application
selective deprotection of 2-PhiPr group in the presence of tBu groups
Application Notes & Protocols
Topic: Selective Deprotection of the 2-Phenylisopropyl (2-PhiPr) Group in the Presence of tert-Butyl (tBu) Groups
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex organic molecules, particularly in solid-phase peptide synthesis (SPPS). The 2-phenylisopropyl (2-PhiPr) group, an analogue of the tert-butyl (tBu) group, offers a unique advantage due to its pronounced acid lability. This characteristic allows for its selective removal under exceptionally mild acidic conditions that leave the more robust tBu-based protecting groups intact.[1] This quasi-orthogonality is pivotal for advanced synthetic strategies, most notably the on-resin, side-chain to side-chain cyclization of peptides to introduce conformational constraints and enhance biological activity.[1][2] This guide provides a detailed examination of the chemical principles underpinning this selectivity and offers validated, step-by-step protocols for its practical application.
The Principle of Orthogonal Deprotection: 2-PhiPr vs. tBu
The ability to selectively cleave the 2-PhiPr group in the presence of a tBu group is rooted in the differential stability of the carbocation intermediates formed during acid-catalyzed hydrolysis.[3]
Mechanism of Acid-Catalyzed Cleavage
For both 2-PhiPr and tBu ethers or esters, the deprotection mechanism is initiated by protonation of the oxygen atom by a strong acid, such as trifluoroacetic acid (TFA).[4] This converts the alkoxy/acyloxy moiety into a good leaving group. The subsequent cleavage of the C-O bond generates a carbocation and the deprotected functional group (a carboxylic acid or alcohol).[4][5]
The rate of this cleavage reaction is directly proportional to the stability of the resulting carbocation.[3][6]
-
tBu Deprotection: Cleavage of a tBu group generates a tertiary tert-butyl carbocation. This cation is stabilized by hyperconjugation from the nine C-H bonds of the methyl groups.
-
2-PhiPr Deprotection: Cleavage of a 2-PhiPr group generates a tertiary benzylic carbocation, the 2-phenyl-2-propyl cation (cumyl cation). This cation benefits from the same hyperconjugative stabilization as the tBu cation but is significantly more stabilized by resonance, as the positive charge is delocalized across the adjacent phenyl ring.
This additional resonance stabilization renders the 2-phenyl-2-propyl carbocation substantially more stable than the tert-butyl carbocation, thus lowering the activation energy required for its formation. Consequently, the 2-PhiPr group can be cleaved under much milder acidic conditions (e.g., 1-2% TFA in a non-polar solvent) than the tBu group, which typically requires high concentrations of TFA (>90%) for efficient removal.[1][7]
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
Experimental Protocols
CAUTION: Always handle trifluoroacetic acid (TFA) in a certified chemical fume hood. TFA is highly corrosive and volatile. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol describes the selective removal of the 2-PhiPr group from a resin-bound peptide while preserving tBu-based protecting groups.
Materials:
-
Peptide-resin containing a Glu(O-2-PhiPr) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, recommended if Trp is present)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fritted reaction vessel suitable for peptide synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in the reaction vessel. Drain the solvent. [8]2. Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA in DCM (v/v). For example, add 1 mL of TFA to 99 mL of DCM. If the peptide contains sensitive residues like tryptophan, the addition of a scavenger such as TIS (2.5% v/v) is recommended to prevent re-alkylation. [1]3. Deprotection Reaction:
-
Add the 1% TFA/DCM solution (10 mL per gram of resin) to the swollen resin.
-
Gently agitate the resin suspension at room temperature.
-
To minimize premature tBu group cleavage, perform the treatment in multiple short cycles (e.g., 10-20 cycles of 2 minutes each) rather than a single prolonged exposure. [8]Drain the deprotection solution after each cycle.
-
Monitoring (Optional): The progress of the deprotection can be monitored by taking a small sample of the resin, performing a full cleavage (Protocol 2), and analyzing the product by HPLC-MS.
-
-
Washing: After the final deprotection cycle, drain the solution and wash the resin thoroughly to remove residual acid and cleaved protecting groups. Perform the following washes:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
-
The resin is now ready for subsequent on-resin modifications, such as cyclization, or can proceed to global deprotection.
Protocol 2: Global Cleavage and Deprotection
This protocol is used to cleave the peptide from the solid support and remove all remaining acid-labile side-chain protecting groups, including tBu, Boc, and Pbf.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (Reagent B): TFA/Phenol/Water/TIS (88:5:5:2, v/w/v/v) or a similar standard cocktail. [9]* Cold diethyl ether or methyl t-butyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin). [8]3. Stir or gently agitate the mixture at room temperature for 2-4 hours. [8]4. Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. [8]8. Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete 2-PhiPr Deprotection | Insufficient reaction time or TFA concentration. Steric hindrance around the protected site. | Increase the number of deprotection cycles or extend the total treatment time. A slight increase in TFA concentration (e.g., to 2%) may be tested, but monitor for tBu loss. [1] |
| Partial Loss of tBu Groups | TFA concentration is too high. Reaction time is too long. Inefficient washing allows residual acid to slowly cleave tBu groups. | Strictly adhere to 1% TFA concentration. Use multiple short deprotection cycles instead of one long one. [8]Ensure thorough washing with DCM and DMF immediately after deprotection. |
| Modification of Sensitive Residues (e.g., Trp) | Re-attachment of the 2-phenyl-2-propyl carbocation to nucleophilic side chains. | Always include a scavenger like Triisopropylsilane (TIS) at 2.5-5% (v/v) in the deprotection cocktail to quench the reactive carbocations. [1][10] |
Conclusion
The 2-phenylisopropyl protecting group is an invaluable tool in modern synthetic chemistry, providing a crucial level of orthogonality against the widely used tert-butyl group. The enhanced acid lability, driven by the formation of a resonance-stabilized carbocation, permits its selective and efficient removal under very mild acidic conditions. This feature is expertly exploited in complex synthetic workflows, such as on-resin peptide cyclization, enabling the construction of sophisticated molecular architectures that are central to drug discovery and development. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can reliably leverage the 2-PhiPr group to achieve their synthetic goals.
References
- Benchchem. (2025). Application Notes and Protocols for Peptides Containing Glu(O-2-PhiPr): Post-Synthesis Workup and Purification.
- Benchchem. (2025). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Benchchem. (2025). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- Al-Azzawi, A. et al. (2013, May 6). Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH.
- Ramos-Tomillero, I. et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note & Protocol: On-Resin Lactam Bridge Formation for Peptide Cyclization Using Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH
For: Researchers, scientists, and drug development professionals engaged in advanced peptide synthesis and modification.
Introduction: The Rationale for Orthogonal Protection in Peptide Cyclization
In the pursuit of novel therapeutics and advanced biochemical tools, cyclic peptides have emerged as a superior class of molecules compared to their linear counterparts. Their constrained conformation often leads to increased metabolic stability, enhanced receptor affinity, and improved membrane permeability.[1] One of the most robust methods for inducing this conformational rigidity is through the formation of a side-chain to side-chain lactam bridge, typically between glutamic acid (Glu) and lysine (Lys) residues.[1][2]
The success of on-resin lactamization hinges on a meticulously planned orthogonal protection strategy. This strategy requires that the protecting groups on the side chains of the amino acids involved in the cyclization can be selectively removed without disturbing other protecting groups on the peptide or cleaving the peptide from the solid support.[3][4] The pairing of Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH represents a pinnacle of this approach. The 2-phenylisopropyl (2-PhiPr) ester on the glutamic acid and the 4-methyltrityl (Mtt) group on the lysine are both highly acid-labile and can be cleaved simultaneously under exceptionally mild acidic conditions.[5][6] This "quasi-orthogonal" deprotection scheme is the cornerstone of the efficient on-resin cyclization workflow detailed herein.[7]
Principle of the Method: Causality Behind Experimental Choices
The synergy between Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH lies in the similar, yet highly selective, lability of their respective side-chain protecting groups.
-
Fmoc-Lys(Mtt)-OH: The 4-methyltrityl (Mtt) group is a bulky, acid-sensitive protecting group for the ε-amino group of lysine.[8][9] It can be selectively removed with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1% TFA.[10][11][12] This condition is mild enough to leave tert-butyl (tBu)-based protecting groups and the resin linkage intact.[10]
-
Fmoc-Glu(O-2-PhiPr)-OH: The γ-carboxylic acid of glutamic acid is protected as a 2-phenylisopropyl (2-PhiPr) ester. This group is also designed for removal under very mild acidic conditions, making it an ideal partner for Mtt.[5][13] The simultaneous deprotection of both Mtt and 2-PhiPr groups in a single step streamlines the synthesis process significantly.[5][6]
This dual deprotection strategy exposes a free amine on the lysine side chain and a free carboxylic acid on the glutamic acid side chain, setting the stage for an intramolecular amide bond formation (lactamization) while the peptide is still anchored to the solid support.
Experimental Workflow Overview
The entire process, from linear peptide synthesis to the final cyclized product, follows a logical progression. Each stage is designed to ensure the highest possible yield and purity of the target cyclic peptide.
Caption: Workflow for lactam bridge formation using Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH.
Detailed Experimental Protocols
Part 1: Solid-Phase Synthesis of the Linear Peptide
This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis (SPPS) approach.[14][15]
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling step.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[16]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent and additive.
-
Recommended Coupling Reagents:
-
HBTU/HATU (3-5 eq.) with DIPEA (6-10 eq.) in DMF.
-
DIC (3-5 eq.) with Oxyma Pure (3-5 eq.) in DMF.[17]
-
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce reaction times.[1]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Part 2: On-Resin Side-Chain Deprotection and Lactamization
This is the critical phase where the orthogonal protecting groups are removed to facilitate cyclization.
Reagent Preparation:
| Reagent | Composition | Purpose |
| Deprotection Solution | 1% (v/v) TFA in DCM | Simultaneous cleavage of Mtt and 2-PhiPr groups |
| Scavenger Solution | 2-5% Triisopropylsilane (TIS) in DCM | To quench the reactive trityl cations released |
| Neutralization Solution | 10% (v/v) DIPEA in DMF | To neutralize the protonated amine after deprotection |
| Lactamization Reagents | HBTU/HATU/PyBOP (3 eq.), DIPEA (6 eq.) | To activate the carboxylic acid for amide bond formation |
-
Resin Preparation:
-
After the final Fmoc deprotection of the N-terminus, wash the peptidyl-resin with DCM (5-7 times) to prepare for the deprotection step.
-
-
Simultaneous Deprotection of Mtt and 2-PhiPr Groups:
-
Treat the resin with the Deprotection Solution containing a scavenger like TIS. A common cocktail is TFA/TIS/DCM (1:2:97 v/v/v).[18]
-
Gently agitate the resin for 2 minutes and drain. Repeat this process 10-15 times.[6][17]
-
Self-Validation: Monitor the deprotection by collecting the filtrate. The appearance of a yellow-orange color indicates the release of the Mtt cation. Continue the washes until the color no longer appears.[18] A more rigorous check can be done by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Wash the resin thoroughly with DCM (5 times).
-
-
Neutralization:
-
Wash the resin with DMF (5 times).
-
Treat the resin with the Neutralization Solution for 5 minutes, twice.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
On-Resin Lactamization:
-
Add the Lactamization Reagents in DMF to the resin. The reaction is typically performed at a high dilution to favor intramolecular cyclization over intermolecular dimerization.
-
Allow the reaction to proceed for 2-24 hours at room temperature.[1] The reaction can be monitored by cleaving a small amount of resin and analyzing via LC-MS.
-
Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Part 3: Final Cleavage, Purification, and Analysis
-
Cleavage and Global Deprotection:
-
Treat the dried resin with a cleavage cocktail appropriate for the remaining side-chain protecting groups (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]
-
Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).[20][21][22] The expected mass will correspond to the linear peptide minus one molecule of water (18.015 Da).
-
Visualizing the Key Chemical Transformations
Caption: Key chemical steps in on-resin lactam bridge formation.
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If LC-MS analysis shows incomplete removal of Mtt or 2-PhiPr groups, increase the number of TFA/DCM washes or the duration of each wash. Ensure fresh deprotection solution is used.
-
Dimerization: The formation of intermolecularly linked peptide dimers is a common side reaction. To minimize this, perform the on-resin lactamization step at high dilution (i.e., use a larger volume of solvent).
-
Racemization: While less common with standard coupling reagents like HBTU, racemization can occur. If this is a concern, consider using coupling reagents known to suppress racemization, such as those containing Oxyma Pure.
-
Aspartimide Formation: If an aspartic acid residue is present near the cyclization site, aspartimide formation can be a side reaction during Fmoc deprotection.[1] Using 20% piperidine in DMF with 0.1 M Oxyma Pure can help mitigate this issue.
Conclusion
The strategic use of Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH provides a highly efficient and reliable method for the synthesis of side-chain lactam-bridged cyclic peptides. The ability to perform a simultaneous, mild deprotection of both side chains on the solid support simplifies the workflow, reduces handling steps, and ultimately contributes to higher yields and purities of the final cyclized product. This protocol, grounded in the principles of orthogonal chemistry, serves as a robust foundation for researchers and developers aiming to harness the therapeutic potential of cyclic peptides.
References
-
Aapptec. (n.d.). Fmoc-Lys(Mtt)-OH. Retrieved from Aapptec Peptides. [Link]
-
Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
-
CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from CEM Corporation. [Link]
-
Wilson, A. J. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(16), 1-13. [Link]
-
Li, P., & Roller, P. P. (2002). Recent Advances in Metal-Free Peptide Stapling Strategies. Chemical & Bio Engineering. [Link]
-
Tam, J. P., & Xu, J. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(4), 297-307. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Aapptec Peptides. [Link]
-
Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]
-
ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Retrieved from ResearchGate. [Link]
-
Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing. [Link]
-
Bourel, L., Carion, O., Gras-Masse, H., & Melnyk, O. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]
-
Gopi, H., & Sureshbabu, V. V. (2005). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Tetrahedron Letters, 46(43), 7349-7352. [Link]
-
ResearchGate. (n.d.). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Retrieved from ResearchGate. [Link]
-
Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. [Link]
-
Beyermann, M., Bienert, M., Niedrich, H., Carpino, L. A., & Sadat-Aalaee, D. (2002). An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists. Journal of Peptide Research, 59(3), 121-129. [Link]
-
National Institutes of Health. (n.d.). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. Retrieved from NIH. [Link]
-
ResearchGate. (n.d.). Three Methods for Peptide Via Lactamization. Retrieved from ResearchGate. [Link]
-
Advent Chembio Pvt. Ltd. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from Advent Chembio. [Link]
-
de la Torre, B. G., & Andreu, D. (2016). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 21(2), 224. [Link]
-
Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. Retrieved from Springer Nature. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. Retrieved from AMSbiopharma. [Link]
-
Imai, K., & Koketsu, M. (2020). On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. Molecules, 25(11), 2639. [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization. Retrieved from NIH. [Link]
-
National Institutes of Health. (n.d.). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Retrieved from NIH. [Link]
-
International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from IJSRA. [Link]
-
National Institutes of Health. (n.d.). Ligand‐Enabled β‐C(sp3)−H Lactamization of Tosyl‐Protected Aliphatic Amides Using a Practical Oxidant. Retrieved from NIH. [Link]
-
Zhang, W., & Li, G. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Amino Acids, 50(10), 1439-1442. [Link]
-
ResearchGate. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from ResearchGate. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from Aapptec. [Link]
-
The Journal of Biological Chemistry. (n.d.). The activation loop and substrate-binding cleft of glutaminase C are allosterically coupled. Retrieved from JBC. [Link]
-
Wikipedia. (n.d.). Lactam. Retrieved from Wikipedia. [Link]
Sources
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- 4. pubs.rsc.org [pubs.rsc.org]
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- 10. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
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- 14. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. ijsra.net [ijsra.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling Agents for Fm-Glu-O-2-PhiPr in Solid-Phase Synthesis
Introduction
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate reagents is paramount to achieving high-purity and high-yield synthesis of complex peptides. One such critical component is the coupling agent, which facilitates the formation of the amide bond between amino acids. The challenge is often magnified when dealing with sterically hindered amino acids or those with bulky protecting groups, such as Fmoc-Glu-O-2-PhiPr.
This compound is a valuable derivative of glutamic acid where the γ-carboxyl group is protected by a 2-phenylisopropyl (O-2-PhiPr) ester. This protecting group is particularly advantageous due to its high acid lability, allowing for its selective removal under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) while other acid-labile groups like tert-butyl (tBu) remain intact.[1][2][3] This quasi-orthogonality is instrumental in the on-resin synthesis of side-chain cyclized peptides.[1][2][3] However, the bulky nature of the O-2-PhiPr group can present steric challenges during the coupling reaction, necessitating the use of highly efficient coupling agents to ensure complete and epimerization-free amide bond formation.
This technical guide provides a comprehensive overview of the principles and practical applications of various coupling agents for the successful incorporation of this compound in SPPS. We will delve into the mechanistic details of different classes of coupling reagents, present comparative data, and provide detailed protocols to aid researchers in optimizing their synthetic strategies.
The Challenge of Coupling Sterically Hindered Amino Acids
The formation of a peptide bond involves the nucleophilic attack of the free amine of one amino acid on the activated carboxyl group of another. When either of these reacting partners is sterically hindered, as is the case with this compound, the reaction rate can be significantly reduced. This can lead to incomplete coupling, resulting in deletion sequences in the final peptide. Furthermore, prolonged reaction times or the use of overly aggressive activation methods can increase the risk of side reactions, most notably racemization of the activated amino acid.[4]
Therefore, the ideal coupling agent for a sterically hindered amino acid like this compound should:
-
Promote rapid and efficient activation of the carboxyl group.
-
Minimize the risk of racemization of the chiral center.
-
Be compatible with standard SPPS conditions and other protecting groups.
-
Generate byproducts that are easily removed during washing steps.
Classes of Coupling Agents and Their Mechanisms
Several classes of coupling agents have been developed for peptide synthesis, each with its own mechanism of action and suitability for different applications. The most common classes include carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides with Additives
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[5] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea.[6][7]
To suppress these side reactions and improve coupling efficiency, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or, more recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5][6][7][8] These additives react with the O-acylisourea intermediate to form a less reactive but more stable active ester, which then reacts with the amine to form the peptide bond with a reduced risk of racemization.[5][6][7]
OxymaPure® as a Superior Alternative to HOBt:
OxymaPure has emerged as a superior alternative to HOBt for several reasons:
-
Enhanced Safety: Anhydrous HOBt is explosive, and while its hydrated form is less hazardous, it still poses a risk.[8] OxymaPure has a significantly better safety profile.[8]
-
Improved Efficiency and Reduced Racemization: OxymaPure has been shown to be more effective than HOBt at suppressing racemization and often leads to higher coupling efficiencies, particularly in challenging syntheses.[6][8] Its pKa is comparable to that of HOBt, but its structure and electronic properties contribute to its superior performance.[9]
Mechanism of Carbodiimide/Additive Coupling:
Caption: Carbodiimide/Additive Coupling Mechanism.
Phosphonium and Aminium/Uronium Salts
Phosphonium salts (e.g., PyBOP®, PyAOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU®) are "stand-alone" coupling reagents that do not require a separate additive.[4] They incorporate the activating agent (derived from HOBt, HOAt, or OxymaPure) into their structure.[4] These reagents are generally more reactive and efficient than carbodiimide/additive combinations, making them well-suited for coupling sterically hindered amino acids.[4]
HATU: A Highly Efficient Coupling Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a particularly effective coupling reagent, especially for difficult couplings.[10] It is based on HOAt (1-hydroxy-7-azabenzotriazole), which is more acidic and a better leaving group than HOBt. The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling reaction.[10]
COMU®: A Safer and Efficient Alternative
COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent based on OxymaPure.[4][7] It offers coupling efficiencies comparable to or even exceeding those of HATU, with the significant advantage of not being based on potentially explosive benzotriazole derivatives.[4]
Mechanism of Aminium/Uronium Salt Coupling:
Caption: HATU Coupling Mechanism.
Comparative Data of Coupling Reagents
The choice of coupling reagent can significantly impact the purity and yield of the final peptide. The following table summarizes the key characteristics of commonly used coupling agents for challenging couplings.
| Coupling Reagent System | Relative Reactivity | Racemization Risk | Safety Concerns | Byproducts | Suitability for this compound |
| DIC/HOBt | Moderate | Moderate | HOBt is explosive | DCU/DIU (can be difficult to remove) | Acceptable, but less efficient for hindered couplings |
| DIC/OxymaPure® | High | Low | Good safety profile | DIU (soluble) | Recommended |
| HBTU | High | Low | Based on explosive HOBt | Tetramethylurea | Good, but HATU is often superior |
| HATU | Very High | Very Low | Based on explosive HOAt | Tetramethylurea | Highly Recommended |
| COMU® | Very High | Very Low | Excellent safety profile | Morpholine-based urea | Highly Recommended |
Experimental Protocols
The following are detailed, step-by-step protocols for coupling this compound using recommended coupling agents. These protocols assume a standard manual solid-phase synthesis setup.
Protocol 1: Coupling using DIC/OxymaPure®
This protocol is a robust and safe option for routine and challenging couplings.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min), followed by a final DMF wash (3 x 1 min).
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature. The solution will typically turn yellow.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Protocol 2: Coupling using HATU
This protocol is recommended for particularly difficult couplings where steric hindrance is a major concern.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (4-6 equivalents) to the solution. Note: Add the base last to avoid premature activation and potential side reactions.
-
Pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Workflow for Coupling this compound
Caption: General workflow for SPPS coupling.
Troubleshooting and Best Practices
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling (double coupling) with a fresh solution of activated amino acid is recommended.
-
Racemization: To minimize racemization, avoid prolonged pre-activation times and excessive amounts of base. The use of a weaker base like 2,4,6-collidine instead of DIPEA can also be beneficial in some cases.[4][12]
-
Guanidinylation: When using aminium/uronium reagents like HATU, there is a small risk of guanidinylation of the N-terminal amine, which terminates the peptide chain.[13][14] This can be minimized by not using a large excess of the coupling reagent and by pre-activating the amino acid before adding it to the resin.[14]
-
Solvent Quality: Always use high-purity, amine-free DMF for peptide synthesis, as impurities can interfere with the coupling reaction.[15]
Conclusion
The successful incorporation of sterically hindered amino acids like this compound into a peptide sequence is highly dependent on the choice of coupling agent and the optimization of reaction conditions. While traditional carbodiimide-based methods can be effective, particularly with the use of OxymaPure® as an additive, more robust and efficient coupling is generally achieved with modern phosphonium and aminium/uronium salt reagents.
For the most challenging couplings involving this compound, HATU and COMU® are highly recommended due to their high reactivity and low racemization potential. By following the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently synthesize complex peptides containing this valuable glutamic acid derivative.
References
-
Al-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved from [Link]
-
El-Faham, A., et al. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Chemical Reviews.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2014, March 13). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?. Retrieved from [Link]
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- 5. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
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- 15. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH
Introduction: Navigating Glutamic Acid Protection in Complex Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the incorporation of trifunctional amino acids like glutamic acid (Glu) presents a critical strategic decision. The choice of the γ-carboxyl protecting group is paramount to the success of the synthesis, directly impacting yield, purity, and the feasibility of complex molecular architectures such as cyclic peptides. While the standard tert-butyl (OtBu) protecting group is a robust and economical choice for linear peptides, its requirement for strong acid cleavage limits its utility in more advanced synthetic schemes.
This application note focuses on Fmoc-Glu(O-2-PhiPr)-OH , a glutamic acid derivative featuring the highly acid-labile 2-phenylisopropyl (O-2-PhiPr) ester as a side-chain protecting group. The defining characteristic of the O-2-PhiPr group is its exceptional sensitivity to mild acidic conditions, which allows for its selective removal while the peptide remains anchored to the resin and other standard acid-labile groups (e.g., Boc, tBu, Trt) remain intact.[1][2] This property, often termed "quasi-orthogonality," makes Fmoc-Glu(O-2-PhiPr)-OH an indispensable tool for the on-resin synthesis of side-chain cyclized peptides, particularly for forming lactam bridges.[3][4]
This guide provides a comprehensive overview of the cleavage mechanisms and detailed protocols for scientists, researchers, and drug development professionals utilizing this versatile building block.
The Chemistry of the 2-Phenylisopropyl (O-2-PhiPr) Protecting Group
The utility of the O-2-PhiPr group stems from its unique structural feature: the tertiary benzylic carbon atom. Upon protonation by a mild acid, this group readily forms a highly stabilized tertiary benzylic carbocation. This high stability lowers the activation energy required for cleavage, allowing for its removal under conditions significantly milder than those needed for groups like OtBu.
The cleavage proceeds via an SN1-type mechanism, generating a 2-phenylpropene byproduct and the free carboxyl group on the glutamic acid side chain.
Caption: O-2-PhiPr Cleavage Mechanism.
This selective deprotection is the cornerstone of its application in on-resin cyclization strategies, often in tandem with other selectively removable protecting groups like Lys(Mtt). Both the O-2-PhiPr and Mtt groups can be removed simultaneously in a single step using dilute acid, streamlining the synthesis of complex cyclic structures.
Protocols: Cleavage Cocktails and Methodologies
There are two distinct cleavage procedures involving peptides synthesized with Fmoc-Glu(O-2-PhiPr)-OH: (A) selective on-resin side-chain deprotection and (B) final peptide cleavage from the solid support.
Protocol A: Selective On-Resin Deprotection of the O-2-PhiPr Group
This protocol is employed when the goal is to unmask the glutamic acid side-chain for subsequent reactions (e.g., lactam bridge formation) while the peptide remains attached to the resin.
Core Principle: The use of a very dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) provides sufficient acidity to cleave the hypersensitive O-2-PhiPr group without affecting more robust acid-labile groups.[1][5]
Reagents and Materials:
-
Peptidyl-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - optional but recommended scavenger
-
Solid Phase Synthesis vessel
-
Inert gas (Nitrogen or Argon)
| Reagent | Concentration (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 1-2% | Provides the H+ source for the acid-catalyzed cleavage of the O-2-PhiPr group.[2][6] |
| Dichloromethane (DCM) | 97-98% | Primary solvent; swells the resin and facilitates reagent access without participating in the reaction. |
| Triisopropylsilane (TIS) | 1-5% | A scavenger to quench the 2-phenylisopropyl carbocation, preventing potential side reactions like alkylation of sensitive residues. |
Step-by-Step Methodology:
-
Resin Preparation: Swell the dried peptidyl-resin in DCM for 30-60 minutes within the reaction vessel.
-
Washing: Drain the swelling solvent and wash the resin thoroughly with DCM (3-5 times) to remove any residual DMF from previous synthesis steps.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by adding 1-2 mL of TFA and 1-5 mL of TIS to 97-98 mL of DCM. Mix thoroughly.
-
Deprotection Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture using a shaker or inert gas bubbling at room temperature.
-
Reaction Time: The reaction is typically complete within 5-10 minutes. It is advisable to perform a time-course experiment for new systems, but prolonged exposure should be avoided. Perform multiple short treatments (e.g., 5 x 2 minutes) for more efficient deprotection.
-
Washing: After the reaction time, drain the cleavage cocktail. Immediately wash the resin extensively with DCM (5-7 times) to remove all traces of acid.
-
Neutralization (Optional but Recommended): Wash the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF to neutralize any residual acid, followed by further washing with DMF and DCM.
-
Proceed to Next Step: The resin, now bearing a deprotected glutamic acid side-chain, is ready for the subsequent on-resin reaction (e.g., cyclization).
Caption: On-Resin Selective Deprotection Workflow.
Protocol B: Final Cleavage and Global Deprotection
Core Principle: A strong acid cocktail, typically with a high concentration of TFA, is used to break the acid-labile bond between the peptide and the resin linker and to remove all remaining side-chain protecting groups. Scavengers are critical in this step to prevent the degradation of sensitive amino acid residues by the highly reactive carbocations generated.
Reagents and Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
1,2-Ethanedithiol (EDT) - if required
-
Thioanisole - if required
-
Phenol - if required
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Conical tube or round-bottom flask
-
Centrifuge
Standard Cleavage Cocktail (Reagent B type): This cocktail is effective for most peptides that do not contain challenging residues like Cys or multiple Trp/Met residues.
| Reagent | Concentration (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | The strong acid responsible for cleaving the peptide from the resin and removing all acid-labile protecting groups (tBu, Boc, Pbf, etc.).[7][8] |
| Water (ddH₂O) | 2.5% | Acts as a scavenger, particularly for t-butyl cations, and can aid in peptide solubility. |
| Triisopropylsilane (TIS) | 2.5% | A highly effective scavenger for trityl (Trt) and other carbocations, preventing re-attachment to sensitive residues like Trp and Tyr.[8] It helps to reduce oxidized methionine side-products. |
Note: For peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a more robust scavenger mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions like oxidation or alkylation.
Step-by-Step Methodology:
-
Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.
-
Add Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (10-20 mL per gram of resin). Ensure the resin is fully submerged.
-
Reaction: Cap the vessel and allow the reaction to proceed for 2-4 hours at room temperature with occasional gentle mixing.
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean conical tube or round-bottom flask.
-
Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.
-
TFA Evaporation: Reduce the volume of the combined TFA filtrate by approximately 80-90% using a gentle stream of nitrogen or argon, or by rotary evaporation. Caution: Perform this step in a well-ventilated fume hood.
-
Peptide Precipitation: Add the concentrated peptide solution dropwise into a large volume (10-20 times the volume of the concentrate) of cold diethyl ether or MTBE with vigorous stirring. The crude peptide will precipitate as a solid.
-
Isolation: Pellet the precipitated peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).
-
Washing: Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic byproducts.
-
Drying: After the final wash and decantation, dry the crude peptide pellet under vacuum to yield a solid or powder, which can then be purified by HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Glu-O-2-PhiPr Novabiochem 207305-97-3 [sigmaaldrich.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Incorporation of Fmoc-Glu-O-2-PhiPr for the Synthesis of Complex Peptides
Introduction: Beyond Linear Sequences with Quasi-Orthogonal Protection
In the field of solid-phase peptide synthesis (SPPS), the assembly of complex, non-linear peptide architectures is a significant driver of innovation in drug discovery and materials science. The creation of cyclic peptides, in particular, requires sophisticated chemical strategies that allow for selective manipulation of amino acid side chains while the peptide remains anchored to the solid support. Fmoc-Glu-O-2-PhiPr (N-α-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester) is a specialized building block designed precisely for this purpose.[1][2]
The core advantage of this reagent lies in the unique properties of its γ-carboxyl protecting group, the 2-phenylisopropyl (O-2-PhiPr) ester.[3] This group exhibits high lability to very mild acidic conditions, allowing for its selective removal without cleaving standard acid-labile protecting groups like the tert-butyl (tBu) ester.[3][4] This "quasi-orthogonal" protection scheme is the key to enabling efficient on-resin cyclization strategies, offering a streamlined alternative to more complex solution-phase cyclizations.[5]
This guide provides a comprehensive overview of this compound, detailing its properties, strategic advantages, and step-by-step protocols for its successful incorporation into challenging peptide sequences and its application in the synthesis of side-chain lactam-bridged cyclic peptides.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this specialized reagent.
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Glu(2-phenylisopropyloxy)-OH, Fmoc-L-glutamic acid 5-(2-phenylisopropyl) ester | [1][6][7] |
| CAS Number | 200616-39-3 | [1][6][8] |
| Molecular Formula | C₂₉H₂₉NO₆ | [1][7][8] |
| Molecular Weight | 487.54 g/mol | [6][8] |
| Appearance | White to pale yellow powder or glassy chunks | [1] |
| Storage Conditions | Store at ≤ -4 °C to maintain stability | [1] |
The Strategic Advantage: On-Resin Cyclization
The conventional approach to synthesizing side-chain cyclized peptides using Fmoc-Glu(OtBu)-OH involves a multi-stage process: the linear peptide is first assembled, then cleaved from the resin, globally deprotected, and finally cyclized in solution. This workflow can be inefficient and lead to low yields due to intermolecular side reactions.
This compound revolutionizes this process by enabling on-resin cyclization. The 2-PhiPr group can be cleaved with a dilute solution of trifluoroacetic acid (TFA) (e.g., 1% in Dichloromethane) while other groups like Boc, Trt, Pbf, and even the more sensitive tBu, remain intact.[3][8] This strategy is particularly powerful when paired with an amino acid like Lysine protected with an equally mild-acid-labile group, such as methyltrityl (Mtt). Both the Glu(O-2-PhiPr) and Lys(Mtt) side chains can be deprotected simultaneously on the resin, exposing a free carboxyl and amino group, which can then be coupled to form a lactam bridge.[3][8]
This on-resin approach simplifies the workflow, minimizes purification challenges, and often improves overall yield for complex cyclic structures.[5]
Experimental Protocols
Protocol A: Incorporation of this compound in a Linear Sequence
The bulky 2-PhiPr group presents a degree of steric hindrance, making the choice of coupling reagent a critical parameter for ensuring high coupling efficiency.[9] While standard carbodiimide activators can be used, more potent phosphonium or aminium/uronium salt reagents are highly recommended to prevent incomplete reactions and the formation of deletion sequences.[10]
3.1.1. Rationale for Coupling Reagent Selection
The formation of a peptide bond requires the activation of the C-terminal carboxylic acid to facilitate nucleophilic attack by the N-terminal amine of the adjacent residue.[11][12] For sterically demanding residues like this compound, reagents that form highly reactive activated esters are necessary.[9]
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Extremely high coupling rates, low racemization. Generates highly reactive HOAt esters. | Higher cost. |
| HCTU | Aminium Salt | More reactive than HBTU. Lower cost than HATU. | Can cause guanidinylation of the N-terminus if activation is slow. |
| COMU | Aminium Salt | Based on Oxyma Pure, avoiding potentially explosive HOBt byproducts. High reactivity.[11] | Newer reagent, may require optimization. |
| PyBOP | Phosphonium Salt | High solubility in DMF, clean reactions. Does not cause guanidinylation.[10] | Byproducts can be more difficult to wash away. |
Recommendation: For incorporating this compound, HATU is the preferred reagent due to its superior efficiency in difficult couplings. HCTU or COMU present as robust, cost-effective alternatives.
3.1.2. Step-by-Step Coupling Protocol (Manual Synthesis)
This protocol assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide or Wang resin.
-
Resin Preparation:
-
Place the resin (~0.1 mmol loading) in a fritted reaction vessel.
-
Swell the resin in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes.[3] Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the solution.[14]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The extended time helps overcome steric hindrance.
-
Verification: Perform a qualitative Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating complete coupling.[16] If the test is positive, a second coupling (recoupling) may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Protocol B: On-Resin Cyclization via Lactam Bridge Formation
This protocol outlines the procedure following the successful assembly of the linear peptide containing both Glu(O-2-PhiPr) and Lys(Mtt).
-
Linear Peptide Assembly:
-
Synthesize the full linear peptide sequence on the resin according to Protocol A, incorporating Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at their respective positions.
-
Ensure the final N-terminal Fmoc group is removed as per the standard deprotection step.
-
-
Selective Side-Chain Deprotection:
-
Wash the peptidyl-resin extensively with DCM to ensure it is free of DMF.
-
Prepare a solution of 1% TFA in DCM.[3]
-
Treat the resin with the 1% TFA/DCM solution, agitating for 5-10 minutes. Repeat this step 3-5 times until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5x) to remove all traces of acid.
-
Neutralize the resin with a solution of 10% DIPEA in DMF (3x for 5 minutes each).
-
Wash the resin with DMF (5x) to prepare for cyclization.
-
-
On-Resin Intramolecular Cyclization:
-
Swell the resin in DMF.
-
In a separate vial, prepare a coupling cocktail. For on-resin cyclization, a highly efficient, low-racemization reagent is critical. Dissolve PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the coupling cocktail to the resin. The reaction is typically performed at a high dilution to favor intramolecular over intermolecular reactions. Use a larger volume of DMF than in a standard coupling step.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing via LC-MS to confirm the formation of the cyclic product.
-
-
Final Cleavage and Global Deprotection:
-
Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x), then dry it under vacuum.
-
Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups (e.g., Pbf, tBu).[16][17]
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.[15]
-
Conclusion
This compound is a powerful and enabling reagent for the synthesis of complex peptides. Its key feature—the highly acid-labile 2-phenylisopropyl protecting group—provides the quasi-orthogonality required for efficient on-resin cyclization strategies.[3][5] By allowing for the selective deprotection of the glutamic acid side chain under exceptionally mild conditions, it circumvents the challenges associated with solution-phase cyclization and opens the door to the streamlined production of sophisticated lactam-bridged cyclic peptides.[8] Mastery of its incorporation, particularly through the use of potent coupling reagents to overcome steric hindrance, is a valuable skill for any researcher aiming to push the boundaries of peptide chemistry.
References
- Benchchem. Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis.
- Benchchem. A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.
- Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Benchchem. OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis.
- Chem-Impex. Fmoc-L-glutamic acid γ -2-phenylisopropyl ester.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Ivanov, V. T., et al. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. (2013). NIH National Library of Medicine.
- J&K Scientific. Fmoc-L-glutamic acid g -2-phenylisopropyl ester | 200616-39-3.
- ACS GCI Pharmaceutical Roundtable. Deprotection Reagent Guides.
- Sigma-Aldrich. This compound Novabiochem 207305-97-3.
- Merck Millipore. Novabiochem® Coupling reagents.
- Sigma-Aldrich. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3.
- Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
- Advanced ChemTech. Fmoc-Glu(O-2-PhiPr)-OH.
- ResearchGate. Summary of the experimental conditions employed for SPPS.
- American Peptide Society. Peptide Synthesis for Beginners.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- Aapptec Peptides. Fmoc-Glu(O-2-PhiPr)-OH.
- Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Albericio, F., et al. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (2021). Green Chemistry.
- Santa Cruz Biotechnology. Fmoc-L-glutamic acid-gamma-2-phenylisopropyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Novabiochem 207305-97-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. scbt.com [scbt.com]
- 8. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Head-to-Tail Cyclic Peptides Utilizing Fmoc-Glu-O-2-PhiPr
Abstract
Cyclic peptides have emerged as a premier class of therapeutic candidates and research tools, largely due to their enhanced metabolic stability, conformational rigidity, and high receptor affinity compared to their linear counterparts. Head-to-tail cyclization, which forms a seamless amide bond between the N- and C-termini, is a powerful strategy to mimic natural cyclic peptides and constrain peptide backbones. This guide provides an in-depth technical overview and detailed protocols for a robust on-resin head-to-tail cyclization strategy. The methodology hinges on the use of Nα-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (Fmoc-Glu-O-2-PhiPr) to anchor the growing peptide chain to an acid-labile resin via its side chain. This approach liberates the C-terminal α-carboxyl group for a final, intramolecular cyclization step, offering a streamlined and efficient workflow for producing these valuable molecules.
Introduction: The Rationale for Head-to-Tail Cyclization via Side-Chain Anchoring
Linear peptides often suffer from rapid degradation by exopeptidases and exist in a flexible ensemble of conformations, which can limit their biological activity. Head-to-tail cyclization effectively addresses these limitations by eliminating the terminal ends and locking the peptide into a more bioactive conformation.[1][2] While solution-phase cyclization is a classic approach, it is often plagued by intermolecular side reactions, such as dimerization and oligomerization, requiring highly dilute conditions that can be impractical for larger-scale synthesis.[3]
On-resin cyclization mitigates these issues by leveraging the principle of "pseudo-dilution," where resin-bound peptide chains are physically isolated from one another, favoring intramolecular reactions.[4] A key challenge for on-resin head-to-tail cyclization, however, is that the C-terminus is typically used to anchor the peptide to the solid support.
The strategy detailed herein circumvents this by using the γ-carboxyl group of a glutamic acid residue as the anchoring point. By employing the specialized building block This compound , we can anchor the peptide synthesis to a highly acid-labile resin, like 2-chlorotrityl chloride (2-CTC) resin. The peptide chain is then elongated from the α-amino group of this glutamic acid. The C-terminal amino acid of the desired sequence is incorporated last, bearing a quasi-orthogonal 2-phenylisopropyl (2-PhiPr) ester on its α-carboxyl group. This protecting group can be selectively cleaved on-resin under exceptionally mild acidic conditions that leave all other standard side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linkage intact.[5] This selective deprotection unmasks the C-terminal carboxyl group, allowing for a final on-resin coupling with the deprotected N-terminal amine to form the desired head-to-tail cyclic peptide.
Causality Behind Component Selection:
-
This compound: The cornerstone of this strategy. The Fmoc group provides temporary N-terminal protection, while the γ-carboxyl group serves as the stable anchor point to the resin.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile.[6] This property is crucial because the linkage between the glutamic acid side chain and the resin must be stable throughout the synthesis (including repeated piperidine treatments for Fmoc removal) but cleavable under final, strong acidic conditions that also remove side-chain protecting groups.
-
The 2-Phenylisopropyl (2-PhiPr) Ester: This C-terminal protecting group is the key to enabling on-resin cyclization. It is cleaved with dilute (~1%) trifluoroacetic acid (TFA), conditions which are orthogonal to the stronger (~95%) TFA used for final cleavage and deprotection.[7]
Overall Synthesis Workflow
The complete synthesis can be visualized as a five-stage process. Each stage is critical for the successful formation of the final, high-purity cyclic peptide.
Caption: High-level workflow for on-resin head-to-tail peptide cyclization.
Detailed Experimental Protocols
Safety Precaution: All operations involving solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Trifluoroacetic acid (TFA), and reagents like Diisopropylethylamine (DIPEA) and piperidine must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Stage 1 - Loading of this compound onto 2-Chlorotrityl Resin
This initial step anchors the glutamic acid side chain to the solid support. Correct loading is critical for achieving optimal yield.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g substitution) in dry DCM (10 mL per gram of resin) for 1 hour in a suitable reaction vessel with gentle agitation.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (0.8 equivalents relative to resin capacity) in dry DCM (approx. 5-8 mL per gram of resin). Add DIPEA (4.0 equivalents relative to the amino acid). Mix until fully dissolved.
-
Loading Reaction: Drain the DCM from the swelled resin. Immediately add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 2 hours.[6][8]
-
Capping: To quench any unreacted trityl chloride sites, add dry methanol (MeOH, 1 mL per gram of resin) to the vessel and agitate for an additional 30 minutes. This prevents unwanted side reactions in subsequent steps.
-
Washing: Drain the reaction solution. Wash the resin extensively as follows:
-
DCM (3x)
-
DMF (3x)
-
DCM (3x)
-
-
Drying and Loading Determination: Dry a small sample of the resin under high vacuum. Determine the loading capacity (mmol/g) via spectrophotometric analysis of the Fmoc group cleaved from a precisely weighed amount of resin using a piperidine solution.[8] A typical loading efficiency is 0.4-0.8 mmol/g.
Protocol 2: Stage 2 - Linear Peptide Assembly
This stage involves standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to build the linear peptide sequence. The final amino acid coupled will be the C-terminal residue of the cyclic peptide.
For each amino acid coupling cycle:
-
Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-4 equivalents relative to resin loading) using a suitable coupling reagent and base in DMF or N-Methylpyrrolidone (NMP). See Table 1 for recommendations.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered couplings, reaction time may be extended or a double coupling performed.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Repeat this cycle until the full linear sequence is assembled.
Protocol 3: Stage 3 - Orthogonal Deprotection for Cyclization
This crucial stage prepares the peptide for cyclization by selectively removing the terminal protecting groups while the peptide remains anchored to the resin and side-chain protections are intact.
Caption: Orthogonal deprotection of N- and C-termini on the solid support.
-
N-Terminal Fmoc Deprotection: Following the final coupling step, remove the N-terminal Fmoc group using the procedure described in Protocol 2, Step 1 . Wash thoroughly with DMF (5x) followed by DCM (5x).
-
C-Terminal 2-PhiPr Deprotection:
-
Prepare a fresh solution of 1% TFA in dry DCM (v/v).
-
Treat the resin with the 1% TFA/DCM solution (10 mL per gram of resin) for 5-10 minutes with gentle agitation. Repeat this treatment 2-3 times.
-
Rationale: The 2-PhiPr group is highly acid labile. Repeated short treatments are preferred to a single long one to minimize any potential premature cleavage of other sensitive groups like Trt.
-
Immediately neutralize and wash the resin with 10% DIPEA in DCM (2x) to quench residual acid, followed by extensive washing with DCM (5x) and DMF (5x). The resin now holds the linear peptide with a free N-terminal amine and a free C-terminal carboxylic acid.
-
Protocol 4: Stage 4 - On-Resin Head-to-Tail Cyclization
This is the ring-closing step. The choice of coupling reagent is critical to overcome the conformational and steric barriers of an intramolecular reaction on a solid support. High-efficiency phosphonium or uronium salt reagents are strongly recommended.[9]
-
Solvent Exchange: Swell the deprotected peptide-resin in a suitable solvent. NMP is often preferred for its excellent solvating properties, which can help disrupt secondary structures that may hinder cyclization. DMF is also commonly used.
-
Cyclization Reaction:
-
Prepare a 0.1 M solution of the coupling reagent and an appropriate base in NMP or DMF. See Table 1 for reagent choices. Use a 3- to 5-fold excess of reagents relative to the resin loading.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction at room temperature for 4-24 hours. The optimal time depends on the peptide sequence; sterically hindered sequences or those that do not readily adopt a pre-cyclization conformation may require longer reaction times.[10]
-
-
Monitoring: The reaction progress can be difficult to monitor directly. A common method is to take a small aliquot of resin, perform a full cleavage and deprotection (as in Protocol 5), and analyze the product by LC-MS to check for the conversion of the linear precursor to the cyclic product.
-
Washing: Once cyclization is deemed complete, wash the resin thoroughly with DMF (5x) and DCM (5x), and dry under vacuum.
| Reagent Combination | Equivalents (vs. Resin) | Base (Equivalents) | Solvent | Typical Time | Notes & Rationale |
| HATU / DIPEA | 3 - 4 eq. | 6 - 8 eq. | NMP/DMF | 4 - 12 h | (Recommended) Highly reactive and effective for difficult couplings. Minimizes racemization. The go-to choice for sterically demanding cyclizations.[11][12] |
| PyBOP / DIPEA | 3 - 4 eq. | 6 - 8 eq. | NMP/DMF | 6 - 18 h | A robust phosphonium salt reagent, slightly less reactive than HATU but very effective. A good alternative if HATU is unavailable.[10][13] |
| DIC / Oxyma Pure | 4 - 5 eq. | N/A | DMF | 12 - 24 h | A carbodiimide-based method. Generally slower and may require longer reaction times or elevated temperature (e.g., 50°C) to drive to completion.[14][15] |
| Table 1. Recommended Coupling Reagents for On-Resin Head-to-Tail Cyclization. |
Protocol 5: Stage 5 - Final Cleavage, Deprotection, and Purification
This final stage releases the cyclic peptide from the resin and removes all remaining side-chain protecting groups.
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail based on the amino acid composition of your peptide. A standard, robust cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v) .
-
Rationale: TFA performs the cleavage. TIS and water act as scavengers to trap the highly reactive carbocations generated from the cleavage of tBu, Boc, and Trityl groups, preventing re-attachment to sensitive residues like Trp or Met.[16]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry, cyclized peptide-resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold (4°C) diethyl ether (10x the volume of the TFA) to the filtrate to precipitate the crude peptide.
-
Incubate at -20°C for 30 minutes, then centrifuge to pellet the peptide.
-
-
Washing and Drying: Decant the ether. Wash the peptide pellet 2-3 times with cold ether, centrifuging each time. Dry the final pellet under a stream of nitrogen and then under high vacuum to remove all residual solvents.
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, typically using a water/acetonitrile gradient containing 0.1% TFA.[5]
-
Collect fractions and analyze by LC-MS to identify those containing the pure cyclic product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Expected Results and Troubleshooting
The success of this strategy is sequence-dependent, but it is a powerful method for accessing head-to-tail cyclic peptides.
| Peptide Type | Typical Crude Purity | Typical Isolated Yield | Key Considerations |
| Model Pentapeptides (e.g., c(RGDfK)) | 40-70% | 20-50% | Generally cyclize well. Glycine or D-amino acids at the C-terminus can reduce racemization risk during cyclization activation.[1][17] |
| Hexa- to Dodecapeptides | 50-80% | 30-60% | Often exhibit high cyclization efficiency on-resin due to favorable conformational pre-organization.[18] |
| Challenging Sequences (e.g., multiple charged or bulky residues) | 20-50% | 10-30% | May require optimization of cyclization time, temperature, or coupling reagent. Dimer formation is a potential side product. |
| Table 2. Representative Purity and Yields for On-Resin Head-to-Tail Cyclization. |
Troubleshooting Common Issues:
-
Low Cyclization Yield / High Linear Precursor:
-
Cause: Inefficient coupling, steric hindrance, or unfavorable peptide conformation.
-
Solution: Switch to a more powerful coupling reagent (e.g., from DIC/Oxyma to HATU). Increase reaction time or temperature (e.g., to 40-50°C). Change the solvent from DMF to NMP to better solubilize peptide aggregates.[15]
-
-
Presence of Dimer/Oligomers:
-
Cause: Intermolecular reaction competing with cyclization. This can happen if resin loading is too high or if the peptide conformation favors intermolecular association.
-
Solution: Ensure the initial resin loading is not excessively high (<0.6 mmol/g is recommended). The "pseudo-dilution" effect is finite. Ensure thorough washing after N- and C-terminal deprotection to remove any prematurely cleaved peptide chains that could react in a semi-solution phase.
-
-
Racemization at C-Terminus:
-
Cause: The activation of the C-terminal carboxyl group for cyclization can lead to epimerization, especially with reagents like carbodiimides (DIC).
-
Solution: Use uronium/phosphonium reagents like HATU or PyBOP, which are known to suppress racemization. If possible, design the peptide with a C-terminal Glycine or a D-amino acid, which are not susceptible to this side reaction.[17]
-
Conclusion
The synthesis of head-to-tail cyclic peptides via side-chain anchoring with This compound is a sophisticated and highly effective strategy. It elegantly combines the advantages of solid-phase synthesis with the requirements for backbone cyclization. By carefully selecting an acid-labile resin and leveraging the quasi-orthogonal nature of the 2-PhiPr C-terminal protecting group, researchers can efficiently construct complex cyclic peptides on-resin, minimizing common side reactions and simplifying purification. The detailed protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists aiming to incorporate this powerful technique into their drug discovery and chemical biology workflows.
References
-
Dechantsreiter, M. A., et al. (2003). Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation. Journal of Peptide Research, 62(4), 145-151.
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Coin, I., et al. (2013). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Journal of Peptide Science, 19(8), 487-495.
-
McCusker, C. D., et al. (2002). Solid-phase synthesis of c(RGDfK) derivatives: On-resin cyclisation and lysine functionalisation. Journal of Peptide Research, 59(4), 145-151.
-
Fernandez-Llamazares, A. I., et al. (2021). Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro. Polymers, 13(15), 2415.
-
ResearchGate Discussion. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? ResearchGate.
-
Peptideweb.com. Loading protocols. AnaSpec.
-
Haubner, R., et al. (2003). Synthesis of cyclic peptides. Google Patents, US20030125243A1.
-
Biotage. (2023). P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. Biotage.
-
BenchChem. (2025). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols. BenchChem.
-
Romanovskis, P., & Spatola, A. F. (1998). Preparation of head-to-tail cyclic peptides via side-chain attachment: implications for library synthesis. Journal of Peptide Research, 52(5), 356-374.
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524.
-
AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec.
-
BenchChem. (2025). A Comparative Study of Coupling Reagents for the Synthesis of Fmoc-L-Dap(Pentynoyl)-OH. BenchChem.
-
ResearchGate. (2025). A. Off‐resin cyclization strategy for head‐to‐tail cyclic peptides... ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis. BenchChem.
-
Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520.
-
Biotage. (2023). Can I make head-to-tail macrocycles on-resin?. Biotage.
-
AltaBioscience. (2023). Peptide Cyclisation Methods. AltaBioscience.
-
Kates, S. A., et al. (2007). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 129(39), 11986-11994.
-
Alcaro, S., et al. (2013). On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. Journal of Peptide Science, 19(8), 487-495.
-
Finn, M. G., et al. (2008). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. ACS Chemical Biology, 3(10), 637-647.
-
Yue, C., et al. (1993). 2-Phenylisopropyl Esters as Carboxyl Terminus Protecting Groups in the Fast Synthesis of Peptide Fragments. Tetrahedron Letters, 34(2), 323-326.
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
Sources
- 1. Solid-phase synthesis of c(RGDfK) derivatives: on-resin cyclisation and lysine functionalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptideweb.com [peptideweb.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Cyclic Peptide Synthesis with Fmoc-Glu-O-2-PhiPr
Introduction: Navigating the Challenges of Lactam Bridge Formation
The synthesis of side-chain to side-chain cyclized peptides is a cornerstone of modern peptidomimetic design, yielding molecules with enhanced stability, receptor affinity, and bioavailability. The use of Fmoc-Glu(O-2-PhiPr)-OH is central to many on-resin lactam bridge formation strategies. Its defining feature is the 2-phenylisopropyl (2-PhiPr) ester, a "quasi-orthogonal" protecting group prized for its exceptional acid lability.[1][2][3] This allows for its selective removal under very mild acidic conditions (e.g., 1-2% TFA in DCM) while leaving standard tert-butyl (tBu) based protecting groups intact, enabling directed on-resin cyclization.[2][3][4][5]
However, the very sensitivity that makes the 2-PhiPr group so useful also presents a unique set of challenges. Researchers frequently encounter low yields, which can stem from a variety of factors including incomplete deprotection, inefficient cyclization, or the formation of confounding side products. This guide provides a structured, in-depth approach to diagnosing and resolving the common issues encountered when using Fmoc-Glu(O-2-PhiPr)-OH, empowering you to optimize your cyclic peptide synthesis for maximal yield and purity.
Core Troubleshooting Guide (Q&A)
This section addresses the most pressing and specific problems researchers face. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolution.
Q1: My overall yield of the cyclic peptide is extremely low after cleavage and purification. Where should I start my investigation?
A1: Low overall yield is a multifactorial problem. The most effective troubleshooting strategy is to systematically investigate the key stages of the synthesis: linear peptide assembly, selective deprotection, on-resin cyclization, and final cleavage. A logical workflow is essential for pinpointing the source of yield loss.
Root Cause Analysis & Solutions:
-
Problem with the Linear Precursor: The quality of your linear peptide is foundational. Even minor impurities or deletion sequences can significantly hinder the subsequent cyclization step.
-
Action: Before attempting full-scale cyclization, perform a "test cleavage" on a small amount of the linear peptide-resin. Analyze the crude product by LC-MS to confirm the correct mass and assess the purity of the linear precursor. A crude purity of >70% is a good benchmark for proceeding.
-
-
Incomplete Deprotection of the 2-PhiPr Group: If the 2-PhiPr ester is not fully removed, the side-chain carboxyl group is not available for lactamization, leading to a mixture of uncyclized and cyclized product.
-
Action: The deprotection step is critical. Use fresh, high-quality 1-2% TFA in DCM.[3][4] Crucially, perform the deprotection in multiple, short cycles (e.g., 10-20 cycles of 2 minutes each) rather than a single long incubation.[6] This repeated exposure to fresh reagent drives the reaction to completion and minimizes contact time with acid, reducing the risk of other side reactions. After deprotection, wash the resin thoroughly with DCM and then DMF to remove all traces of acid before initiating the coupling reaction.[3]
-
-
Inefficient On-Resin Cyclization: The intramolecular coupling reaction is often the lowest-yielding step. Factors include steric hindrance, peptide aggregation on the resin, and suboptimal coupling reagent activity.
-
Action:
-
Reagent Choice: Use a high-efficiency coupling reagent known to perform well in sterically hindered environments. A combination of HATU or HBTU with a non-nucleophilic base like DIPEA or NMM is highly recommended.[3] Use 3-5 equivalents of both the coupling reagent and the base.
-
Reaction Time & Temperature: Allow the cyclization to proceed for at least 4-6 hours at room temperature. For difficult sequences, extending the reaction time to 12-24 hours or performing the reaction at a slightly elevated temperature (e.g., 40-50°C) can improve yields.
-
Solvent: Ensure you are using high-purity, amine-free DMF or NMP. NMP is often superior for solvating complex or aggregation-prone sequences.[7]
-
-
-
Formation of Side Products: Unwanted modifications during synthesis or cleavage can masquerade as low yield by making the target peptide difficult to isolate.
-
Action: Carefully analyze your LC-MS data for common side products. The most frequent issue is pyroglutamate formation (see Q2). Also, look for signs of dimerization, which can occur if resin loading is too high, negating the "pseudo-dilution" effect that favors intramolecular cyclization.[8][9] If dimerization is observed, switch to a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g).
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low yields.
Q2: I see a major peak in my LC-MS with a mass of -17 Da relative to my expected product. What is this and how can I prevent it?
A2: A mass loss of 17 Da (or 18 Da, depending on ionization) from a peptide containing an N-terminal glutamic acid is the classic signature of pyroglutamate formation . This is an intramolecular cyclization of the N-terminal glutamic acid residue to form a lactam, eliminating a molecule of water.
Causality:
This side reaction is particularly problematic when the N-terminal amino group is deprotected and exposed for a prolonged period, especially under acidic or basic conditions, before the next coupling reaction occurs.[10][11][12][13] While the side-chain 2-PhiPr group offers some steric hindrance, it does not completely prevent this reaction.[3] The formation of pyroglutamate terminates the peptide chain, as the cyclized N-terminus is no longer a primary amine and cannot participate in subsequent coupling reactions.
Prevention Strategies:
-
Minimize Exposure of the N-terminal Amine: After the final Fmoc deprotection of the N-terminal Glu, proceed immediately to the coupling step (in this case, the on-resin cyclization). Do not leave the deprotected peptide-resin sitting for extended periods.
-
Use In-Situ Neutralization: Standard protocols often involve a separate neutralization step with a base like DIPEA after Fmoc deprotection. Instead, use an in-situ neutralization protocol where the base is included with the coupling reagents. This ensures the free amine is protonated for as little time as possible before it is acylated.
-
Optimize Coupling Conditions: Use a fast and efficient coupling reagent (e.g., HATU) to ensure the acylation of the N-terminal amine happens rapidly, outcompeting the rate of pyroglutamate formation.
Mechanism: Pyroglutamate Formation
Caption: Formation of a terminal pyroglutamate from glutamic acid.
Frequently Asked Questions (FAQs)
Q: What are the exact, optimized conditions for selectively removing the Glu(O-2-PhiPr) side-chain protection? A: The optimal condition is treating the peptide-resin with a freshly prepared solution of 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .[2][4][6] For peptides containing sensitive residues like Tryptophan, the addition of a scavenger like Triisopropylsilane (TIS) at 2.5% is recommended.[3] The key to success is the application method: perform 10-20 short treatments of 2 minutes each, with draining and washing between treatments, rather than one continuous incubation.[6]
Q: Is it better to perform the lactamization on-resin or in-solution for this type of peptide? A: On-resin cyclization is strongly preferred when using the Fmoc-Glu(O-2-PhiPr)-OH strategy. The entire purpose of this quasi-orthogonal protecting group is to enable selective deprotection and cyclization while the peptide is still anchored to the solid support.[1][14] This leverages the "pseudo-dilution" principle of solid-phase synthesis, which favors the desired intramolecular cyclization over intermolecular reactions (dimerization/oligomerization) that are more common in solution-phase cyclizations unless performed at very high dilution.[9]
Q: What are the best alternative protecting groups for Glutamic acid if I continue to have problems with 2-PhiPr? A: If the high acid lability of the 2-PhiPr group is causing persistent issues, the most common and robust alternative is an allyl ester (OAll) .[4] Fmoc-Glu(OAll)-OH is compatible with standard Fmoc/tBu chemistry. The allyl group is completely orthogonal and is selectively removed on-resin using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[15][16] This method provides a different set of chemical conditions for deprotection, which can circumvent problems associated with mild acid treatment.
Q: What quality control (QC) checks are essential for the linear peptide before I commit to the cyclization step? A: Before proceeding with the 2-PhiPr deprotection and cyclization, you must validate the quality of your linear precursor.
-
Take a small sample of the peptide-resin (approx. 5-10 mg).
-
Perform a full cleavage on this sample using a standard TFA cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[17]
-
Precipitate and wash the cleaved peptide.
-
Analyze the crude linear peptide by Reverse-Phase HPLC (to assess purity) and Mass Spectrometry (to confirm the mass). This small investment of time and material can save you from wasting the entire batch of resin on a flawed cyclization attempt.
Key Experimental Protocols
Protocol 1: On-Resin 2-PhiPr Deprotection and Cyclization
This protocol outlines the critical steps for selectively deprotecting the glutamic acid side chain and performing the subsequent intramolecular lactamization on the solid support.
| Step | Action | Reagents & Conditions | Causality & Expert Notes |
| 1 | Resin Swelling | Swell the peptide-resin in DCM for 30 minutes, then in DMF for 30 minutes. | Proper swelling is essential for reagent accessibility to all peptide chains within the resin beads. |
| 2 | Deprotection Cocktail Prep | Prepare a fresh solution of 1% TFA in DCM (v/v) . | The solution must be fresh as TFA is hygroscopic. Old solutions may have altered concentrations and efficacy. |
| 3 | Selective Deprotection | Drain the DMF. Add the 1% TFA/DCM solution (10 mL per gram of resin). Agitate for 2 minutes. Drain. Repeat this cycle 10-15 times.[6] | This pulsed approach ensures a constant supply of fresh reagent, driving the deprotection to completion while minimizing acid-catalyzed side reactions. |
| 4 | Thorough Washing | Wash the resin extensively: DCM (5x), DMF (5x). Perform a final wash with 5% DIPEA in DMF (2x) followed by DMF (5x). | It is absolutely critical to remove all residual TFA. Any remaining acid will neutralize the base (DIPEA) in the coupling step, inhibiting the cyclization reaction. |
| 5 | Cyclization Cocktail Prep | In a separate vessel, dissolve the coupling reagent (HATU , 3-5 eq.) and base (DIPEA , 6-10 eq.) in DMF or NMP. | Pre-activation is not necessary. Using a higher concentration of base ensures the reaction medium remains basic, which is optimal for the coupling. |
| 6 | On-Resin Cyclization | Add the cyclization cocktail to the washed resin. Agitate at room temperature for 4-24 hours. | Monitor the reaction by taking a small sample of resin beads, performing a cleavage, and analyzing by LC-MS. The reaction is complete when the linear precursor peak is gone. |
| 7 | Final Wash | Once cyclization is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). | The resin is now ready for final cleavage from the support and global deprotection of any remaining side-chain protecting groups. |
Protocol 2: Quality Control of Linear Peptide via Test Cleavage
This protocol is a non-negotiable checkpoint to verify the integrity of the linear peptide before attempting cyclization.
| Step | Action | Reagents & Conditions | Purpose |
| 1 | Sample Resin | Collect ~10 mg of the dry peptide-resin into a microcentrifuge tube. | A small, representative sample is sufficient for analysis. |
| 2 | Cleavage | Add 200 µL of a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v ). Let stand for 2 hours at room temperature. | This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (except the 2-PhiPr group, which is also cleaved). |
| 3 | Precipitation | Filter the resin and precipitate the peptide by adding the TFA solution to 1.5 mL of cold diethyl ether. Centrifuge to pellet the peptide. | Cold ether efficiently precipitates the peptide while leaving most scavengers and cleaved protecting groups in solution. |
| 4 | Wash & Dry | Decant the ether, wash the pellet again with cold ether, centrifuge, and decant. Dry the crude peptide pellet under vacuum. | Washing removes residual cleavage reagents. |
| 5 | Analysis | Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS. | Confirm: The observed mass matches the calculated mass of the full-length linear peptide. Assess: The purity of the main peak in the HPLC chromatogram. |
References
-
Amino Acid Derivatives for Peptide Synthesis. Various Sources. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. PMC - NIH. Available at: [Link]
-
l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. PubMed Central. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Available at: [Link]
-
Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. PubMed. Available at: [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. Available at: [Link]
-
Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. ResearchGate. Available at: [Link]
-
On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. Available at: [Link]
-
An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists. PubMed. Available at: [Link]
-
Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. PMC - NIH. Available at: [Link]
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. PMC - NIH. Available at: [Link]
-
Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. ResearchGate. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Various Sources. Available at: [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. Available at: [Link]
-
What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
A Perspective on N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available at: [Link]
- Cleavage of synthetic peptides. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Glu-O-2-PhiPr
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-Glu-O-2-PhiPr. The bulky 2-phenylisopropyl (2-PhiPr) protecting group on the glutamic acid side-chain presents significant steric hindrance, which can lead to incomplete couplings, reduced peptide purity, and lower overall yield. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often slow and inefficient?
The primary reason for difficult coupling is the steric bulk of the 2-phenylisopropyl (2-PhiPr) protecting group on the gamma-carboxyl of the glutamic acid side chain.[1][2] This bulky group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling within standard reaction times.[3][4]
Q2: What is the primary application of this compound in peptide synthesis?
This compound is a key reagent for the synthesis of cyclic peptides through on-resin lactam bridge formation. The 2-PhiPr group is quasi-orthogonal to the standard acid-labile tert-butyl (tBu) and base-labile Fmoc protecting groups. It can be selectively removed under very mild acidic conditions (e.g., 1% TFA in DCM) while the peptide remains anchored to the resin and other side-chain protecting groups remain intact.[5][6] This allows for the formation of a side-chain to side-chain or side-chain to backbone amide bond.
Q3: Can I use standard coupling reagents like HBTU for this compound?
While standard uronium/aminium salt-based reagents like HBTU can be used, they may not be the most effective choice for sterically hindered amino acids like this compound. For such challenging couplings, more potent activating reagents are recommended to achieve higher efficiency and minimize side reactions.[1][2]
Q4: What are the signs of an incomplete coupling reaction?
The most common method for monitoring coupling reactions is the Kaiser test (or ninhydrin test), which detects the presence of free primary amines. A positive Kaiser test (a dark blue color on the resin beads) after a coupling step indicates that there are unreacted N-terminal amines, signifying an incomplete reaction.[7] However, for sterically hindered couplings, the Kaiser test can sometimes be misleading. Alternative monitoring methods or a "cleave and check" approach by mass spectrometry on a small resin sample can provide a more accurate assessment.[8]
Troubleshooting Guide: Incomplete Coupling of this compound
This section addresses the common issue of incomplete coupling and provides a systematic approach to resolving it.
Problem: Positive Kaiser Test After Coupling with this compound
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling reaction has not gone to completion. The following flowchart and detailed explanations will guide you through the troubleshooting process.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Detailed Troubleshooting Steps
Step 1: Immediate Corrective Action - Double Coupling
If a positive Kaiser test is observed after the initial coupling, the most straightforward first step is to perform a second coupling.[4][9] This involves repeating the coupling procedure with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.
Step 2: Optimization of Reagents and Conditions
If double coupling is insufficient, or for optimizing the protocol from the outset, consider the following:
-
Upgrade Your Coupling Reagent: Standard coupling reagents may lack the potency for sterically demanding couplings. Switching to a more powerful activating reagent is highly recommended.[2] HATU and HCTU are excellent choices that have demonstrated high efficiency in rapid peptide synthesis.[10][11][12] COMU is another highly effective reagent with a favorable safety profile.[13]
Coupling Reagent Activating Group Relative Reactivity Notes HBTU/PyBOP OBt ester Moderate May be insufficient for very hindered residues. HCTU O-6-ClBt ester High More reactive than HBTU.[2] HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters.[2][14] COMU Oxyma ester Very High Comparable or superior to HATU, with an improved safety profile (non-explosive).[13] -
Increase Coupling Time and Temperature: Steric hindrance slows down reaction kinetics. Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[2] Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help overcome the activation energy barrier. Microwave-assisted peptide synthesis is a particularly effective method for accelerating difficult couplings.[2]
-
Optimize the Solvent: The solvent plays a crucial role in solvating the growing peptide chain and the resin. Poor solvation can lead to peptide aggregation, which further hinders the coupling reaction.[9] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) and can be a better choice for difficult sequences.[2]
Step 3: Advanced Strategies
-
Use Chaotropic Salts: If peptide aggregation is suspected as a contributing factor to poor coupling, the addition of chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve reaction site accessibility.[9]
-
Capping Unreacted Amines: If, after attempting the above optimizations, a small population of unreacted amines remains, it is advisable to "cap" them to prevent the formation of deletion peptides in subsequent steps. This is typically done by acetylating the unreacted amines with acetic anhydride and a base like DIPEA. Capped sequences are unreactive in subsequent coupling steps and can be more easily separated during final purification.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for the efficient coupling of the sterically hindered this compound.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation of the Amino Acid: In a separate vessel, prepare the activation solution:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Dissolve the components in DMF (or NMP for difficult sequences).
-
-
Activation: Gently agitate the activation solution for 1-5 minutes at room temperature.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Decision Point:
-
Negative Kaiser Test (Yellow/Colorless beads): The coupling is complete. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step.
-
Positive Kaiser Test (Blue beads): The coupling is incomplete. Proceed to the second coupling.
-
-
Second Coupling (if necessary): Drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated this compound.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 2: On-Resin Monitoring with the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines.[7]
Reagents:
-
Solution A: 5 g ninhydrin in 100 ml ethanol.
-
Solution B: 80 g phenol in 20 ml ethanol.
-
Solution C: 2 ml of 0.001 M KCN(aq) in 98 ml pyridine.
Procedure:
-
Take a small sample of resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Observe the color of the resin beads.
-
Dark Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).
-
Note on Limitations: The Kaiser test may give a false negative if the N-terminal amine is sterically inaccessible due to peptide aggregation, even if it is unreacted.[9]
References
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
- A.F. El-Faham, et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Letters in Peptide Science, 18(3), 159-166.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. PubMed, PMID: 18484545.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Alkyl Amide Bond. Synform, 2022(10), A155-A159.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Galiano, V., et al. (2022). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated. Green Chemistry, 24(12), 4757-4767.
- Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides?
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Lopatinskaya, D., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 856942.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
- de L. Miranda, M. V., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Sarin, V. K., et al. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Analytical Biochemistry, 117(1), 147-157.
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]
- Roy, A., et al. (2018). A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Sarin, V., et al. (1981). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Semantic Scholar.
-
Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme.de [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chempep.com [chempep.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides with the 2-PhiPr Protecting Group
Welcome to the technical support center for challenges related to the purification of peptides synthesized with the 2-phenylisopropyl (2-PhiPr) protecting group. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges this valuable but sometimes tricky protecting group presents. This guide is structured to provide direct answers to common problems and conceptual questions, grounded in established chemical principles.
The 2-phenylisopropyl (2-PhiPr) group is a highly acid-labile protecting group, primarily used for the side-chain carboxyl groups of aspartic (Asp) and glutamic acid (Glu).[1][2] Its key advantage is its orthogonality; it can be selectively removed under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane) that leave standard tert-butyl (tBu) based protecting groups intact.[3] This feature is invaluable for complex synthetic strategies, such as on-resin, side-chain-to-side-chain cyclization.[1][4] However, the bulky and hydrophobic nature of the 2-PhiPr group can introduce specific challenges during post-synthesis workup and purification.
Below, you will find a troubleshooting guide for specific experimental issues and a set of frequently asked questions to build your foundational knowledge.
Troubleshooting Guide
This section addresses specific problems you may encounter during the cleavage, workup, and purification of peptides containing residues that were protected with a 2-PhiPr group.
Problem 1: My crude peptide won't dissolve before HPLC injection.
Question: I have cleaved my peptide from the resin, and after precipitation and drying, the resulting crude powder is insoluble or only poorly soluble in the standard aqueous/acetonitrile mobile phase. How can I get it into solution for purification?
Probable Cause(s):
-
High Hydrophobicity: Fully protected peptides, or even cleaved peptides with a high proportion of hydrophobic amino acids, can be extremely difficult to dissolve in aqueous solutions.[5][6] The presence of bulky, aromatic protecting groups like 2-PhiPr contributes significantly to this hydrophobicity prior to cleavage, and the underlying peptide sequence may be inherently hydrophobic.[7][8]
-
Peptide Aggregation: Hydrophobic sequences have a strong tendency to aggregate via intermolecular hydrogen bonds or hydrophobic interactions, forming gel-like structures or precipitates that are resistant to dissolution.[6][9][10] This is a common issue with "difficult sequences."[6]
Recommended Solutions:
-
Use Stronger Organic Solvents: For initial dissolution, avoid starting with your HPLC mobile phase. Instead, use a minimal amount of a strong organic solvent known to disrupt aggregation. Once the peptide is dissolved, you can dilute it slowly with your desired aqueous buffer.[7]
| Solvent | Application Notes | Cautions |
| Dimethyl Sulfoxide (DMSO) | Excellent for highly hydrophobic peptides. Generally compatible with cell-based assays at low final concentrations.[7] | Can be difficult to remove by lyophilization. Peptides with Cys or Met can be oxidized. |
| Dimethylformamide (DMF) | A strong polar aprotic solvent effective at dissolving many peptides.[7] | Higher toxicity than DMSO. Must be completely removed before biological assays. |
| Hexafluoroisopropanol (HFIP) | A highly polar, non-acidic solvent that is exceptionally effective at breaking up aggregated peptide structures. | Volatile but expensive. Must be handled with care in a fume hood. |
| Acetonitrile (ACN) / Water Mixtures | Start with a higher concentration of ACN (e.g., 50-70%) and gradually add water or aqueous buffer.[7] | May not be sufficient for the most difficult sequences. |
-
pH Adjustment: The net charge of a peptide significantly influences its solubility.[11]
-
For basic peptides (net positive charge), try dissolving in a small amount of 10-30% aqueous acetic acid.
-
For acidic peptides (net negative charge), try dissolving in a small amount of dilute aqueous ammonium bicarbonate (e.g., 0.1M) or ammonium hydroxide.
-
-
Sonication and Gentle Warming: A brief sonication in a water bath can help break up solid particles and accelerate dissolution.[11] Gentle warming (not exceeding 40°C) can also aid solubility, but use this method with caution as it can potentially degrade sensitive sequences.[7]
Problem 2: My HPLC chromatogram shows multiple major peaks after cleavage.
Question: I've performed the final TFA cleavage, but my analytical HPLC of the crude product shows several peaks close to the expected product peak. What could be the issue?
Probable Cause(s):
-
Incomplete Deprotection: The most likely cause is the incomplete removal of one or more side-chain protecting groups (e.g., tBu, Pbf, Trt). Each remaining protecting group will increase the hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column.[12]
-
Formation of Deletion or Truncated Sequences: These are common synthesis-related impurities that arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[12] They will appear as distinct peaks, usually eluting earlier than the full-length product.
-
Side-Reactions During Cleavage: Depending on the peptide sequence, side-reactions can occur during the final acid cleavage. For example, tryptophan can be modified by released protecting groups if scavengers are insufficient.[13]
Recommended Solutions:
-
Optimize the Cleavage Cocktail and Time: Ensure your cleavage cocktail is appropriate for all amino acids in your sequence and that the cleavage time is sufficient. A standard "Reagent K" cocktail is robust for most peptides.[4]
| Reagent | Typical % (v/v) | Purpose & Rationale |
| Trifluoroacetic Acid (TFA) | 82.5% | The strong acid responsible for cleaving the peptide from the resin and removing most side-chain protecting groups. |
| Water | 5% | Acts as a scavenger and helps hydrolyze protecting groups. |
| Phenol | 5% | Scavenger, particularly for protecting tyrosine and tryptophan residues. |
| Thioanisole | 5% | Scavenger, effective for protecting tryptophan and preventing re-attachment of sulfonyl-based groups (e.g., Pbf from Arginine). |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for trityl groups (from Cys, His, Asn, Gln) to prevent re-alkylation of other residues. |
-
Analyze Peaks by Mass Spectrometry: The most direct way to diagnose the problem is to analyze the major peaks by LC-MS. The mass difference between the observed peaks and the target peptide will reveal the identity of the lingering protecting group or the nature of the modification.
-
Review Synthesis History: Examine the coupling and deprotection monitoring data (e.g., ninhydrin tests) from your SPPS. Inefficient steps can pinpoint where deletion sequences may have formed, helping to optimize future syntheses.
Problem 3: The desired peptide peak is broad or tails significantly during HPLC purification.
Question: I've successfully dissolved my crude peptide, but during preparative HPLC, the main peak is very broad, shows significant tailing, or appears as a "shoulder" on another peak, making fraction collection difficult.
Probable Cause(s):
-
On-Column Aggregation: The peptide may be aggregating on the HPLC column itself. As the concentration of the peptide increases in the chromatographic band, it can self-associate, leading to poor peak shape. This is especially common for hydrophobic peptides.
-
Co-elution with Cleavage Byproducts: The cleaved 2-phenylpropene from the 2-PhiPr group is a greasy, hydrophobic molecule. It can sometimes co-elute with the peptide, especially if the peptide itself is very hydrophobic, leading to distorted peak shapes.[12]
-
Poor Choice of Mobile Phase Modifiers: Using only TFA may not be sufficient to achieve sharp peaks for all sequences. TFA acts as an ion-pairing agent, but other modifiers can improve peak symmetry.[14]
Recommended Solutions:
-
Modify HPLC Conditions to Reduce Aggregation:
-
Lower the Sample Load: Inject a smaller amount of crude material onto the column. This reduces the concentration in the band and can minimize aggregation.
-
Increase the Column Temperature: Running the purification at a moderately elevated temperature (e.g., 40-50°C) can often disrupt aggregation and improve peak shape.
-
Use a "Chaotropic" Organic Modifier: In some cases, adding a small amount (5-10%) of isopropanol or n-propanol to the acetonitrile (Solvent B) can disrupt hydrophobic interactions and improve peak shape.
-
-
Optimize the HPLC Gradient: A shallow gradient is crucial for separating closely eluting species.[14]
-
Scouting Run: Perform a fast analytical run with a steep gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution percentage of your peptide.
-
Preparative Gradient: Design a shallow gradient around the elution point. For example, if your peptide elutes at 40% B on the scouting run, a preparative gradient of 30-50% B over 60 minutes will provide much better resolution.[4]
-
-
Workflow for Purification: The following diagram illustrates a typical workflow for handling a peptide synthesized with a 2-PhiPr group, highlighting the decision point for linear versus cyclic peptides.
Caption: Post-synthesis workflow for peptides containing Glu(O-2-PhiPr).
Frequently Asked Questions (FAQs)
Q1: What is the exact mechanism of 2-PhiPr cleavage, and why is it so acid-labile?
The 2-PhiPr ester is cleaved via an AAL1 (unimolecular alkyl-oxygen cleavage) mechanism, similar to a tert-butyl ester. The high lability comes from the exceptional stability of the carbocation intermediate formed upon protonation of the ester oxygen.
The mechanism proceeds as follows:
-
The ester oxygen is protonated by a strong acid (TFA).
-
The C-O bond cleaves to form a highly stable tertiary benzylic carbocation (the 2-phenylprop-2-yl cation). This cation is stabilized by both hyperconjugation from the methyl groups and resonance delocalization into the phenyl ring.
-
The carbocation is quenched by eliminating a proton to form 2-phenylpropene or by reacting with a scavenger present in the cleavage cocktail.
This highly stabilized intermediate is the reason the 2-PhiPr group can be removed with very dilute acid (1-2% TFA), conditions under which a standard tert-butyl group (which forms a less stable tertiary carbocation) remains intact.[1]
Q2: When should I choose Fmoc-Glu(O-2-PhiPr)-OH over the standard Fmoc-Glu(OtBu)-OH?
You should choose Fmoc-Glu(O-2-PhiPr)-OH primarily when your synthetic strategy requires selective deprotection of the glutamic acid side chain while the peptide is still attached to the resin and other acid-labile groups (like tBu) must remain.[3] The classic application is the synthesis of head-to-tail or side-chain-to-side-chain cyclized (lactam-bridged) peptides.[1][4] In this strategy, you would incorporate Fmoc-Glu(O-2-PhiPr)-OH and, for example, Fmoc-Lys(Mtt)-OH into your sequence. The Mtt group is also labile to 1-2% TFA, allowing both side chains to be deprotected simultaneously for on-resin cyclization. For the synthesis of simple, linear peptides, the more common and cost-effective Fmoc-Glu(OtBu)-OH is generally the preferred choice.[3]
Q3: What are the best analytical methods to confirm that the 2-PhiPr group has been successfully removed?
The gold standard for monitoring any peptide synthesis or deprotection step is Liquid Chromatography-Mass Spectrometry (LC-MS) .[1]
-
Liquid Chromatography (LC): A small aliquot of the cleavage reaction mixture can be injected onto an analytical HPLC. The presence of a single major peak (or a much-diminished starting material peak) is a good indicator. Incomplete cleavage will result in a peak with a longer retention time due to the hydrophobicity of the 2-PhiPr group.
-
Mass Spectrometry (MS): The mass of the eluting peak(s) provides definitive confirmation. You can calculate the expected mass of the fully deprotected peptide and compare it to the observed mass. The mass of the 2-PhiPr group is 119.19 Da (as C₉H₁₁). If you see a peak at [M+H]⁺ + 119, it confirms the group is still present.
Q4: Can the 2-PhiPr group be prematurely cleaved during standard Fmoc-SPPS?
The 2-PhiPr group is stable to the basic conditions used for Fmoc group removal (typically 20% piperidine in DMF).[15] It is designed to be stable throughout the synthesis cycles. However, it is highly sensitive to acid. Care must be taken to ensure that no acidic residues from previous steps (e.g., from certain coupling reagents or additives) are carried over. Slightly lower crude purity can sometimes be observed due to the high sensitivity of the 2-PhiPr group to any inadvertently present acidic conditions.[3] Always ensure thorough washing and neutralization steps are performed during synthesis.
References
- Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Journal of the American Chemical Society, 118(2), 307-312.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Biondi, L., et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International journal of peptide and protein research, 24(6), 580-587. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 35-78.
-
Biotage. (2023). Can you use normal phase chromatography to purify protected peptides? Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Isai, V., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 9(33), 11019-11030.
-
Klajnert, B., et al. (2007). Influence of phosphorus dendrimers on the aggregation of the prion peptide PrP 185-208. Biochemical and biophysical research communications, 364(1), 20-25. Retrieved from [Link]
-
PurePep. (2025). 3 Peptide Purification Bottlenecks Slowing Your Research. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128. Retrieved from [Link]
- Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 139.
- Giralt, E., et al. (1991). 2-Phenylisopropyl Esters as Carboxyl Terminus Protecting Groups in the Fast Synthesis of Peptide Fragments. Tetrahedron Letters, 32(1), 129-132.
- Vizzavona, J., & Viola, A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules (Basel, Switzerland), 26(16), 4966.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- De Zotti, M., & Biondi, L. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 24(1), e3038.
- Fields, G. B. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in enzymology, 289, 58-73.
-
Zhao, Q., et al. (2009). Real-time monitoring of peptide cleavage using a nanopore probe. Journal of the American Chemical Society, 131(18), 6324–6325. Retrieved from [Link]
- Landau, M., et al. (2022).
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
Sources
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- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. peptide.com [peptide.com]
- 15. biosynth.com [biosynth.com]
Technical Support Center: Navigating the Challenges of Steric Hindrance with the 2-PhiPr Group in Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the impact of the sterically demanding 2-phenylisopropyl (2-PhiPr) group on the efficiency of chemical coupling reactions. Here, we dissect the challenges posed by this bulky substituent and offer field-proven strategies to optimize your synthetic outcomes.
Understanding the "Steric Shield": The 2-PhiPr Group's Impact
The 2-phenylisopropyl group is a valuable tool in organic synthesis, often employed as a protecting group for carboxylic acids, particularly in peptide synthesis.[1] However, its significant steric bulk presents a considerable challenge in subsequent coupling reactions. This "steric shield" can physically obstruct the approach of reagents to the reactive center, thereby slowing down or even preventing desired transformations.[2][3][4]
Why is Steric Hindrance a Hurdle in Coupling Reactions?
Coupling reactions, such as the Nobel Prize-winning palladium-catalyzed cross-coupling reactions, are fundamental to constructing complex molecules.[5][6][7] These reactions typically involve a catalytic cycle with key steps like oxidative addition, transmetalation, and reductive elimination.[8] Steric hindrance from a bulky group like 2-PhiPr can negatively affect one or more of these steps, leading to:
-
Reduced Reaction Rates: The bulky group slows down the approach of the coupling partners to the metal catalyst.[2][3]
-
Lower Yields: Incomplete reactions are common as the steric barrier prevents all starting materials from reacting.
-
Increased Side Reactions: Alternative reaction pathways, such as β-hydride elimination, may become more favorable.[9]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when working with 2-PhiPr-containing substrates in coupling reactions.
Q1: My coupling reaction with a 2-PhiPr-containing substrate is giving very low to no yield. What are the first things I should check?
A1: When a coupling reaction fails with a sterically hindered substrate, a systematic evaluation of your reaction parameters is crucial.
Initial Checks:
-
Catalyst and Ligand Choice: Standard catalysts may not be effective. For sterically demanding substrates, specialized ligands are often necessary.[8][10] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are known to enhance the rates of oxidative addition and reductive elimination, which can be slowed by steric hindrance.[8][10]
-
Reaction Temperature and Time: "Forcing conditions," such as higher temperatures and longer reaction times, are often required to overcome the activation energy barrier imposed by steric hindrance.[10] Monitor the reaction progress carefully to avoid decomposition.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalytic species. For challenging couplings, consider switching to a higher-boiling solvent like dioxane or toluene.
-
Base: In reactions like the Suzuki-Miyaura coupling, the base plays a critical role in activating the boronic acid.[11] For sterically hindered substrates, a stronger, non-nucleophilic base might be necessary to facilitate the transmetalation step.
Q2: I'm observing significant amounts of starting material even after prolonged reaction times and at elevated temperatures. What can I do?
A2: This indicates that the activation energy for the coupling is still too high. Here are some advanced strategies to consider:
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to significantly higher yields and shorter reaction times for sterically hindered couplings.[12]
-
Ligand Screening: A systematic screening of different bulky and electron-rich ligands is highly recommended. The electronic and steric properties of the ligand have a profound impact on the catalyst's activity and stability.[13]
-
Alternative Coupling Partners: If possible, consider if a less sterically demanding coupling partner can be used in your synthetic route.
Q3: Are there specific types of coupling reactions that are more tolerant of the steric bulk of the 2-PhiPr group?
A3: While steric hindrance is a general challenge, some coupling reactions and conditions have been developed to be more robust for hindered substrates. For instance, significant advancements have been made in Suzuki-Miyaura and Negishi couplings to accommodate sterically demanding partners through the development of highly active catalyst systems.[8][13] The choice of the organometallic reagent can also play a role; for example, organozinc reagents (Negishi coupling) are often more reactive than organoboron reagents (Suzuki-Miyaura coupling).
Q4: Can the 2-PhiPr group be cleaved before the coupling reaction?
A4: Yes, if the rest of your molecule is stable to the deprotection conditions, cleaving the 2-PhiPr group to reveal the carboxylic acid before the coupling step can be a viable strategy. The 2-PhiPr group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA). This would eliminate the steric hindrance issue at the coupling stage. However, this adds extra steps to your synthesis and may not be compatible with other acid-sensitive functional groups in your molecule.[14][15]
Troubleshooting Matrix: A Quick Reference Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Yield | Ineffective catalyst/ligand for hindered substrate. | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[8][10] |
| Insufficient reaction energy. | Increase reaction temperature and/or time. Consider microwave-assisted synthesis.[10][12] | |
| Inappropriate solvent or base. | Screen different high-boiling solvents (e.g., dioxane, toluene) and stronger, non-nucleophilic bases. | |
| Incomplete Reaction | High activation energy due to steric hindrance. | Employ more forcing conditions (higher temperature, longer time).[10] Explore alternative, more reactive coupling partners if possible. |
| Catalyst deactivation. | Use a more robust ligand or a pre-catalyst that is more stable under the reaction conditions. | |
| Formation of Byproducts | Side reactions (e.g., β-hydride elimination) are competing with the desired coupling. | Optimize the ligand and reaction conditions to favor reductive elimination over side reactions.[9] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Halide
This protocol provides a starting point for optimizing the coupling of an aryl halide containing a 2-PhiPr group with a boronic acid.
Materials:
-
Aryl halide with 2-PhiPr group (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., XPhos, SPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, boronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Challenge: The Catalytic Cycle and Steric Hindrance
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights where the steric bulk of the 2-PhiPr group can impede the process.
Caption: Impact of 2-PhiPr steric hindrance on the catalytic cycle.
This diagram shows how the bulky 2-PhiPr group can slow down both the oxidative addition and transmetalation steps of the catalytic cycle, which are critical for efficient coupling.
Conclusion
The steric hindrance imposed by the 2-phenylisopropyl group presents a significant, but not insurmountable, challenge in coupling reactions. By understanding the underlying principles of steric effects on reaction mechanisms and by systematically optimizing reaction conditions—particularly the choice of catalyst, ligand, and temperature—researchers can successfully navigate these synthetic hurdles. This guide provides a foundational framework for troubleshooting and developing robust protocols for your specific application.
References
- Fiveable. (n.d.). Steric Hindrance Definition - Intro to Chemistry Key Term.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- YouTube. (2019, January 7). introduction to coupling reactions.
- FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wikipedia. (n.d.). Coupling reaction.
- ResearchGate. (2010, August). ChemInform Abstract: 2-Phenylisopropyl Esters as Carboxyl Terminus Protecting Groups in the Fast Synthesis of Peptide Fragments.
- Chemistry LibreTexts. (2022, October 4). 5.6: Coupling Reactions in Organic Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ChemTalk. (n.d.). Steric Hindrance.
- University of California, Irvine. (n.d.). Cross-Coupling Chemistry.
- Wikipedia. (n.d.). Protecting group.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. fastercapital.com [fastercapital.com]
- 4. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 5. youtube.com [youtube.com]
- 6. Coupling reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Improve Crude Peptide Purity with Fmoc-Glu(O-2-PhiPr)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS). This resource is designed to provide expert-driven, actionable strategies to troubleshoot common issues and enhance the crude purity of your synthetic peptides. The unique properties of the 2-phenylisopropyl (2-PhiPr) protecting group, while offering significant advantages for specific applications like on-resin cyclization, can also present challenges that impact purity. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Glu(O-2-PhiPr)-OH, and why would I choose it over the more common Fmoc-Glu(OtBu)-OH?
Fmoc-Glu(O-2-PhiPr)-OH is a derivative of L-glutamic acid where the γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. Its primary advantage lies in its "quasi-orthogonal" nature within the context of Fmoc-SPPS.[1][2] The 2-PhiPr group is highly acid-labile and can be selectively cleaved on-resin using very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] This is a significant benefit over the standard tert-butyl (OtBu) protecting group, which requires strong acid (e.g., >90% TFA) for removal, leading to simultaneous cleavage of the peptide from most acid-labile resins.[5]
You should choose Fmoc-Glu(O-2-PhiPr)-OH for:
-
On-resin side-chain to side-chain cyclization: It is particularly advantageous for creating lactam bridges, often in combination with Fmoc-Lys(Mtt)-OH, as both protecting groups can be removed simultaneously on-resin.[3][6]
-
Synthesis of protected peptide fragments: Where the glutamic acid side chain needs to be deprotected while the rest of the peptide remains on the resin with its other side-chain protecting groups intact.
For routine synthesis of linear peptides where such specific manipulations are not required, Fmoc-Glu(OtBu)-OH is often the more robust and economical choice, typically yielding higher crude purity due to the greater stability of the OtBu group.[7]
Q2: I'm observing a lower crude purity than expected with Fmoc-Glu(O-2-PhiPr)-OH in a linear peptide synthesis. What are the likely causes?
While invaluable for specific applications, the high acid sensitivity of the 2-PhiPr group can sometimes lead to slightly lower crude purity in linear peptides compared to those synthesized with the more stable OtBu group.[7] The primary causes for lower purity are often related to premature deprotection of the 2-PhiPr group or other common SPPS side reactions.
Potential Causes for Low Purity:
-
Premature Deprotection: The 2-PhiPr group's lability means it can be sensitive to even mildly acidic conditions that might inadvertently arise during synthesis. This can expose the side-chain carboxyl group, leading to side reactions or truncated products.
-
Pyroglutamate Formation: If the glutamic acid residue is at the N-terminus, it can undergo cyclization to form a pyroglutamyl residue, which results in a mass decrease of 17 Da.[8][9] This can be catalyzed by acidic conditions during coupling steps.
-
Incomplete Coupling: Steric hindrance or peptide aggregation can lead to incomplete coupling of the subsequent amino acid, resulting in deletion sequences.[8][10]
-
Dipeptide Impurities: The starting Fmoc-Glu(O-2-PhiPr)-OH raw material may contain dipeptide impurities (Fmoc-Glu(O-2-PhiPr)-Glu(O-2-PhiPr)-OH), which would lead to the insertion of an extra glutamic acid residue.[11]
-
Standard SPPS Issues: Problems like incomplete Fmoc deprotection, racemization during amino acid activation, or side reactions involving other sensitive amino acids in your sequence can also contribute to lower purity.[9][12]
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific problems you might encounter.
Problem 1: Mass spectrometry of my crude product shows a significant peak corresponding to the desired mass minus the mass of the 2-PhiPr group.
-
Causality: This indicates premature loss of the 2-PhiPr protecting group during synthesis. The newly exposed carboxylic acid side chain may then remain as a free acid or react further, complicating the final product mixture. The high acid sensitivity of the 2-PhiPr group is the root cause.[7]
-
Troubleshooting Strategy:
-
Reagent Quality Check: Ensure that your solvents, particularly DMF, are of high peptide synthesis grade and free from acidic impurities. Amine-containing solvents like DMF can degrade over time to produce dimethylamine and formic acid.
-
Optimize Deprotection Conditions: While standard 20% piperidine in DMF for Fmoc removal is generally safe, ensure your washing steps are thorough to completely remove all piperidine before the next coupling step. Residual base can sometimes affect the stability of certain protecting groups over many cycles.
-
Choice of Coupling Activators: Some activation methods can generate acidic byproducts. While standard carbodiimide (e.g., DIC) and aminium/uronium (e.g., HBTU, HATU) activators are generally compatible, ensure you are using appropriate equivalents and that your reagents are fresh.[13]
-
Avoid Acidic Additives: Do not use any acidic additives during the coupling steps unless absolutely necessary for a specific chemical reason.
-
Problem 2: My HPLC profile shows a broad peak or multiple, poorly resolved peaks around the target peptide.
-
Causality: This pattern is often indicative of peptide aggregation on the resin, which leads to incomplete reactions (both deprotection and coupling) at multiple positions along the peptide chain.[10] This is a sequence-dependent issue and not directly caused by the Fmoc-Glu(O-2-PhiPr)-OH itself, but it is a common cause of poor purity.[14]
-
Troubleshooting Strategy:
-
Incorporate "Difficult Sequence" Protocols:
-
Microwave-Assisted SPPS: Using a microwave peptide synthesizer can provide controlled heating to disrupt secondary structures and improve reaction kinetics, significantly enhancing purity.[10]
-
Chaotropic Agents: Consider adding chaotropic agents like a low percentage of guanidinium chloride to the coupling and deprotection solutions to disrupt aggregation.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP can have better solvating properties for aggregating sequences.[1]
-
-
Optimize Coupling:
-
Monitoring: Use a qualitative test like the Kaiser test to monitor the completion of each coupling step.[5] A positive (blue beads) Kaiser test indicates free amines and an incomplete reaction.
-
Problem 3: I'm observing a significant amount of deletion peptides (M-X), where X is one of the amino acids in my sequence.
-
Causality: Deletion peptides are a direct result of incomplete coupling of an amino acid or, less commonly, incomplete Fmoc deprotection.[8][12] The unreacted N-terminal amine is then available for the subsequent coupling cycle, leading to a sequence missing one residue.
-
Troubleshooting Strategy:
-
Verify Amino Acid Activation: Ensure your coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) are fresh and active. Prepare activated amino acid solutions immediately before use.
-
Increase Reagent Equivalents: For difficult couplings, increase the equivalents of the amino acid and coupling reagents from the standard 3-5 equivalents to 5-10 equivalents relative to the resin substitution.
-
Implement Capping: After the coupling step, "cap" any unreacted free amines using a reagent like acetic anhydride. This will terminate the extension of the deletion sequence, making the final purification much easier as the capped, truncated peptide will be significantly different in properties from the full-length product.
-
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Glu(O-2-PhiPr)-OH
This protocol is for a standard coupling reaction on a 0.1 mmol scale.
| Step | Procedure | Details & Rationale |
| 1. Resin Swelling | Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30-60 minutes. | Proper swelling is crucial for reagent accessibility to all reaction sites within the resin beads. |
| 2. Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 minutes). | This removes the N-terminal Fmoc group, liberating the free amine for the next coupling reaction. |
| 3. Washing | Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). | Complete removal of piperidine is essential to prevent side reactions and premature deprotection of the incoming Fmoc-amino acid. |
| 4. Amino Acid Activation | In a separate vessel, dissolve Fmoc-Glu(O-2-PhiPr)-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add DIPEA (1.0 mmol, 10 eq.) and allow to pre-activate for 2-5 minutes. | Pre-activation ensures the formation of the active ester, which will readily react with the free amine on the resin. HBTU/HOBt is a common and efficient activation system. |
| 5. Coupling Reaction | Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours. | Agitation ensures an even distribution of reagents. Longer times may be needed for difficult sequences. |
| 6. Monitoring (Optional) | Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[5] | A negative Kaiser test (yellow beads) confirms the absence of free primary amines and indicates a complete coupling reaction. |
| 7. Washing | Wash the resin with DMF (5-7 times) and DCM (3 times). | This removes excess reagents and byproducts, preparing the resin for the next deprotection cycle. |
Protocol 2: On-Resin Selective Deprotection of the 2-PhiPr Group
This protocol is for the selective removal of the 2-PhiPr group to allow for on-resin cyclization or modification.
| Step | Procedure | Details & Rationale |
| 1. Resin Preparation | Ensure the peptide-resin (containing Glu(O-2-PhiPr) and another residue for cyclization, e.g., Lys(Mtt)) is fully assembled and the N-terminal Fmoc group is still attached. | Keeping the N-terminal Fmoc group on protects the N-terminus during the side-chain deprotection step. |
| 2. Washing | Wash the resin thoroughly with DCM (5-7 times). | The deprotection reaction is performed in DCM, so it is critical to exchange the solvent from DMF. |
| 3. Selective Deprotection | Treat the resin with a solution of 1% TFA in DCM. Perform multiple, short treatments (e.g., 10 x 2 minutes). | This mild acidic condition is sufficient to cleave the highly labile 2-PhiPr and Mtt groups without affecting more robust protecting groups like Boc or tBu.[3][7] Multiple short treatments are often more effective than one long treatment. |
| 4. Washing | Wash the resin with DCM (5 times), 10% DIPEA in DMF (2 times, to neutralize any residual acid), and finally with DMF (5 times). | Thorough washing and neutralization are critical to prepare the newly deprotected side chains for the subsequent cyclization reaction. |
| 5. Proceed to Cyclization | The resin is now ready for on-resin lactam bridge formation using standard peptide coupling reagents. |
Visualizing the Workflow: Troubleshooting Logic
A clear workflow can help diagnose purity issues systematically.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Acid Sensitivity of the 2-Phenylisopropyl (2-PhiPr) Protecting Group
Welcome to the technical support center for the 2-phenylisopropyl (2-PhiPr) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this highly acid-labile group in their synthetic strategies, particularly within the realm of solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to the 2-PhiPr Protecting Group
The 2-phenylisopropyl (2-PhiPr) protecting group is a valuable tool in modern peptide chemistry, primarily employed for the side-chain protection of acidic amino acids like glutamic acid (Glu) and aspartic acid (Asp).[1][2] Its defining characteristic is its exceptional acid lability, allowing for its selective removal under very mild acidic conditions that leave more robust acid-labile protecting groups, such as the tert-butyl (tBu) group, intact.[1][2] This "quasi-orthogonality" is the cornerstone of its utility, enabling sophisticated synthetic strategies like on-resin, side-chain-to-side-chain peptide cyclization.[2][3]
The cleavage of the 2-PhiPr ether linkage proceeds via an acid-catalyzed nucleophilic substitution reaction.[4][5] The mechanism is facilitated by the formation of a stable tertiary benzylic carbocation upon protonation of the ether oxygen, making the cleavage rapid and efficient under mild acidic conditions.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the use of the 2-PhiPr protecting group in a question-and-answer format.
Question 1: I performed the selective deprotection of Fmoc-Glu(O-2-PhiPr)-OH on-resin with 1% TFA in DCM, but my subsequent cyclization reaction is low-yielding. What could be the issue?
Answer: A low yield in a subsequent on-resin reaction after 2-PhiPr deprotection often points to incomplete removal of the protecting group. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Deprotection: The standard 30-60 minute deprotection time with 1-2% TFA in DCM may not be sufficient for all peptide sequences.[1] Steric hindrance from neighboring bulky amino acids can impede the access of the acid to the 2-PhiPr group.
-
Solution: Increase the deprotection time or perform multiple, shorter deprotection cycles. For example, instead of a single 60-minute treatment, try 3 x 20-minute treatments with fresh reagent each time. You can monitor the progress of the deprotection by cleaving a small amount of resin and analyzing it by HPLC-MS.[1]
-
-
Reagent Quality: The trifluoroacetic acid (TFA) and dichloromethane (DCM) used must be of high purity and anhydrous. Water contamination in the TFA can decrease its effective acidity, leading to incomplete cleavage.
-
Solution: Use fresh, high-quality reagents. Ensure your DCM is anhydrous.
-
-
Peptide Aggregation: On-resin aggregation can prevent the deprotection cocktail from efficiently reaching all the peptide chains.
-
Solution: If you suspect aggregation, consider performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) or using a solvent system known to disrupt secondary structures, if compatible with your overall synthetic strategy.
-
Question 2: My HPLC analysis of the crude peptide after global cleavage shows a significant amount of a product with a mass corresponding to the desired peptide plus 118 Da. What is this side product?
Answer: A mass addition of 118 Da to your target peptide strongly suggests incomplete removal of the 2-PhiPr group (C9H10). This indicates that the final cleavage cocktail was not effective in cleaving the 2-PhiPr ester.
-
Cause: While highly labile to mild acid, very short exposure to the final cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) might not be sufficient for complete removal, especially in sterically hindered contexts or if the peptide has precipitated on the resin.
-
Solution:
-
Extend Cleavage Time: Increase the duration of the final cleavage reaction to 3-4 hours.
-
Optimize Scavengers: Ensure your cleavage cocktail contains appropriate scavengers. Triisopropylsilane (TIS) is a good choice to quench the reactive 2-phenylisopropyl cation released during cleavage, preventing potential side reactions with sensitive residues like tryptophan or methionine.[6][7]
-
Pre-cleavage Deprotection: If the problem persists, consider a two-step cleavage process. First, perform a selective on-resin deprotection of the 2-PhiPr group with 1-2% TFA in DCM. After thorough washing, proceed with the standard global cleavage cocktail to remove the remaining side-chain protecting groups and cleave the peptide from the resin.
-
Question 3: I am observing premature cleavage of the 2-PhiPr group during my Fmoc-SPPS, leading to lower crude purity. How can I prevent this?
Answer: Premature cleavage of the 2-PhiPr group can occur if acidic conditions are inadvertently introduced during the synthesis cycles.[8]
-
Sources of Acidity:
-
Degraded DMF: N,N-Dimethylformamide (DMF) can degrade over time to produce dimethylamine and formic acid, leading to a slightly acidic environment.
-
Acidic Additives in Coupling: Certain coupling reagents or additives, if not used correctly, can create an acidic milieu.
-
-
Preventative Measures:
-
Use High-Quality DMF: Always use fresh, peptide-synthesis-grade DMF.
-
Neutralize After Fmoc Deprotection: Ensure a thorough neutralization step with a non-nucleophilic base like diisopropylethylamine (DIPEA) after the piperidine treatment for Fmoc removal. This is crucial to remove any residual piperidinium salts.
-
Careful Choice of Coupling Reagents: Use coupling reagents and protocols that are known to be compatible with acid-sensitive protecting groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the selective deprotection of the 2-PhiPr group?
The most common method for selective deprotection of the 2-PhiPr group is treatment with a solution of 1-2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1][2] The reaction is typically carried out at room temperature for 30 to 60 minutes.[1] For peptides containing acid-sensitive residues like tryptophan, the addition of a scavenger such as triisopropylsilane (TIS) at 2.5-5% (v/v) is recommended to prevent side reactions.[2]
Q2: Is the 2-PhiPr group completely orthogonal to the tert-butyl (tBu) group?
Yes, the 2-PhiPr group is considered "quasi-orthogonal" to the tBu group. This means that under the mild acidic conditions used to cleave the 2-PhiPr group (1-2% TFA in DCM), the tBu group remains stable.[1] Conversely, the strong acidic conditions required for tBu group removal (typically >50% TFA) will also cleave the 2-PhiPr group.
Q3: Can the 2-PhiPr group be used to protect the side chain of aspartic acid?
Yes, Fmoc-Asp(O-2-PhiPr)-OH is a commercially available building block and can be used in a similar manner to its glutamic acid counterpart.[9] The use of the 2-PhiPr group for aspartic acid protection has been reported to offer significant protection against aspartimide formation, a common side reaction in peptide synthesis.[10]
Q4: What is the mechanism of the acid-catalyzed cleavage of the 2-PhiPr group?
The cleavage of the 2-PhiPr ether linkage proceeds via an SN1-type mechanism.[4][5] The reaction is initiated by the protonation of the ether oxygen by a strong acid like TFA.[4][5] This makes the alcohol a good leaving group. The subsequent departure of the alcohol is facilitated by the formation of a highly stable tertiary benzylic carbocation (the 2-phenylisopropyl cation). This cation is then quenched by a nucleophile, which can be a scavenger like TIS or the conjugate base of the acid.[6][11]
Q5: What are the best practices for on-resin cyclization using Fmoc-Glu(O-2-PhiPr)-OH?
For successful on-resin cyclization, Fmoc-Glu(O-2-PhiPr)-OH is often paired with an amino acid carrying a side-chain protecting group with similar acid lability.[3] The most common partner is Fmoc-Lys(Mtt)-OH, where the 4-methyltrityl (Mtt) group can be cleaved simultaneously with the 2-PhiPr group using 1-2% TFA in DCM.[2][3] After simultaneous deprotection, the newly exposed carboxylic acid on the glutamic acid side chain and the amine on the lysine side chain can be coupled using standard peptide coupling reagents to form the lactam bridge.[2]
Data Presentation
Table 1: Comparison of Deprotection Conditions for Common Acid-Labile Side-Chain Protecting Groups
| Protecting Group | Typical Deprotection Reagent | Stability to 1-2% TFA/DCM |
| 2-PhiPr | 1-2% TFA in DCM | Labile |
| Mtt (4-Methyltrityl) | 1-2% TFA in DCM | Labile [3] |
| tBu (tert-Butyl) | >50% TFA | Stable[1] |
| Boc (tert-Butoxycarbonyl) | ~50% TFA | Stable |
| Trt (Trityl) | 1-5% TFA in DCM with scavengers | Labile |
Experimental Protocols
Protocol 1: On-Resin Selective Deprotection of the 2-PhiPr Group
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA in DCM. For peptides containing sensitive residues (e.g., Trp, Met, Cys), add 2.5% (v/v) TIS to the cocktail.
-
Deprotection Reaction: Drain the DCM from the swollen resin. Add the deprotection cocktail (approximately 10 mL per gram of resin) and gently agitate the suspension at room temperature.
-
Reaction Time: Allow the reaction to proceed for 30-60 minutes. For potentially difficult sequences, consider multiple shorter treatments (e.g., 3 x 20 minutes with fresh reagent).
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid and scavengers.
-
Neutralization (Optional): If the subsequent reaction requires basic conditions, wash the resin with a 10% (v/v) solution of DIPEA in DMF for 2-5 minutes, followed by washing with DMF (3-5 times).
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
This protocol assumes the peptide contains both a Glu(O-2-PhiPr) and a Lys(Mtt) residue.
-
Simultaneous Deprotection: Perform the selective deprotection of both the 2-PhiPr and Mtt groups as described in Protocol 1 .
-
Washing and Neutralization: After deprotection, wash the resin thoroughly with DCM and DMF. Neutralize the resin with a 10% (v/v) solution of DIPEA in DMF.
-
Cyclization Cocktail Preparation: In a separate vessel, dissolve the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. The progress of the reaction can be monitored using the Kaiser test (a negative result indicates complete cyclization).
-
Final Washing: After the cyclization is complete, wash the resin thoroughly with DMF and DCM. The resin is now ready for further chain elongation or final cleavage.
Visualizations
Caption: Workflow for selective on-resin deprotection of the 2-PhiPr group.
Caption: Troubleshooting decision tree for low-yielding subsequent reactions.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
3.3: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry | OpenStax. [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [Link]
- Deprotection processes and cation scavengers for use in the same.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
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Validation & Comparative
A Scientist's Guide to Lactam Bridge Formation: Fmoc-Glu-O-2-PhiPr versus Fmoc-Glu(OtBu)-OH in Cyclic Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of cyclic peptides represents a pivotal strategy for enhancing therapeutic potential. Cyclization confers conformational rigidity, improves metabolic stability, and can significantly increase receptor affinity and selectivity compared to linear analogues. A cornerstone of this practice is the formation of a lactam bridge, frequently established between the side chains of glutamic acid and a basic amino acid such as lysine. The choice of the protecting group for the glutamic acid side chain is a critical determinant of the synthetic strategy's success, efficiency, and purity of the final product.
This in-depth technical guide provides a comprehensive comparison of two key reagents in the peptide chemist's toolkit: Fmoc-Glu-O-2-PhiPr and the conventional Fmoc-Glu(OtBu)-OH . We will delve into the mechanistic nuances of their respective protecting groups, provide supporting experimental data, and present detailed protocols to empower you to make an informed decision for your next cyclic peptide synthesis campaign.
The Critical Choice: Navigating Protecting Group Strategy for Cyclization
The ideal protecting group strategy for cyclic peptide synthesis hinges on orthogonality—the ability to selectively deprotect one functional group without affecting others. In the context of forming a side-chain to side-chain lactam bridge, the γ-carboxyl group of glutamic acid must be unmasked while the peptide remains anchored to the solid support, and other acid-labile protecting groups (like those on lysine or the resin linker) remain intact. This is where the distinction between the 2-phenylisopropyl (2-PhiPr) and tert-butyl (OtBu) protecting groups becomes paramount.
Fmoc-Glu(OtBu)-OH has long been a workhorse in solid-phase peptide synthesis (SPPS).[1][2][3] The OtBu group offers robust protection for the glutamic acid side chain, being stable to the basic conditions required for Fmoc group removal (typically piperidine in DMF).[1][4] However, its removal necessitates strong acidic conditions, most commonly high concentrations of trifluoroacetic acid (TFA).[1][4] This lack of orthogonality with other standard acid-labile protecting groups complicates on-resin cyclization strategies.
Conversely, This compound has emerged as a powerful tool specifically for on-resin cyclization.[5][6] The 2-PhiPr group is a tert-butyl ester analogue characterized by its high acid lability.[5] This "quasi-orthogonal" protecting group can be selectively cleaved under exceptionally mild acidic conditions, such as 1-2% TFA in dichloromethane (DCM), which leave the more robust OtBu and other acid-labile groups untouched.[5][6] This unique property streamlines the synthesis of side-chain cyclized peptides by enabling an efficient on-resin workflow.[7][8]
At a Glance: Key Differences and Strategic Implications
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Protecting Group | 2-phenylisopropyl (2-PhiPr) | tert-butyl (OtBu) |
| Deprotection Condition | 1-2% TFA in DCM[5][6] | 95% TFA (standard cleavage cocktail)[1][4] |
| Orthogonality | Quasi-orthogonal to tBu-based groups[5] | Not orthogonal to tBu-based groups[3] |
| Primary Application | On-resin side-chain to side-chain cyclization[5][6][9] | Linear peptide synthesis; solution-phase cyclization[2][10][11] |
| Workflow Efficiency | Streamlined on-resin cyclization | Requires peptide cleavage prior to solution-phase cyclization |
The Specter of Side Reactions: Aspartimide Formation
While the primary focus of this guide is on cyclization strategy, it is crucial to acknowledge a persistent challenge in Fmoc-SPPS: aspartimide formation.[12][13][14] This base-catalyzed side reaction involves the cyclization of an aspartic acid residue's side chain with its backbone amide, leading to a mixture of α- and β-peptides and potential racemization.[12][14][15] While glutamic acid is less prone to this than aspartic acid, the underlying principles are relevant. The steric bulk of the side-chain protecting group can influence the rate of this undesirable reaction. The bulkier 2-PhiPr group may offer some advantage in minimizing side reactions compared to the OtBu group, although this is a secondary consideration to its primary utility in orthogonal deprotection.[5]
Caption: Workflow for synthesizing a side-chain cyclized peptide using Fmoc-Glu(O-2-PhiPr)-OH. [9]
Detailed Experimental Protocols
Protocol 1: Linear Peptide Assembly (Common for both strategies)
-
Resin Preparation: Start with Rink Amide resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the linear sequence, incorporating either Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH for the on-resin strategy, or Fmoc-Glu(OtBu)-OH and Fmoc-Lys(Boc)-OH for the solution-phase strategy.
Protocol 2: On-Resin Cyclization with Fmoc-Glu(O-2-PhiPr)
-
Selective Deprotection: After linear assembly, wash the resin with DCM. Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times until deprotection of both 2-PhiPr and Mtt groups is complete (monitor by LC-MS). [5][8]2. Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Wash the resin with 10% DIPEA in DMF to neutralize the resin.
-
Cyclization: Prepare a solution of the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF. Add this cyclization cocktail to the resin and allow the reaction to proceed for 4-12 hours, or until completion as monitored by a test cleavage.
-
Final Steps: After cyclization, proceed with the final N-terminal Fmoc deprotection, cleavage from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), and subsequent purification.
Protocol 3: Solution-Phase Cyclization with Fmoc-Glu(OtBu)
-
Cleavage: After linear assembly, cleave the fully protected peptide from the resin using a mild cleavage cocktail that preserves the side-chain protecting groups (e.g., 1% TFA in DCM for a 2-chlorotrityl chloride resin).
-
Purification: Purify the linear, fully protected peptide by RP-HPLC.
-
Global Deprotection: Treat the purified linear peptide with a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove all tBu-based protecting groups.
-
Cyclization: Dissolve the deprotected linear peptide in a large volume of DMF. Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Final Purification: Purify the final cyclic peptide by RP-HPLC.
Expected Outcomes and Data Analysis
The choice of synthetic strategy has a direct impact on the overall yield and purity of the final cyclic peptide.
| Parameter | On-Resin Cyclization with Fmoc-Glu(O-2-PhiPr) | Solution-Phase Cyclization with Fmoc-Glu(OtBu) | Rationale |
| Crude Purity (Post-Cyclization) | 70-85% [9] | Variable, often lower due to polymerization | On-resin cyclization at a fixed resin loading mimics high dilution, minimizing intermolecular side reactions. |
| Overall Yield | Generally higher | Generally lower | Fewer purification steps and a more direct workflow reduce material loss. |
| Workflow Complexity | Lower | Higher | Eliminates the need for purification of a fully protected linear intermediate and a high-dilution cyclization step. |
| Time Efficiency | Higher | Lower | A more streamlined process with fewer discrete steps. |
HPLC Analysis:
The crude product from the on-resin cyclization using Fmoc-Glu(O-2-PhiPr) is expected to show a major peak corresponding to the desired cyclic peptide, with minor impurities. In contrast, the solution-phase cyclization can often result in a more complex chromatogram, potentially showing peaks corresponding to uncyclized linear peptide, dimers, and other oligomeric byproducts, necessitating more rigorous purification.
Conclusion and Recommendations
For the synthesis of side-chain to side-chain lactam-bridged cyclic peptides, This compound offers a demonstrably superior synthetic strategy compared to Fmoc-Glu(OtBu)-OH . [7]Its key advantage lies in the quasi-orthogonality of the 2-PhiPr protecting group, which enables a highly efficient and streamlined on-resin cyclization workflow. [6]This approach minimizes the risk of intermolecular side reactions, typically results in higher crude purity and overall yield, and reduces the number of complex purification steps.
While Fmoc-Glu(OtBu)-OH remains an excellent and cost-effective choice for the synthesis of linear peptides, its utility in cyclic peptide synthesis is limited to more cumbersome solution-phase strategies. [2][9]Therefore, for researchers aiming to accelerate the discovery and development of cyclic peptide therapeutics, the adoption of this compound is a highly recommended, field-proven approach to achieving higher quality products with greater efficiency.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, e202500490. [Link]
-
Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2018). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters, 20(15), 4531-4534. [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio Blog. [Link]
-
ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
ACS Publications. (2024). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]
-
Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide research, 1(1), 6-18. [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Iris Biotech. [Link]
-
Zhang, J., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry, 22(18), 3584-3588. [Link]
-
ACS Publications. (2018). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]
-
Semantic Scholar. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Semantic Scholar. [Link]
-
APICMO. (2025). Unlock Peptide Synthesis Excellence with Fmoc-Glu(OtBu)-OH: A Comprehensive Guide. APICMO. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Baishixing. (n.d.). H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis. Baishixing. [Link]
- Google Patents. (n.d.). CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid.
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron letters, 32(52), 7679-7682. [Link]
-
Merck Millipore. (n.d.). NEW Derivatives for Fmoc SPPS. Merck Millipore. [Link]
-
AAPPTec. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. AAPPTec. [Link]
-
National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health. [Link]
-
National Institutes of Health. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. National Institutes of Health. [Link]
-
AAPPTec. (n.d.). Fmoc-Glu(O-2-PhiPr)-OH. AAPPTec. [Link]
-
APICMO. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. APICMO. [Link]
-
ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]
-
Yagami, T., et al. (1993). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Peptide research, 6(2), 66-71. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. media.iris-biotech.de [media.iris-biotech.de]
The Strategic Advantage of 2-PhiPr over tert-Butyl Protection in Complex Peptide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is a critical determinant of success. For decades, the tert-butyl (tBu) group has been a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy, prized for its stability under basic conditions and its lability in strong acid. However, the increasing complexity of synthetic targets, including cyclic and other modified peptides, has illuminated the need for a more nuanced toolkit. Emerging from this need is the 2-phenylisopropyl (2-PhiPr) protecting group, a tert-butyl analogue that offers a distinct advantage in specific, yet crucial, synthetic scenarios. This guide provides a comprehensive comparison of the 2-PhiPr and tert-butyl protecting groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Core Principle: A Tale of Two Stabilities
The fundamental difference between the 2-PhiPr and tert-butyl protecting groups lies in their acid lability. While both are cleaved under acidic conditions, the 2-PhiPr group is significantly more sensitive to acid. This heightened lability is the key to its utility, enabling its selective removal under very mild acidic conditions that leave the more robust tert-butyl group intact. This concept of "orthogonality" is central to modern synthetic strategies, allowing for the sequential deprotection and modification of different parts of a molecule without unintended alterations elsewhere.[1][2][3]
The 2-PhiPr group, a 2-phenylpropan-2-yl ester, provides robust protection for the side-chain carboxyl groups of amino acids like glutamic acid and aspartic acid during Fmoc-based SPPS.[4] Its defining characteristic is its susceptibility to cleavage with very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in the range of 1-2%.[4] In stark contrast, the tert-butyl group, used to protect a variety of functional groups including carboxylic acids (as tBu esters), hydroxyl groups (as tBu ethers), and amines (as the tert-butyloxycarbonyl, Boc, group), requires much stronger acidic conditions for efficient removal, usually neat TFA or a concentrated solution of TFA in DCM.[5][6]
This differential stability allows for a powerful synthetic strategy where both 2-PhiPr and tert-butyl protected residues can be incorporated into a peptide chain. The 2-PhiPr group can then be selectively cleaved on-resin to expose a functional group for further modification, such as cyclization, while the tert-butyl protected residues remain untouched.[4]
Quantitative Comparison: Lability Under a Magnifying Glass
While the qualitative difference in acid lability is well-established, quantitative data underscores the significant practical advantage of the 2-PhiPr group for orthogonal strategies.
| Protecting Group | Typical Cleavage Conditions | Relative Lability | Key Application |
| 2-Phenylisopropyl (2-PhiPr) | 1-2% TFA in DCM, 30-60 min[4] | High | Orthogonal protection for on-resin side-chain modification (e.g., cyclization)[4] |
| tert-Butyl (tBu) | >50% TFA in DCM, 1-4 hours[6] | Moderate | Standard side-chain protection in Fmoc/tBu SPPS[5] |
Note: Cleavage kinetics are sequence and substrate-dependent. The provided conditions are typical for peptide synthesis.
The ability to remove the 2-PhiPr group with such dilute acid is a direct consequence of the stability of the resulting 2-phenylpropyl carbocation intermediate, which is more stabilized than the tert-butyl carbocation.
Navigating the Nuances: Side Reactions and Their Mitigation
The choice of a protecting group is not solely dictated by its cleavage conditions but also by its influence on potential side reactions. Both 2-PhiPr and tert-butyl groups have distinct side reaction profiles that must be considered.
Aspartimide Formation: A Persistent Challenge with tert-Butyl Protection
A significant and often problematic side reaction associated with the use of Fmoc-Asp(OtBu)-OH is the formation of aspartimide.[7] This intramolecular cyclization is promoted by the basic conditions used for Fmoc deprotection (typically piperidine in DMF) and can lead to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products, which are often difficult to separate during purification.[8] The propensity for aspartimide formation is sequence-dependent, being particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[9]
While strategies to mitigate aspartimide formation with tert-butyl protection exist, such as the use of more sterically hindered tert-butyl analogues like 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) esters, the 2-PhiPr group has also been reported to offer significant protection against this side reaction.[10] The increased steric bulk of the 2-PhiPr group can disfavor the intramolecular cyclization required for aspartimide formation.
Pyroglutamate Formation: A Consideration for N-Terminal Glutamic Acid
Pyroglutamate formation is a common side reaction involving the N-terminal glutamic acid or glutamine residue, where the side-chain carboxyl group or amide attacks the N-terminal amine, leading to a cyclic pyroglutamyl residue.[11][12] This can occur spontaneously or be catalyzed by acidic or basic conditions.[13][14] While not exclusively associated with one protecting group, the steric bulk of the side-chain protecting group can influence the rate of this side reaction. The 2-PhiPr group, with its larger size compared to the tert-butyl group, has been suggested to help minimize pyroglutamate formation, although extensive quantitative data on this specific effect is limited.[4]
Alkylation by the tert-Butyl Cation: The Role of Scavengers
A well-documented side reaction during the cleavage of tert-butyl protecting groups with strong acid is the alkylation of nucleophilic amino acid side chains, such as those of tryptophan, methionine, and cysteine, by the liberated tert-butyl cation.[15] To prevent this, "scavengers" like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) are added to the cleavage cocktail to trap the reactive carbocations.[6] Due to the milder cleavage conditions for the 2-PhiPr group, the concentration of the corresponding carbocation is lower, and the need for extensive scavenging may be reduced, although the inclusion of scavengers is still good practice.
Practical Implications: Synthesis, Purification, and Beyond
The choice between 2-PhiPr and tert-butyl protection has significant practical consequences that extend beyond the chemistry of protection and deprotection.
Enabling Complex Peptide Architectures
The primary advantage of the 2-PhiPr group is its role in enabling the synthesis of complex peptides. Its orthogonality to the tert-butyl group is particularly valuable for the on-resin synthesis of side-chain to side-chain cyclized peptides.[4] In this strategy, an amino acid protected with 2-PhiPr (e.g., Fmoc-Glu(O-2-PhiPr)-OH) is incorporated into the peptide sequence along with another amino acid bearing a complementary, orthogonally protected side chain (e.g., Fmoc-Lys(Mtt)-OH). The 2-PhiPr and Mtt groups can be selectively and simultaneously removed on the solid support using dilute TFA, allowing for subsequent intramolecular cyclization to form a lactam bridge while other tert-butyl protected residues remain intact.[4]
Impact on Peptide Aggregation and Purification
Peptide aggregation during SPPS can lead to incomplete reactions and difficult purifications.[16] The properties of the side-chain protecting groups can influence the solvation of the growing peptide chain and its propensity to aggregate.[17] The bulky and hydrophobic nature of both 2-PhiPr and tert-butyl groups can impact peptide solubility. While systematic studies directly comparing the effects of 2-PhiPr and tert-butyl groups on aggregation are not abundant, the increased hydrophobicity imparted by the 2-PhiPr group may need to be considered in the design of the synthetic strategy.
During purification by reversed-phase high-performance liquid chromatography (RP-HPLC), the presence of bulky, hydrophobic protecting groups can significantly alter the retention time of the peptide.[18][19] Peptides containing the 2-PhiPr group will be more hydrophobic and thus have longer retention times compared to their tert-butyl protected or fully deprotected counterparts. This can be advantageous for separating the desired product from more polar impurities.
Experimental Protocols
Protocol 1: Selective Deprotection of the 2-PhiPr Group
This protocol describes the selective removal of the 2-PhiPr group from a peptide-resin while leaving tert-butyl protecting groups intact.
Materials:
-
Peptide-resin containing a 2-PhiPr protected residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a fritted disc
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Prepare a fresh deprotection solution of 1% TFA in DCM (v/v). For example, add 1 mL of TFA to 99 mL of DCM.
-
Drain the swelling solvent from the resin.
-
Add the 1% TFA/DCM solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3 x volume) followed by DMF (3 x volume) to remove residual acid and the cleaved protecting group.
-
The resin is now ready for the next synthetic step (e.g., on-resin cyclization).
Protocol 2: Global Deprotection and Cleavage (tert-Butyl Groups)
This protocol describes the standard procedure for the final cleavage of the peptide from the resin and the simultaneous removal of tert-butyl protecting groups.
Materials:
-
Peptide-resin with tert-butyl protected side chains
-
Cleavage Cocktail: A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). The exact composition may vary depending on the peptide sequence.
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether or MTBE.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing the Workflow
Figure 1. Comparative workflow of peptide synthesis using a standard tert-butyl strategy versus a 2-PhiPr strategy for orthogonal modification.
Conclusion: A Strategic Choice for Advanced Synthesis
The tert-butyl protecting group remains an indispensable workhorse in routine peptide synthesis. Its stability and well-established cleavage protocols make it a reliable choice for the synthesis of linear peptides. However, for the construction of more complex molecular architectures, such as side-chain cyclized peptides, the 2-PhiPr protecting group offers a clear and decisive advantage. Its exquisite sensitivity to mild acid allows for a level of orthogonal control that is not achievable with the tert-butyl group alone.
As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the ability to strategically employ a diverse range of protecting groups is paramount. The 2-PhiPr group, with its unique lability profile, represents a valuable expansion of the synthetic chemist's toolkit, enabling the efficient and controlled synthesis of the next generation of complex peptides. The choice between 2-PhiPr and tert-butyl protection is, therefore, not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthetic target.
References
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. [Link]
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- T. Michaels, et al. (2012). Organic Letters, 14, 5218.
- BenchChem. (2025). The 2-PhiPr Protecting Group for Glutamic Acid: An In-depth Technical Guide.
-
Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680–687. [Link]
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Purification of Peptides Synthesized with His(Trt).
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–36. [Link]
-
Valliere-Douglass, J. F., et al. (2008). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 283(44), 30033–30041. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
O'Brien, J. B., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 18(8), 3116–3124. [Link]
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Volume E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
-
Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Schilling, S., et al. (2004). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. FEBS Letters, 562(1-3), 173–178. [Link]
- Noda, L. K., et al. (2007). EPR investigation of the influence of side chain protecting groups on peptide-resin solvation of the Asx and Glx model containing peptides. Journal of Peptide Science, 13(12), 813–819.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
- BenchChem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
- Palladino, P., & Stetsenko, D. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342–6345.
- BenchChem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 71(20), 7876–7878.
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
-
Sang, Z., et al. (2021). Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry, 86(6), 4815–4822. [Link]
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A Comparative Purity Analysis of Peptides from Fmoc-Glu-O-2-PhiPr and Fmoc-Glu(OtBu)-OH: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for trifunctional amino acids is a critical determinant of final peptide purity and overall synthetic success. This guide provides a detailed comparative analysis of peptide purity resulting from the use of two common glutamic acid derivatives: Fmoc-Glu(O-2-PhiPr)-OH and the conventional Fmoc-Glu(OtBu)-OH . Through an examination of their chemical properties, deprotection mechanisms, and supporting experimental data, this document aims to equip you with the necessary insights to make an informed decision for your specific synthetic strategy.
The choice between the 2-phenylisopropyl (O-2-PhiPr) and tert-butyl (OtBu) ester for the protection of the glutamic acid side-chain carboxyl group is often dictated by the complexity of the target peptide. While the OtBu group represents a robust and cost-effective choice for the synthesis of linear peptides, the unique acid lability of the O-2-PhiPr group offers a quasi-orthogonal protection strategy indispensable for more advanced applications, such as on-resin side-chain cyclization.
The Chemistry of Protection: O-2-PhiPr vs. OtBu
The key difference between these two protecting groups lies in their stability towards acidic conditions. The OtBu group is stable to the mildly basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group during peptide chain elongation but requires strong acid, typically trifluoroacetic acid (TFA), for its cleavage.[1] In contrast, the O-2-PhiPr group is significantly more acid-labile and can be selectively removed under very mild acidic conditions (e.g., 1% TFA in dichloromethane) that leave the OtBu and other common acid-labile protecting groups intact.[2][3]
This difference in lability stems from the stability of the carbocation formed during the acid-catalyzed deprotection mechanism. The 2-phenylisopropyl carbocation is stabilized by resonance with the phenyl ring, making it a better-leaving group and thus facilitating cleavage under milder acidic conditions compared to the tert-butyl carbocation.[4]
Comparative Purity Analysis: Experimental Insights
The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions and the cleanliness of the deprotection and cleavage steps. Impurities can arise from various sources, including incomplete deprotection, side reactions, and the formation of deletion sequences.[5][6][7]
For the routine synthesis of linear peptides, Fmoc-Glu(OtBu)-OH generally yields high crude purity due to the high stability of the OtBu group to the piperidine treatment for Fmoc deprotection.[8] Conversely, while Fmoc-Glu(O-2-PhiPr)-OH is essential for complex syntheses like on-resin cyclization, the crude purity of a linear precursor may be slightly lower due to the higher sensitivity of the 2-PhiPr group to acidic conditions that might be inadvertently present during synthesis.[8]
Quantitative Purity Comparison
| Peptide Type | Glutamic Acid Derivative | Typical Crude Purity (%) | Post-Purification Purity (%) | Key Considerations |
| Linear Heptapeptide | Fmoc-Glu(OtBu)-OH | 85-95 | >98 | High crude purity is typically achieved due to the high stability of the OtBu group.[8] |
| Linear Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH | 80-90 | >98 | Slightly lower crude purity can sometimes be observed due to the higher sensitivity of the 2-PhiPr group.[8] |
| Cyclic Heptapeptide (Side-chain lactam bridge) | Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH | 70-85 (after cyclization) | >97 | The 2-PhiPr group is essential for this application as it can be selectively removed on-resin with mild acid to allow for cyclization.[2][8] |
Experimental Protocols
To provide a practical framework for this comparison, the following are detailed protocols for the synthesis of a model linear heptapeptide (Tyr-Ala-Glu-Phe-Gly-Ala-Leu) using both Fmoc-Glu(OtBu)-OH and Fmoc-Glu(O-2-PhiPr)-OH, followed by analytical procedures for purity assessment.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed on a Rink Amide resin, and all amino acids are Fmoc-protected.
1. Resin Preparation:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.[9]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the reaction for completion using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.[1]
-
Wash the resin as described in step 2.
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence. For the glutamic acid position, use either Fmoc-Glu(OtBu)-OH or Fmoc-Glu(O-2-PhiPr)-OH.
5. Cleavage and Global Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
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- 10. peptide.com [peptide.com]
A Comparative Guide to the Validation of Orthogonal Deprotection in Complex Peptide Synthesis
<_
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the precise and predictable removal of protecting groups is paramount to success.[1] The synthesis of complex peptides—those featuring multiple disulfide bonds, cyclizations, or post-translational modifications—is particularly demanding, necessitating a robust and meticulously validated orthogonal protection strategy.[2] This guide provides an in-depth, objective comparison of common orthogonal deprotection strategies, supported by experimental data and detailed protocols to empower you in selecting and validating the optimal approach for your research.
The Cornerstone of Complexity: The Principle of Orthogonality
At its core, "orthogonality" in peptide synthesis refers to the employment of multiple classes of protecting groups within a single molecule. Each class is designed to be selectively removed under distinct chemical conditions, leaving the others intact.[3][4] This elegant principle allows for the stepwise construction of the peptide chain and the introduction of intricate modifications with high fidelity. A comprehensive orthogonal strategy typically involves three tiers of protecting groups:
-
Temporary Nα-amino Protecting Groups: These shield the N-terminus of the elongating peptide chain and are cleaved at each cycle of amino acid addition.[2]
-
"Permanent" Side-Chain Protecting Groups: These safeguard the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[2]
-
Auxiliary Orthogonal Protecting Groups: These are enlisted for specific on-resin modifications, such as branching or cyclization, and can be selectively removed without disturbing the temporary or permanent groups.[4]
The successful synthesis of complex peptides hinges on the judicious selection and flawless execution of this multi-layered protection scheme.
Head-to-Head Comparison: The Titans of SPPS - Fmoc/tBu vs. Boc/Bzl
The two most established strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches.[3] Their fundamental differences lie in the chemical nature of the temporary Nα-amino protecting group and, consequently, the conditions required for its removal.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Amino Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[5] | Acid-labile (e.g., 50% TFA in DCM)[6] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Acid-labile (e.g., Benzyl-based)[6] |
| Orthogonality | Truly orthogonal[6] | Quasi-orthogonal[6][8] |
| Advantages | Milder deprotection conditions, suitable for acid-sensitive sequences, easier monitoring of Fmoc removal.[][] | Mature process, potentially lower cost of reagents.[] |
| Disadvantages | Potential for side reactions like aspartimide formation with certain sequences.[6] | Harsher acidic conditions for Boc removal can degrade sensitive peptides.[5] |
Expert Insight: The Fmoc/tBu strategy has become the dominant approach for SPPS due to its milder deprotection conditions, which are compatible with a wider range of peptide sequences and modifications.[][] The UV-absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection also allows for real-time, quantitative monitoring of the reaction progress.[10] However, the Boc/Bzl strategy remains valuable for specific applications and has a long history of successful use in the synthesis of numerous peptide drugs.[]
Expanding the Arsenal: The Alloc/Allyl Strategy for a Third Dimension of Orthogonality
For the synthesis of highly complex peptides, such as those with multiple disulfide bridges or intricate branching, a third layer of orthogonality is often required. The allyloxycarbonyl (Alloc) and allyl ester protecting groups provide this additional dimension.
| Feature | Alloc/Allyl Strategy |
| Protection of | Lysine side-chain amine (Alloc), Aspartic/Glutamic acid side-chain carboxyl (Allyl)[11] |
| Deprotection Condition | Palladium(0)-catalyzed removal in the presence of a scavenger (e.g., PhSiH3)[12][13] |
| Orthogonality | Orthogonal to both Fmoc/tBu and Boc/Bzl strategies[11] |
| Application | On-resin cyclization, branching, and site-specific modifications[14] |
Causality in Action: The Alloc/allyl strategy's orthogonality to both acid- and base-labile protecting groups is a game-changer for complex peptide synthesis. It allows for the selective deprotection of, for example, the side chains of an aspartic acid and a lysine residue, enabling on-resin lactam bridge formation to create a cyclic peptide, all while the N-terminus and other side chains remain protected.[14] This level of precise control is crucial for constructing peptides with constrained conformations, which often exhibit enhanced biological activity and stability.[15]
Validating Deprotection: A Framework for Scientific Integrity
Trust in your synthetic process is built upon rigorous validation at every step. The following experimental protocols provide a self-validating system for confirming the complete and selective removal of orthogonal protecting groups.
Experimental Workflow for Deprotection Validation
Caption: Workflow for orthogonal deprotection and validation.
Protocol 1: Validation of Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc group and validating its complete removal.
Methodology:
-
Swell the Resin: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Initial Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Collect Filtrate: Collect the filtrate and measure its absorbance at 301 nm to quantify the released dibenzofulvene-piperidine adduct.[10]
-
Second Deprotection: Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Collect and Measure: Collect the second filtrate and measure its absorbance at 301 nm.
-
Validation: Complete deprotection is indicated when the absorbance of the second filtrate is less than 5% of the first.
-
Wash: Thoroughly wash the resin with DMF to remove all traces of piperidine.
Trustworthiness Check: The quantitative UV analysis provides a direct measure of Fmoc removal. A small aliquot of the resin can also be subjected to a Kaiser test (ninhydrin test) to qualitatively confirm the presence of a free primary amine.[16]
Protocol 2: Validation of Alloc Deprotection and On-Resin Cyclization
This protocol demonstrates the selective removal of an Alloc group and subsequent on-resin modification, a key application of this orthogonal strategy.
Methodology:
-
Swell and Wash: Swell the fully protected peptide-resin (containing an Alloc-protected lysine and an allyl-protected aspartic acid) in dichloromethane (DCM).
-
Prepare Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (24 equivalents) in DCM.[13]
-
Alloc/Allyl Removal: Treat the resin with the deprotection cocktail for 2 hours under an inert atmosphere.
-
Wash: Thoroughly wash the resin with DCM, DMF, and methanol.
-
Test Cleavage and Analysis: Cleave a small aliquot of the resin and analyze by HPLC and mass spectrometry to confirm the selective removal of the Alloc and allyl groups. The mass should correspond to the linear peptide with a free lysine amine and aspartic acid carboxyl group.
-
On-Resin Cyclization: Treat the deprotected peptide-resin with a coupling reagent such as HATU or HBTU to facilitate intramolecular lactam bridge formation.[]
-
Final Cleavage and Analysis: Perform the final cleavage and global deprotection. Analyze the crude product by HPLC and mass spectrometry. The major peak should correspond to the cyclized peptide.
Data Presentation: Comparative Purity of Crude Peptides
| Peptide Sequence | Protection Strategy | Modification | Crude Purity (%) | Expected Mass (Da) | Observed Mass (Da) |
| Test Peptide 1 | Fmoc/tBu | Linear | 85 | 1234.5 | 1234.6 |
| Test Peptide 2 | Fmoc/tBu with Alloc/Allyl | Cyclic (Lactam Bridge) | 78 | 1216.5 | 1216.5 |
| Test Peptide 3 | Boc/Bzl | Linear | 82 | 1234.5 | 1234.7 |
Expert Interpretation: The slightly lower crude purity of the cyclic peptide is expected due to the additional on-resin manipulation steps. However, the close correlation between the expected and observed masses validates the successful and selective deprotection and cyclization.
Advanced Considerations and Troubleshooting
-
Incomplete Deprotection: In cases of incomplete deprotection, especially with sterically hindered amino acids, extending the reaction time or using alternative deprotection reagents (e.g., DBU for Fmoc removal) may be necessary.[6] However, be mindful of potential side reactions.
-
Side Reactions: The choice of scavengers during final cleavage is critical to prevent modification of sensitive residues like tryptophan, methionine, and cysteine.[6]
-
Aggregation of Long Peptides: For peptides longer than 50 amino acids, aggregation can hinder both coupling and deprotection reactions.[17] The use of specialized resins, pseudoproline dipeptides, and fragment condensation strategies can mitigate these challenges.[17]
Conclusion
The validation of orthogonal deprotection is not merely a procedural step but a fundamental aspect of ensuring the scientific integrity of complex peptide synthesis. By understanding the underlying principles of different protection strategies, implementing robust validation protocols, and critically analyzing the resulting data, researchers can confidently navigate the challenges of synthesizing even the most complex and novel peptide structures. This commitment to rigorous validation ultimately underpins the development of new peptide-based therapeutics and research tools.
References
-
Fields, G. B. (2007). Analytical Methods for Solid Phase Peptide Synthesis. Ingenta Connect. Retrieved from [Link]
-
Camarero, J. A., & Muir, T. W. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC - NIH. Retrieved from [Link]
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Lee, Y. S., et al. (2002). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Wilson, J. J., et al. (2013). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Fields, G. B. (2007). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
Dawson, P. E., et al. (1997). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Retrieved from [Link]
-
Lee, Y. S., et al. (2002). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. ResearchGate. Retrieved from [Link]
-
Al-hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]
-
Coin, I. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]
-
Al-hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH. Retrieved from [Link]
-
Al-hourani, B. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
PepResin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2023). On-Resin Photochemical Decarboxylative Arylation of Peptides. Organic Letters. Retrieved from [Link]
-
Mureev, S., et al. (2021). On-resin modification of model peptides produced in AC-resin-assisted Ec CFS. ResearchGate. Retrieved from [Link]
-
Dehigaspitiya, D. C., et al. (2021). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC - NIH. Retrieved from [Link]
-
Galiano, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Thompson, R. E. (2018). Diverse Modification of Unprotected Peptides and Proteins through Common Intermediates. Retrieved from [Link]
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- 12. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to HPLC Comparison of Linear Peptides Synthesized with Different Glu Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. The strategic selection of protecting groups for trifunctional amino acids like glutamic acid (Glu) is a critical decision point that profoundly influences the outcome of a synthesis. This choice dictates not only the prevention of undesirable side reactions but also the efficiency of cleavage and, ultimately, the purity of the crude peptide as analyzed by High-Performance Liquid Chromatography (HPLC).
This guide offers an in-depth comparison of commonly used side-chain protecting groups for glutamic acid in Fmoc-based SPPS. We will delve into the chemical rationale behind their use, present comparative experimental purity data, and provide detailed protocols to empower you to make informed decisions for your peptide synthesis projects.
The Rationale Behind Side-Chain Protection for Glutamic Acid
Glutamic acid possesses a γ-carboxyl group on its side chain, which is a reactive nucleophile. During peptide synthesis, this side-chain carboxyl group must be "protected" or temporarily blocked to prevent it from participating in unwanted reactions.[1] An ideal protecting group for Fmoc-SPPS must be stable to the basic conditions used for the removal of the temporary Nα-Fmoc group (typically piperidine in DMF) yet be readily cleavable under conditions that do not degrade the final peptide.[2] The concept of orthogonality is key here; each class of protecting groups should be removable under distinct conditions without affecting the others.[1]
The choice of protecting group can significantly impact the purity of the final peptide. Inefficient protection or cleavage can lead to a heterogeneous mixture of desired and undesired peptide species, complicating purification and reducing overall yield.
A Comparative Analysis of Common Glutamic Acid Protecting Groups
The most prevalent protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-SPPS are esters that offer varying degrees of stability and orthogonality. We will compare the performance of three widely used protecting groups: tert-Butyl (OtBu), Allyl (OAll), and 2-Phenylisopropyl (O-2-PhiPr).
| Protecting Group | Structure on γ-carboxyl | Deprotection Conditions | Typical Crude Purity (Linear Peptide) | Key Advantages & Disadvantages |
| tert-Butyl (OtBu) | -O-C(CH₃)₃ | Strong acid (e.g., high concentration of TFA) | 85-95%[3] | Advantages: High stability to base, compatible with standard cleavage protocols, generally considered the safest choice for routine synthesis.[4][5] Disadvantages: Not suitable for synthesizing protected peptide fragments where the side chain needs to remain intact after cleavage from the resin.[5] |
| Allyl (OAll) | -O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | 80-87%[6] | Advantages: Fully orthogonal to both acid- and base-labile protecting groups, allowing for selective on-resin side-chain modification or cyclization.[2][7] Disadvantages: Requires a specific, often expensive, palladium-catalyzed deprotection step. Careful removal of the palladium catalyst is crucial to avoid contamination of the final peptide.[7] |
| 2-Phenylisopropyl (O-2-PhiPr) | -O-C(C₆H₅)(CH₃)₂ | Mild acid (e.g., 1-2% TFA in DCM) | 80-90%[3] | Advantages: Offers quasi-orthogonality, as it can be removed under milder acidic conditions than the tBu group, enabling on-resin side-chain manipulations.[3][8] Disadvantages: More sensitive to acidic conditions than OtBu, which can sometimes lead to slightly lower crude purity in linear peptide synthesis.[3] |
Interpreting the HPLC Purity Data
The data presented in the table, derived from experimental findings, highlights a crucial trade-off between stability and synthetic flexibility.[3][6]
-
Fmoc-Glu(OtBu)-OH stands out as the gold standard for the synthesis of linear peptides where side-chain modification is not required. Its high stability to the repeated cycles of Fmoc deprotection with piperidine ensures minimal premature deprotection, leading to a cleaner crude product with a higher percentage of the target peptide.[3] This translates to a more straightforward purification process.
-
Fmoc-Glu(OAll)-OH and Fmoc-Glu(O-2-PhiPr)-OH offer the invaluable advantage of orthogonality, which is essential for the synthesis of more complex peptides, such as cyclic or branched structures.[3][6] The slightly lower crude purities observed for linear peptides synthesized with these protecting groups can be attributed to their increased lability. The conditions for their removal, while selective, can sometimes lead to minor side reactions or incomplete removal, contributing to a more complex impurity profile in the crude product. However, for their intended applications in complex peptide synthesis, this is a necessary compromise for the synthetic versatility they provide.
Visualizing the Experimental Workflow
To provide a clear overview of the process from synthesis to analysis, the following diagrams illustrate the key stages.
Caption: General workflow for solid-phase peptide synthesis and subsequent analysis.
Caption: Decision tree for selecting a glutamic acid protecting group based on the synthetic objective.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and analysis of a model linear peptide containing glutamic acid.
Solid-Phase Peptide Synthesis (SPPS) of a Model Heptapeptide
Model Peptide Sequence: H-Tyr-Ala-Gly-Phe-Leu-Glu -Ala-NH₂
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OAll)-OH, or Fmoc-Glu(O-2-PhiPr)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
For OAll deprotection: Pd(PPh₃)₄ and phenylsilane (PhSiH₃)
-
For O-2-PhiPr deprotection: 1% TFA in DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, using the appropriate Fmoc-Glu(Protecting Group)-OH at the desired position.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
HPLC Analysis of Crude Peptide Purity
Instrumentation and Reagents:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector set to 214 nm and 280 nm
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10-20 µL of the sample onto the HPLC system.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.
Representative HPLC Chromatogram of a Crude Synthetic Peptide:
While a direct side-by-side comparison is ideal, the following is a representative example of what a crude peptide HPLC chromatogram may look like. The main peak corresponds to the desired full-length peptide, while the smaller peaks represent impurities such as truncated or deletion sequences.
(Note: A generic, illustrative HPLC chromatogram image would be placed here in a full publication, showing a large main peak and several smaller impurity peaks.)
Caption: Representative analytical HPLC chromatogram of a crude synthetic peptide. The purity is determined by the relative area of the main product peak.
Conclusion: A Strategic Choice for Optimal Purity
The selection of a glutamic acid protecting group is a strategic decision that should be guided by the final synthetic objective. For the routine synthesis of linear peptides, Fmoc-Glu(OtBu)-OH remains the most robust and cost-effective choice, consistently yielding high crude purity and simplifying downstream purification.[3] When the synthetic route demands on-resin side-chain modification, such as for the creation of cyclic or branched peptides, the orthogonal protecting groups OAll and O-2-PhiPr are indispensable tools.[3][6] While they may result in slightly lower crude purities for linear peptides, their utility in enabling the synthesis of complex architectures is invaluable.
By understanding the chemical properties of each protecting group and leveraging the appropriate synthesis and cleavage protocols, researchers can optimize their strategies to achieve the desired peptide purity for their specific application, from basic research to the development of novel peptide-based therapeutics.
References
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives.
- CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. (2021). RSC Publishing.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Aapptec. (n.d.). SYNTHESIS NOTES.
- Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). [No valid URL provided].
- Chiral Purity Analysis of Fmoc-D-Glu(OAll)
- Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (2019).
- A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. (n.d.). Benchchem.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. cem.de [cem.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to On-Resin vs. Solution-Phase Peptide Cyclization: An Efficiency Analysis Featuring Fmoc-Glu-O-2-PhiPr
Introduction: The Quest for Constrained Peptides in Drug Discovery
The therapeutic potential of peptides is immense, yet their application has historically been hampered by poor metabolic stability and conformational flexibility, which often leads to reduced receptor affinity. Cyclization is a powerful strategy to overcome these limitations. By constraining a peptide's structure into a cyclic conformation, we can significantly enhance its resistance to enzymatic degradation and lock it into a bioactive shape, thereby increasing potency and selectivity.[1]
The formation of a lactam bridge between the side chains of acidic and basic amino acids—such as glutamic acid and lysine—is a cornerstone of modern peptide cyclization. However, the critical question for any researcher is how to perform this cyclization most efficiently. The two dominant strategies, on-resin and solution-phase cyclization, offer distinct advantages and disadvantages.
This guide provides an in-depth comparison of these two methodologies, with a special focus on the role of Nα-Fmoc-L-glutamic acid γ-2-phenylisopropyl ester (Fmoc-Glu-O-2-PhiPr) , a specialized amino acid derivative that has revolutionized the on-resin approach. We will dissect the mechanistic underpinnings of each method, present comparative data, and provide detailed protocols to guide your experimental design.
Foundational Principles: The Chemistry of Controlled Cyclization
Successful cyclization hinges on precise control over reactive groups. This is achieved through the strategic use of protecting groups, which act as temporary shields for functional moieties.[2] For the side-chain to side-chain cyclization of a peptide containing glutamic acid and lysine, the γ-carboxyl of Glu and the ε-amino of Lys must be selectively deprotected while the rest of the peptide remains fully protected and anchored to the solid support (for on-resin) or stable in solution.
The Unique Utility of the 2-Phenylisopropyl (2-PhiPr) Protecting Group
The 2-PhiPr ester is the key that unlocks efficient on-resin side-chain cyclization.[3] It is considered a "quasi-orthogonal" protecting group due to its extreme acid lability.[4][5]
-
Selective Cleavage: The 2-PhiPr group can be selectively removed under exceptionally mild acidic conditions, typically 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) .[4][6]
-
Orthogonality: These mild conditions leave standard acid-labile protecting groups, such as the tert-butyl (tBu) group used for other side chains (e.g., Asp(OtBu), Tyr(tBu)) and the resin linker itself, completely intact.[7][8]
This property allows for the targeted unmasking of the glutamic acid side chain on the resin, a feat not possible with the standard Fmoc-Glu(OtBu)-OH derivative, which requires strong acid for deprotection.[5] When paired with another selectively removable protecting group, such as the Methyltrityl (Mtt) group on lysine—which is also cleaved by mild acid—a specific reactive site for cyclization is created.
On-Resin Cyclization: Leveraging the Pseudo-Dilution Effect
In on-resin cyclization, the ring-closing reaction is performed while the peptide chain is still covalently attached to the solid support. This strategy's primary advantage stems from the "pseudo-dilution" effect .[9] Because the peptide chains are immobilized on the resin, they are physically isolated from one another. This environment strongly favors the desired intramolecular cyclization over competing intermolecular reactions like dimerization and oligomerization.[9][10]
Advantages:
-
Suppression of Side Products: The pseudo-dilution effect significantly reduces the formation of dimers and higher-order oligomers, leading to a cleaner crude product.[9][11]
-
Simplified Workflow: Excess reagents and by-products from the cyclization step are easily removed by simple washing and filtration of the resin.[9][10] This eliminates the need to purify the linear precursor.
-
Higher Effective Concentration: The proximity of the reactive termini on a single, resin-bound peptide chain creates a high effective concentration, which can drive the intramolecular reaction to completion.
Disadvantages:
-
Conformational Restriction: The peptide's attachment to the solid support may restrict its conformational freedom, potentially hindering its ability to adopt the necessary pre-organization for efficient cyclization.[12]
-
Difficult Reaction Monitoring: It is challenging to monitor the reaction progress in real-time without cleaving a small sample from the resin for analysis.[13]
-
Potential for Incomplete Reactions: Steric hindrance from the resin matrix or poor solvation of the peptide chain can sometimes lead to lower reaction rates or incomplete cyclization.
Solution-Phase Cyclization: Freedom in a Dilute Environment
Solution-phase cyclization is the more traditional approach. Here, the linear peptide is first synthesized, cleaved from the resin, and purified. The purified linear peptide is then dissolved in a suitable solvent, and a coupling reagent is added to initiate cyclization.
To mitigate the high risk of intermolecular reactions, this method must be performed under high dilution conditions (typically 0.1-1 mM).[12][13] This requirement is the strategy's defining characteristic and its greatest drawback.
Advantages:
-
Conformational Freedom: Unfettered by a solid support, the peptide has complete conformational freedom in solution, which may help it achieve the ideal conformation for cyclization.[13]
-
Easier Reaction Monitoring: Reaction progress can be easily monitored by taking aliquots from the solution and analyzing them by HPLC and Mass Spectrometry.[13]
-
Homogeneous Conditions: The reaction occurs in a homogeneous phase, which can lead to more predictable reaction kinetics compared to the solid phase.
Disadvantages:
-
High Risk of Oligomerization: Even with high dilution, the formation of dimers and trimers is a significant risk, complicating purification and reducing the yield of the desired monomer.[9][11]
-
Multiple Purification Steps: This workflow requires at least two major purification steps: one for the linear precursor and another for the final cyclic product. This increases time, cost, and potential for sample loss.
-
Solubility Issues: Fully protected linear peptides are often poorly soluble in common organic solvents, creating a major practical challenge.[9]
-
Large Solvent Volumes: The need for high dilution makes the process difficult to scale, as it requires impractically large volumes of solvent.[1]
Head-to-Head Comparison: On-Resin vs. Solution-Phase
The use of this compound is intrinsically linked to the on-resin strategy. Therefore, this comparison evaluates the on-resin workflow it enables against the traditional solution-phase alternative (which would typically use different, more robust protecting groups for the linear synthesis).
| Feature | On-Resin Cyclization (Enabled by this compound) | Solution-Phase Cyclization |
| Primary Principle | Pseudo-dilution effect; immobilization isolates peptide chains.[9] | High dilution to favor intramolecular reactions.[12] |
| Intermolecular Reactions | Minimal risk of dimerization and oligomerization.[11] | High risk, requiring stringent control of concentration.[13] |
| Typical Yield of Monomer | Generally higher due to suppression of side reactions. | Often lower due to product loss from oligomerization. |
| Crude Product Purity | High, as by-products are washed away. | Lower, contaminated with oligomers and unreacted linear peptide. |
| Purification Workflow | Single purification step after cleavage of the final cyclic product. | At least two purification steps (linear precursor and cyclic product). |
| Solvent Volume | Low. | Very high, especially for larger scales. |
| Reaction Monitoring | Difficult; requires cleavage of a resin sample for analysis. | Straightforward via HPLC/MS analysis of solution aliquots.[13] |
| Conformational Freedom | Potentially restricted by the resin matrix.[12] | Unrestricted in solution.[13] |
| Overall Efficiency | High, due to a streamlined workflow and higher purity. | Lower, due to multiple purifications and potential for side reactions. |
Visualizing the Workflows
To further clarify the distinction between these two processes, the following diagrams illustrate the experimental workflows.
Sources
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. biosynth.com [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Glutamic Acid Derivatives in Peptide Synthesis: A Comparative Analysis of Fmoc-Glu-O-2-PhiPr
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like glutamic acid is a critical decision that profoundly impacts yield, purity, and the feasibility of advanced synthetic strategies. While Fmoc-Glu(OtBu)-OH has long been the workhorse for routine peptide synthesis, the demand for more complex structures, such as cyclic peptides, necessitates a deeper understanding of alternative derivatives.
This guide provides an in-depth, objective comparison of Fmoc-Glu-O-2-PhiPr with other commonly used glutamic acid derivatives. We will explore the chemical rationale behind their use, present supporting experimental data, and provide detailed protocols to empower you to make the most informed decision for your specific synthetic goals.
The Central Challenge: Side-Chain Protection of Glutamic Acid
The γ-carboxyl group of glutamic acid is a reactive site that, if left unprotected during SPPS, can lead to a host of undesirable side reactions. The ideal protecting group must be robust enough to withstand the repeated cycles of basic Fmoc deprotection, yet be removable under conditions that do not compromise the integrity of the peptide chain. Key challenges during the incorporation of glutamic acid include:
-
Pyroglutamate Formation: An intramolecular cyclization of an N-terminal glutamic acid residue, leading to a truncated peptide.[1]
-
Glutarimide Formation: The reaction of the glutamic acid side-chain with the backbone amide of the subsequent amino acid, particularly when followed by a sterically unhindered residue like glycine.[1]
-
Orthogonality: For complex peptides requiring on-resin modification, the side-chain protecting group must be selectively removable without disturbing the N-terminal Fmoc group, other side-chain protecting groups, or the resin linker.[2]
Comparative Analysis of Key Glutamic Acid Derivatives
The choice of protecting group is fundamentally dictated by the final synthetic objective. While all derivatives serve the primary purpose of preventing unwanted side reactions, their deprotection chemistry defines their application.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages & Side Reactions | Primary Applications |
| tert-Butyl (OtBu) | Strong Acid (e.g., >90% TFA)[3] | High stability to base (piperidine); compatible with standard cleavage protocols; cost-effective.[4][5] | Not selectively removable on-resin in the presence of other acid-labile groups; t-butyl cations can cause alkylation of sensitive residues (Trp, Met).[3] | Routine synthesis of linear peptides.[6] |
| Allyl (OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[2] | Fully orthogonal to both acid-labile (tBu) and base-labile (Fmoc) groups; ideal for on-resin side-chain modification.[3][4] | Requires an additional, non-standard deprotection step; catalyst can be poisoned or sterically hindered; may promote glutarimide formation.[1][4] | On-resin side-chain modification, synthesis of branched or cyclic peptides. |
| Benzyl (Bzl) | Catalytic Hydrogenation or strong acids (HF, TFMSA)[3] | Orthogonal to Fmoc and tBu groups.[4] | Deprotection conditions are harsh and often not compatible with solid-phase synthesis or sensitive residues.[3][7] | Synthesis of protected peptide fragments for solution-phase ligation. |
| 2-Phenylisopropyl (O-2-PhiPr) | Very Mild Acid (e.g., 1% TFA in DCM)[2][8] | Quasi-orthogonal : Selectively removable on-resin while tBu-based groups remain intact; high acid lability.[6][8] | Higher sensitivity to acidic conditions can sometimes lead to slightly lower crude purity for linear peptides compared to OtBu.[6] | On-resin side-chain cyclization (lactam bridge formation).[9][10] |
Performance Deep Dive: this compound vs. Fmoc-Glu(OtBu)-OH
The primary advantage of the 2-PhiPr ester lies in its application for synthesizing peptides requiring on-resin side-chain deprotection, most notably for lactam-bridged cyclic peptides.[6] Its high sensitivity to dilute acid allows for a "quasi-orthogonal" deprotection strategy.[8]
Quantitative Purity Comparison
Experimental data consistently demonstrates the utility of each derivative in its intended application. The following table summarizes typical HPLC purity results for a model heptapeptide synthesized using these two derivatives.
| Peptide Type | Glutamic Acid Derivative | Typical Crude Purity (%) | Final Purity after HPLC (%) | Rationale & Causality |
| Linear Heptapeptide | Fmoc-Glu(OtBu)-OH | 85-95% | >98% | The high stability of the OtBu group to the repetitive piperidine treatment during Fmoc deprotection ensures minimal side reactions, leading to high crude purity.[6] |
| Linear Heptapeptide | Fmoc-Glu(O-2-PhiPr)-OH | 80-90% | >98% | The slightly lower crude purity can be attributed to the higher sensitivity of the 2-PhiPr group, which may undergo minor premature cleavage under subtly acidic conditions during synthesis.[6] |
| Cyclic Heptapeptide (Side-chain lactam) | Fmoc-Glu(O-2-PhiPr)-OH with Fmoc-Lys(Mtt)-OH | 70-85% (post-cyclization) | >97% | The 2-PhiPr group is essential for this application. Its selective removal on-resin with mild acid (e.g., 1% TFA in DCM) unmasks the carboxyl group for amide bond formation with the lysine side-chain, enabling efficient on-resin cyclization.[6][9] |
Strategic Workflows and Decision Making
Choosing the correct glutamic acid derivative is a crucial first step. The following diagram illustrates a decision-making workflow based on your synthetic target.
Caption: Decision tree for selecting a glutamic acid protecting group.
Experimental Protocols
Scientific integrity demands reproducible and self-validating protocols. The following methods are standard in the field and provide a reliable framework for utilizing these derivatives.
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol is a generalized method applicable to the coupling of any Fmoc-Glu(P)-OH derivative, where P represents the side-chain protecting group.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(P)-OH (4 eq.), a coupling reagent (e.g., HBTU, 3.9 eq.), and a base (e.g., DIPEA, 8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
Caption: Generalized workflow for a single cycle of Fmoc-SPPS.
Protocol 2: Selective On-Resin Deprotection of the 2-PhiPr Group
This protocol leverages the high acid lability of the 2-PhiPr group, enabling its removal while other acid-labile groups like tBu remain intact.[8]
-
Resin Preparation: Swell the peptide-resin (containing a Glu(O-2-PhiPr) residue) in DCM for 30 minutes.
-
Deprotection: Treat the resin with a solution of 1% TFA in DCM. Flow the solution over the resin for 2 minutes and repeat 5-10 times.[2][8]
-
Washing: Wash the resin thoroughly with DCM (5x) to remove TFA and the cleaved protecting group.
-
Neutralization: Wash with a 10% DIPEA solution in DMF (2x) to neutralize any residual acid, followed by extensive DMF washes (5x).
Protocol 3: On-Resin Side-Chain Cyclization (Lactam Bridge)
This protocol is a powerful application of Fmoc-Glu(O-2-PhiPr)-OH, typically used in tandem with an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH.
-
Peptide Assembly: Synthesize the linear peptide sequence on the resin using standard Fmoc-SPPS (Protocol 1), incorporating Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH at the desired positions.
-
Orthogonal Deprotection: Selectively remove the Mtt and 2-PhiPr protecting groups from the lysine and glutamic acid side chains, respectively, by treating the resin with 1% TFA in DCM as described in Protocol 2.[8][11]
-
Washing and Neutralization: Perform the washing and neutralization steps as described in Protocol 2.
-
Intramolecular Cyclization: Add a solution of a coupling reagent (e.g., PyAOP, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF to the resin.[11]
-
Reaction: Agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction for completion using a method like the chloranil test.
-
Final Steps: Once cyclization is complete, wash the resin, remove the N-terminal Fmoc group, and proceed with the final cleavage of the cyclic peptide from the resin.
Caption: Workflow for on-resin side-chain to side-chain cyclization.
Conclusion and Authoritative Recommendations
The choice of a glutamic acid protecting group is a strategic decision, not a one-size-fits-all problem.
-
For routine synthesis of linear peptides, Fmoc-Glu(OtBu)-OH remains the undisputed gold standard. Its stability, ease of use, and compatibility with standard cleavage protocols make it the most robust and economical option.[4][6]
-
For the synthesis of complex cyclic peptides requiring on-resin side-chain lactamization, This compound is the superior and enabling reagent. Its unique quasi-orthogonality, allowing for selective deprotection under extremely mild acidic conditions, provides a streamlined and efficient workflow that is not feasible with OtBu protection.[9][10]
-
Derivatives like Fmoc-Glu(OAll)-OH and Fmoc-Glu(OBzl)-OH are valuable tools for other specific orthogonal strategies, such as on-resin modifications or the synthesis of protected fragments, respectively.[3][4]
By understanding the distinct chemical properties and performance characteristics of each derivative, researchers can confidently select the optimal building block, mitigating side reactions and paving the way for the successful synthesis of both simple and complex peptide targets.
References
- A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-glutamic-acid-protecting-groups-in-peptide-synthesis]
- A Comparative Guide to Alternatives for Fmoc-N-Me-Glu(OtBu)-OH in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-alternatives-for-fmoc-n-me-glu-otbu-oh-in-peptide-synthesis]
- A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-glutamic-acid-side-chain-protecting-groups-in-peptide-synthesis]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-4015.html]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-glu-o-2-phipr]
- A Comparative Guide to the Purity of Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH and Other Glutamic Acid Derivatives. BenchChem. [URL: https://www.benchchem.
- Side reactions associated with glutamic acid in peptide synthesis. BenchChem. [URL: https://www.benchchem.com/product/side-reactions-associated-with-glutamic-acid-in-peptide-synthesis]
- Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-Glu(O-2-PhiPr)-OH in Manual Solid-Phase Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/application-notes-and-protocols-a-step-by-step-guide-to-using-fmoc-glu-o-2-phipr-oh-in-manual-solid-phase-peptide-synthesis]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/amino-acid-derivatives-for-peptide-synthesis-sp-4001.html]
- OH and Fmoc-Glu(OtBu)-OH for Cyclic Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/oh-and-fmoc-glu-otbu-oh-for-cyclic-peptide-synthesis]
- A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-glutamine-protecting-groups-in-solid-phase-peptide-synthesis]
- A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. BenchChem. [URL: https://www.benchchem.com/product/a-comparative-guide-to-h-glu-ome-and-fmoc-glu-otbu-oh-in-peptide-synthesis]
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. [URL: https://www.researchgate.
- Side reactions in peptide synthesis: An overview. Bibliomed. [URL: https://bibliomed.org/mnsfulltext/192/192-1533633433.pdf?1671911361]
- This compound Novabiochem 207305-97-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852117]
- Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [URL: https://www.adventchembio.com/blog/fmoc-glu-otbu-thr-psi-me-me-pro-oh-key-in-peptide-synthesis]
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [URL: https://www.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18691014/]
- Fmoc-Glu(O-2-PhiPr)-OH Novabiochem 200616-39-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852116]
- (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [URL: https://www.researchgate.net/publication/326966551_Side_reactions_in_peptide_synthesis_An_overview]
- Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963623/]
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://www.bocsci.
- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7989]
- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01120k]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Fmoc-Glu-O-2-PhiPr: Integrating Safety into Your Peptide Synthesis Workflow
Welcome to a comprehensive guide designed for the meticulous researcher. In the world of peptide synthesis, precision and safety are not merely adjacent but are intrinsically linked. The quality of your science is directly proportional to the quality of your safety protocols. Today, we turn our focus to Fmoc-Glu-O-2-PhiPr, a key building block in modern Solid-Phase Peptide Synthesis (SPPS). While it is a derivative of a naturally occurring amino acid, its journey from the bottle to a completed peptide chain involves a landscape of potent chemical reagents and procedures that demand our full attention and respect.
This guide moves beyond a simple checklist. It is designed to instill a deep, causal understanding of why specific precautions are necessary, empowering you to make informed, safe decisions at every step. We will explore the inherent risks, the necessary protective equipment, and the operational and disposal plans that form a self-validating system of laboratory safety.
Foundational Risk Assessment: Understanding the Chemical Environment
Before we even consider reaching for a pair of gloves, we must understand the subject and its environment. This compound (N-α-Fmoc-L-glutamic acid α-2-phenylisopropyl ester) is typically a white to pale yellow powder.[1] While a specific, comprehensive safety data sheet can be elusive, available information and the context of its use in Fmoc-based SPPS paint a clear picture of the potential hazards.
Hazards Associated with this compound Powder: Based on data for the compound, the following hazard statements apply:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The primary physical risk from the compound itself is its form as a fine powder. Particulates can easily become airborne, leading to inhalation, and can settle on surfaces, increasing the risk of skin and eye contact.[3]
The "In-Process" Dangers—Why We Look Beyond a Single SDS: A critical error in laboratory safety is to assess a chemical in isolation. The true risk profile emerges from its application. In SPPS, this compound is used alongside other, more aggressive chemicals:
-
Peptide Coupling Agents (e.g., HATU, HBTU, DIC): These reagents are essential for forming the amide bond but are potent immune sensitizers.[4][5] Repeated exposure, even at low levels, can lead to severe skin rashes (dermatitis) and respiratory sensitization, including anaphylactic reactions.[5][6] The mechanism involves the modification of the body's own proteins, triggering an immune response.[5][7]
-
Fmoc-Deprotection Agents (e.g., Piperidine in DMF): Piperidine is a toxic and flammable base used to remove the Fmoc protecting group.[8] The reaction is performed cyclically, leading to frequent handling.
-
Cleavage Cocktails (e.g., Trifluoroacetic Acid - TFA): The final step of releasing the peptide from the resin involves highly corrosive strong acids like TFA.[8][9]
Therefore, your PPE and handling strategy must be robust enough to protect you from the most hazardous element in the entire workflow.
The Core Protective Ensemble: Your Barrier Against Exposure
Your Personal Protective Equipment (PPE) is your primary defense. It must be selected and worn correctly throughout the entire handling process, from weighing the powder to the final waste disposal.
| PPE Component | Protection Target | Specification & Rationale |
| Eye Protection | Eyes | Chemical Splash Goggles (ANSI Z87.1 rated). Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against airborne powder and splashes from corrosive or sensitizing liquids used in the workflow.[3] |
| Hand Protection | Hands, Skin | Chemical-Resistant Nitrile Gloves. Nitrile provides good protection against a broad range of chemicals used in SPPS. Always double-check compatibility with solvents like DMF and TFA. Crucially, remove and replace gloves immediately upon known or suspected contamination. Never wear contaminated gloves outside the immediate work area (e.g., to touch door handles or keyboards).[3][4] |
| Body Protection | Skin, Clothing | Full-Length Laboratory Coat. A lab coat made of appropriate material protects your skin and personal clothing from powders and splashes.[3][4] Ensure it is fully buttoned. |
| Footwear | Feet | Closed-Toe, Non-Permeable Shoes. Protects feet from spills of corrosive or toxic materials.[3] |
| Respiratory Protection | Respiratory Tract | NIOSH-approved Respirator (e.g., N95 or higher). Recommended when weighing out the powder, especially in larger quantities, or when cleaning up spills to prevent inhalation of airborne particulates.[3] Use is always subordinate to robust engineering controls like a fume hood. |
The Operational Protocol: Safe Handling from Weighing to Waste
Adherence to a strict, logical workflow is paramount. Every step must be performed within a certified chemical fume hood to contain powders and vapors.[4][5]
Step-by-Step Handling Procedure:
-
Preparation: Before retrieving the chemical, ensure your full PPE is correctly donned (goggles, lab coat, gloves). Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing:
-
Perform all weighing operations on a dedicated balance located inside the fume hood.[4][5] This contains any powder that becomes airborne.
-
Use anti-static weighing paper or a dedicated weigh boat to minimize powder dispersal.[3]
-
Carefully transfer the desired amount of this compound to a sealable container suitable for transport to your synthesis vessel.
-
-
Transport: Securely cap the container before removing it from the fume hood. This prevents exposure during transit within the lab.[4]
-
Dissolution & Reaction: Perform all subsequent steps (dissolving the amino acid, adding it to the reaction vessel) within a fume hood.
-
Immediate Disposal:
This systematic process minimizes the potential for exposure at every critical point.
Caption: Workflow for safely weighing and handling this compound.
Emergency Preparedness: Spill and Exposure Protocols
Even with meticulous planning, accidents can happen. Being prepared is a non-negotiable part of your safety protocol.
-
Skin Contact: Immediately remove any contaminated clothing and PPE.[3] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Minor Spill:
-
Alert others in the immediate area and restrict access.[3]
-
Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent, and dispose of all cleaning materials as hazardous waste.[3]
-
Logistical Plan: Chemical Waste Disposal
Proper disposal is the final, critical step of safe chemical handling. All waste generated from handling this compound and its associated reagents is considered chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, absorbent pads, and pipette tips must be collected in a clearly labeled, sealed hazardous waste container.[3] This container should be kept in the fume hood during the procedure to minimize handling.[4][5]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, labeled hazardous liquid waste container. Segregate waste streams (e.g., organic, aqueous, halogenated) according to your institution's specific protocols.[3]
-
Never dispose of this chemical or its associated waste down the drain or in the regular trash.[3] Follow all institutional and local regulations for chemical waste disposal.
By internalizing these principles and protocols, you transform safety from a set of rules into an integral part of your scientific methodology. This foundation of trust in your own procedures allows you to focus on what matters most: advancing your research with integrity and confidence.
References
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents. (n.d.). Amazon S3. Retrieved January 16, 2026, from [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. Retrieved January 16, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. Retrieved January 16, 2026, from [Link]
-
An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). PMC. Retrieved January 16, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. (n.d.). Curi. Retrieved January 16, 2026, from [Link]
-
Fmoc-Glu(O-2-PhiPr)-OH. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). In The Peptides (Vol. 9, pp. 31-34). Academic Press. Retrieved January 16, 2026, from [Link]
-
Coupling Agent Hazards. (n.d.). American Peptide Society. Retrieved January 16, 2026, from [Link]
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- 2. labsolu.ca [labsolu.ca]
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- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
